Candidin
Description
Propriétés
IUPAC Name |
(1S,3R,4R,9S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,9,11,17,37-heptahydroxy-15,16,18-trimethyl-7,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-30,32-38,40-44,46,50-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQTOKMQLIMRF-KACBBQTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CCC(=O)C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H71NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-90-9 | |
| Record name | Candidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Candidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphotericin B, 8,9-dideoxy-10-hydroxy-7-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANDIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N0J75483Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Composition of Candidin Skin Test Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the composition of Candidin, a sterile solution of Candida albicans antigens used for intradermal skin testing. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this diagnostic agent.
Quantitative Composition
This compound is formulated as a sterile, aqueous solution for intradermally. The active components are antigens derived from the culture filtrate and cells of two strains of Candida albicans.[1][2][3] The complete composition, including excipients, is detailed in the table below.
| Component | Concentration/Amount | Purpose |
| Active Ingredient | ||
| Candida albicans Antigen | Not Quantified | Elicits a delayed-type hypersensitivity (DTH) response |
| Excipients | ||
| Sodium Chloride | 0.25% (w/v) | Tonicity agent |
| Sodium Bicarbonate | 0.125% (w/v) | Buffering agent |
| Glycerol | 50% (v/v) | Stabilizer |
| Phenol | 0.4% (w/v) | Preservative |
| Polysorbate 80 | 8 ppm | Surfactant/Stabilizer |
| Albumin (Human) | 0.03% (w/v) | Stabilizer |
| Water for Injection | q.s. to 100% | Vehicle |
Manufacturing Process Overview
The production of this compound involves several key stages, beginning with the cultivation of Candida albicans and culminating in a sterile, quality-controlled antigen solution. While the specific, detailed protocols for the manufacturing of this compound® are proprietary, the general workflow can be outlined as follows.
The process begins with the cultivation of two strains of Candida albicans in a chemically-defined medium.[3][4] This medium consists of inorganic salts, biotin, and sucrose.[3] Following propagation, the culture filtrate and cellular components are harvested. The source material undergoes lyophilization (freeze-drying) and is then subjected to an extraction process using a solution containing sodium chloride, sodium bicarbonate, and glycerol.[3] The resulting extract, which contains the active antigenic components, is then formulated with the aforementioned excipients, sterile-filtered, and aseptically filled into multi-dose vials.
Quality Control Overview
Each lot of this compound undergoes rigorous quality control testing to ensure its safety, purity, and potency. A key aspect of this is the potency assay, which is a bioassay designed to measure the biological activity of the antigen in eliciting a delayed-type hypersensitivity (DTH) response. The potency of this compound is confirmed through clinical testing in human subjects with established criteria for a positive response.[4] Every lot is tested to ensure consistency.[5] While specific protocols are proprietary, the general approach involves intradermal administration and subsequent measurement of the induration (hardened, raised area) at the injection site. A positive DTH reaction to this compound is defined as an induration of 5 mm or greater in diameter.[4][6]
Mechanism of Action and Signaling Pathway
The intradermal administration of this compound initiates a localized inflammatory response characteristic of a delayed-type (Type IV) hypersensitivity reaction in individuals who have been previously sensitized to Candida albicans. This response is cell-mediated and involves the activation of antigen-specific T lymphocytes.
The process is initiated by local antigen-presenting cells (APCs), such as Langerhans cells and macrophages in the skin. These APCs recognize and process the Candida albicans antigens. The recognition of Candida pathogen-associated molecular patterns (PAMPs), such as β-glucans and mannans, is mediated by various pattern recognition receptors (PRRs) on the surface of these immune cells. Key PRRs involved include Dectin-1, Toll-like receptors (TLRs), and the mannose receptor.
Upon antigen presentation by APCs, memory T helper (Th1) cells that were primed during a prior encounter with C. albicans become activated. These activated Th1 cells release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α). These cytokines orchestrate the recruitment and activation of other immune cells, predominantly macrophages, to the site of injection. The accumulation and activation of these cells lead to the characteristic induration and erythema of a positive skin test, which typically peaks at 24 to 48 hours after administration.[1]
Detailed Methodologies
While the precise, proprietary protocols for the manufacturing and quality control of this compound are not publicly available, a general experimental workflow for the preparation and administration of a Candida albicans skin test antigen can be conceptualized as follows.
A. Conceptual Protocol for Antigen Preparation
-
Culture of Candida albicans : Selected strains of C. albicans are inoculated into a sterile, chemically-defined liquid culture medium. The cultures are incubated under controlled conditions of temperature and aeration to promote growth.
-
Harvest and Lysis : The fungal cells and culture supernatant are harvested. The cells are then subjected to a lysis procedure to release intracellular antigens. This can be achieved through mechanical means (e.g., bead beating, sonication) or enzymatic digestion.
-
Extraction and Clarification : The antigenic components from both the cell lysate and the culture supernatant are extracted into a suitable buffer. The extract is then clarified through centrifugation and/or filtration to remove cellular debris.
-
Purification and Diafiltration : The clarified extract may undergo further purification steps, such as chromatography, to enrich for the desired antigens. Diafiltration is then performed to exchange the buffer with the final formulation buffer and to remove low molecular weight impurities.
-
Sterile Filtration and Formulation : The purified antigen concentrate is diluted to the target potency and formulated with the necessary excipients. The final solution is then passed through a 0.22 µm sterilizing filter into a sterile bulk container.
B. Administration Protocol (Mantoux Method)
The administration of this compound follows the Mantoux method, which is a standardized procedure for intradermal injections.
-
Site Preparation : A site on the volar surface of the forearm is cleansed with 70% alcohol and allowed to air dry.
-
Injection : Using a sterile tuberculin syringe and a 26- or 27-gauge needle, 0.1 mL of the this compound solution is injected intradermally.[4][6] The injection should be performed with the needle bevel facing upward, creating a distinct, pale wheal (a small, raised blister) approximately 6 to 10 mm in diameter.
-
Reading the Reaction : The injection site is examined 48 hours after administration.[1] The diameter of the induration (not erythema) is measured in millimeters across the forearm. A positive reaction is defined as an induration of 5 mm or more.[4][6]
References
The History and Development of Candidin for Delayed-Type Hypersensitivity Testing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidin, a sterile extract of Candida albicans, is a crucial tool in the assessment of cell-mediated immunity (CMI). Its application in delayed-type hypersensitivity (DTH) testing provides a valuable in vivo measure of T-cell function. A positive skin test reaction to this compound indicates that the cellular immune system is capable of recognizing and mounting a response to a common recall antigen. This is particularly significant in the clinical evaluation of anergy, a state of non-responsiveness of the immune system to antigens, often observed in immunocompromised individuals. This technical guide provides an in-depth exploration of the history, development, and immunological basis of this compound for DTH testing.
History and Development
The use of fungal extracts to elicit a DTH response has a long history, predating the standardized and FDA-approved products available today. Early research into fungal hypersensitivity utilized various preparations, often referred to as "dermatophytins" or "trichophytins," derived from different species of fungi. These initial extracts were typically crude, non-standardized preparations, leading to variability in potency and clinical results.
The modern era of standardized Candida albicans skin test antigens began with the recognition of the widespread exposure of the general population to this commensal yeast, making it an ideal recall antigen. The development of the currently available FDA-approved this compound (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) marked a significant advancement in the field. This product, initially approved in 1995, is manufactured by Nielsen BioSciences, Inc.[1]
A key milestone in the standardization of this compound occurred in 2021, with the FDA's approval of a change in the potency release test from human subjects to a guinea pig model.[2] This transition to an animal model allows for more consistent and controlled potency testing of each batch, ensuring a more reliable and standardized product for clinical and research use.
Antigen Preparation and Standardization
The production of this compound involves the cultivation of two strains of Candida albicans in a chemically defined medium.[3] The final product is a sterile, clear, colorless solution derived from the culture filtrate and cells of these yeast strains.[3] The pH of the solution is maintained between 7.0 and 8.5.
Initially, the potency of this compound was controlled through clinical testing in normal subjects with pre-determined enrollment criteria.[3] However, as of 2021, the potency of each lot is standardized using a validated assay in guinea pigs, which measures the relative potency based on induration responses at different dilutions against an internal reference standard.[2] This ensures a consistent and reproducible product for reliable DTH testing.
Quantitative Data on this compound Performance
The efficacy of this compound as a DTH testing agent has been evaluated in various populations. The following tables summarize the quantitative data on response rates.
| Population | Number of Subjects | Positive Response Rate (≥5 mm induration) | Mean Induration (Responders) | Source |
| Healthy Adults (Study 1) | 18 | 78% | Not Reported | CANDIN® Package Insert |
| Healthy Adults (Study 2) | 35 | 60% | 12.8 mm (males), 13.0 mm (females) | CANDIN® Package Insert |
| HIV-Infected Adolescents | 123 | Significantly higher than tetanus and mumps antigens | Not Reported | [4] |
| Pediatric Patients (4 mo - 16 yrs) | 78 | 64% | Not Reported | [5] |
| Cancer Patients (Lung Cancer) | 18 | 28% | Not Reported | [6] |
| Cancer Patients (Metastatic) | 20 | 0% | Not Reported | [6] |
Experimental Protocols
Administration of this compound
The standard method for this compound administration is the Mantoux test, which involves an intradermal injection.
Materials:
-
CANDIN® (Candida albicans Skin Test Antigen) sterile solution
-
1 mL sterile syringe with a 27-gauge, ½-inch needle
-
70% alcohol swabs
-
Millimeter ruler
Procedure:
-
Site Selection: Choose a site on the volar surface of the forearm or the outer aspect of the upper arm. The skin should be clean and free of lesions, hair, and veins.
-
Skin Preparation: Cleanse the selected site with a 70% alcohol swab and allow it to air dry completely.
-
Syringe Preparation: Withdraw 0.1 mL of the this compound solution into the syringe.
-
Injection: Stretch the skin taut at the injection site. Insert the needle, bevel up, just under the superficial layer of the skin. A distinct, sharply defined bleb (a small blister-like elevation) of about 6-10 mm in diameter should form. If a bleb does not form, or if the antigen leaks from the site, the test should be repeated at a new site at least 5 cm away from the original site.
-
Post-Injection: Do not cover the site with a bandage. Instruct the individual to avoid scratching or rubbing the area.
Reading and Interpretation of the DTH Reaction
The DTH reaction to this compound should be read 48 hours after the injection.
Procedure:
-
Visual Inspection: Observe the test site for erythema (redness) and induration (hardening).
-
Palpation and Measurement: The presence and size of induration are the key indicators of a DTH response. The diameter of the induration should be measured across the forearm. The longest diameter and the diameter perpendicular to it should be measured to the nearest millimeter. The average of these two diameters is recorded as the result. A flexible millimeter ruler should be used.
-
Interpretation:
-
Positive Reaction: An induration of 5 mm or greater is considered a positive reaction, indicating an intact cell-mediated immune response to Candida albicans.
-
Negative Reaction: An induration of less than 5 mm is considered a negative reaction. This may indicate anergy or a lack of prior sensitization to Candida albicans.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of the DTH Response to this compound
The DTH reaction to this compound is a classic example of a T-cell mediated immune response. The following diagram illustrates the key cellular and molecular events.
Experimental Workflow for this compound DTH Testing
The following diagram outlines the logical workflow for performing and interpreting a this compound DTH test.
Conclusion
This compound remains an indispensable tool for the in vivo assessment of cell-mediated immunity. Its development from non-standardized fungal extracts to a well-characterized, FDA-approved, and potency-standardized product has significantly improved its reliability and clinical utility. Understanding the history, proper administration, and immunological basis of the this compound DTH test is essential for researchers, scientists, and drug development professionals working in fields where the evaluation of immune function is critical. This guide provides a comprehensive overview to support the effective and accurate use of this important diagnostic agent.
References
- 1. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Important Fungal Antigens Test Are - Creative Diagnostics [creative-diagnostics.com]
- 3. Delayed hypersensitivity skin testing to mumps and Candida albicans antigens is normal in middle-aged HTLV-I- and-II-infected U.S. cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pediatric case series evaluating a standardized Candida albicans skin test product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
The Immunobiology of Candidin-Induced Delayed-Type Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candidin, a sterile extract of Candida albicans, is a valuable tool for assessing cell-mediated immunity through the elicitation of a delayed-type hypersensitivity (DTH) response. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the this compound-induced DTH reaction. It details the intricate signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to investigate this immunological phenomenon. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in immunology and drug development, offering a foundational understanding of the principles and methodologies associated with the this compound DTH response.
Introduction to Delayed-Type Hypersensitivity and this compound
Delayed-type hypersensitivity (DTH), also known as Type IV hypersensitivity, is a T-cell-mediated inflammatory reaction that takes 24 to 72 hours to develop.[1] Unlike immediate hypersensitivity reactions, which are antibody-mediated, DTH is orchestrated by mononuclear leukocytes, primarily T lymphocytes and macrophages.[1] This response is a crucial defense mechanism against intracellular pathogens such as mycobacteria and fungi.[1]
This compound, an extract derived from cultures of Candida albicans, serves as a skin test antigen to evaluate cellular hypersensitivity.[2] When injected intradermally, this compound antigens trigger a localized DTH response in individuals with intact cell-mediated immunity to Candida.[2] This reaction, characterized by induration and erythema, is a clinical indicator of a functional cellular immune system.[2][3] A positive response is typically defined as an area of induration of 5 mm or greater, observed approximately 48 hours after administration.[2]
The Cellular and Molecular Cascade of the this compound DTH Response
The DTH response to this compound is a complex interplay of various immune cells and signaling molecules, which can be broadly divided into a sensitization phase and an elicitation phase.
Sensitization Phase: Priming the T-Cell Response
Upon initial exposure to Candida albicans antigens, a sensitization phase occurs, leading to the generation of antigen-specific memory T cells.
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, in the skin and lymphoid tissues recognize and phagocytose Candida albicans or its components.[4] Fungal Pathogen-Associated Molecular Patterns (PAMPs) are recognized by Pattern Recognition Receptors (PRRs) on APCs, such as C-type lectin receptors (CLRs) and Toll-like receptors (TLRs).[5][6]
-
T-Cell Activation and Differentiation: The APCs process the fungal antigens and present them via MHC class II molecules to naïve CD4+ T cells.[4][7] This interaction, along with co-stimulatory signals and the cytokine milieu, drives the differentiation of naïve T cells into effector T helper (Th) cells, predominantly Th1 and Th17 cells.[6][8] Th1 cells are critical for controlling systemic fungal infections, while Th17 cells are essential for preventing mucosal infections.[6]
-
Memory Cell Formation: Following the initial immune response, a population of long-lived memory T cells specific for Candida antigens is established.[4]
Elicitation Phase: The DTH Reaction to this compound
The intradermal injection of this compound in a sensitized individual triggers the elicitation phase, leading to the characteristic DTH skin reaction.
-
Antigen Recognition: APCs at the injection site capture and process the this compound antigens, presenting them to circulating memory Th1 cells.[4]
-
T-Cell Recruitment and Activation: Activated memory Th1 cells release a battery of pro-inflammatory cytokines and chemokines. Key among these is Interferon-gamma (IFN-γ).[9][10]
-
Inflammatory Cascade:
-
Chemokines (e.g., CXCL10, CCL2) recruit a large number of monocytes and other leukocytes from the bloodstream to the site of injection.
-
IFN-γ activates the recruited monocytes, transforming them into inflammatory macrophages. These activated macrophages are the primary effector cells of the DTH response, responsible for eliminating the antigen and causing local tissue inflammation and induration.
-
Other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) , further amplify the inflammatory response and T-cell proliferation.[11][12]
-
The peak of this inflammatory infiltration and cytokine production occurs 24 to 48 hours after antigen challenge, resulting in the visible and palpable skin lesion.[13]
Quantitative Data in this compound DTH Response
The following tables summarize quantitative data from various studies on the this compound-induced DTH response.
Table 1: Clinical Response to this compound Skin Test in Healthy and Immunocompromised Individuals
| Population | Number of Subjects | Positive Response Rate (%) (≥5mm induration) | Mean Induration (mm) | Reference |
| Healthy Adults | 95 | 92.6 | 17.8 | [14] |
| Healthy Adults | 100 | 69.0 (yeast cell suspension) | Not Reported | [15] |
| Healthy Adults | Not Specified | ~80 | Not Reported | [2] |
| HIV-infected Adolescents | 123 | Significantly higher than tetanus or mumps antigens | Not Reported | [16] |
| Chronic Kidney Disease (Stage 3) | Not Specified | 55.5 | Not Reported | [3] |
| Chronic Kidney Disease (Stage 4) | Not Specified | 52.3 | Not Reported | [3] |
| Chronic Kidney Disease (Stage 5) | Not Specified | 24.0 | Not Reported | [3] |
Table 2: Effects of Immunosuppressive Drugs on C. albicans-induced DTH in Animal Models
| Animal Model | Immunosuppressive Drug | Dosage | Effect on DTH Response | Reference |
| Juvenile Rats | Cyclosporin A (CsA) | ≥10 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |
| Juvenile Rats | Cyclophosphamide (CPS) | ≥5 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |
| Juvenile Rats | Dexamethasone (DEX) | ≥0.03 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |
| B6C3F1 Mice | Azathioprine (AZA) | ≥20 mg/kg | Decreased footpad swelling | [18] |
| B6C3F1 Mice | Cyclophosphamide (CPS) | ≥10 mg/kg | Decreased footpad swelling | [18] |
| B6C3F1 Mice | Cyclosporin A (CSA) | ≥3 mg/kg | Decreased footpad swelling | [18] |
| B6C3F1 Mice | Dexamethasone (DEX) | ≥0.3 mg/kg | Decreased footpad swelling | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of DTH studies. The following are generalized protocols based on cited literature for inducing and assessing the DTH response to Candida albicans antigens in animal models.
Murine Model of C. albicans-induced DTH
This protocol is adapted from studies in mice.[17][18][19]
Materials:
-
Female C57BL/6 or B6C3F1 mice, 6-8 weeks old.
-
Formalin-fixed C. albicans (for sensitization).
-
This compound or C. albicans-derived chitosan (for challenge).
-
Phosphate-buffered saline (PBS).
-
Complete Freund's Adjuvant (CFA) (optional, for enhanced sensitization).[20]
-
Precision calipers for measurement.
Protocol:
-
Acclimation: Acclimate mice for at least 7 days before the start of the experiment.[20]
-
Sensitization (Day 0):
-
Prepare an emulsion of formalin-fixed C. albicans with or without CFA.
-
Inject mice subcutaneously with 0.1 mL of the emulsion at two sites on the lower back (0.05 mL per site).[20]
-
-
Challenge (Day 5-38, depending on the study):
-
Prepare a solution of this compound or chitosan in PBS.
-
Measure the baseline thickness of the hind footpad or ear using calipers.
-
Inject 20 µL of the challenge antigen solution into the plantar surface of one hind footpad.
-
Inject 20 µL of PBS into the contralateral footpad as a negative control.[20]
-
-
Measurement (24 and 48 hours post-challenge):
-
Measure the thickness of both footpads at 24 and 48 hours after the challenge.
-
The DTH response is calculated as the difference in thickness between the antigen-injected footpad and the PBS-injected footpad.
-
Ex Vivo DTH Assay in Rats
This protocol provides a more quantitative measure of the T-cell response.[21]
Materials:
-
Juvenile rats.
-
C. albicans for sensitization and chitosan for challenge.
-
Dexamethasone or other test compounds.
-
Splenocyte isolation reagents.
-
Cell culture medium and supplements.
-
ELISA kit for rat IFN-γ.
Protocol:
-
Sensitization and Challenge: Follow a similar procedure as in the murine model for sensitization and challenge.
-
Splenocyte Isolation:
-
At a specified time point after challenge, euthanize the rats and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
-
In Vitro Restimulation:
-
Culture the splenocytes in the presence of C. albicans-derived chitosan.
-
Include a negative control (medium alone) and a positive control (e.g., a mitogen).
-
-
Cytokine Analysis:
-
After 24-72 hours of incubation, collect the culture supernatants.
-
Measure the concentration of IFN-γ in the supernatants using an ELISA.
-
The level of IFN-γ production is a quantitative measure of the DTH response.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of this compound DTH Response
Caption: Signaling cascade of the this compound-induced DTH response.
Experimental Workflow for In Vivo DTH Assay
Caption: Workflow for an in vivo delayed-type hypersensitivity assay.
Conclusion
The DTH response to this compound is a well-established in vivo measure of cell-mediated immunity, driven primarily by a Th1-type cellular response. The intricate cascade of antigen presentation, T-cell activation, and cytokine-mediated inflammation provides multiple points for investigation and potential therapeutic intervention. The experimental models and quantitative data presented herein offer a framework for the continued study of this important immunological process and its application in preclinical and clinical research. A thorough understanding of the mechanisms underlying the this compound DTH response is essential for its proper interpretation in assessing immune function and for the development of novel immunomodulatory therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. T cell responses to control fungal infection in an immunological memory lens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Antifungal Immunity and the Role of C-Type Lectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic Cells Discriminate between Yeasts and Hyphae of the Fungus Candida albicans : Implications for Initiation of T Helper Cell Immunity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mannoprotein constituent of Candida albicans that elicits different levels of delayed-type hypersensitivity, cytokine production, and anticandidal protection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mannoprotein constituent of Candida albicans that elicits different levels of delayed-type hypersensitivity, cytokine production, and anticandidal protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cytokine response to inactivated Candida albicans in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of delayed-type hypersensitivity and interferon-gamma to Candida albicans and anti-hen-egg white lysozyme antibody as phenotypic markers of enhanced bovine immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apjai-journal.org [apjai-journal.org]
- 15. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 21. Evaluation of a novel delayed-type hypersensitivity assay to Candida albicans in adult and neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Candida albicans Strains and Methodologies for Candidin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidin, a sterile extract of Candida albicans, is a critical diagnostic tool used to assess cell-mediated immunity through delayed-type hypersensitivity (DTH) skin testing. The potency and composition of this antigenic preparation are fundamentally dependent on the specific strain of C. albicans selected and the intricacies of the manufacturing process. An overgrowth of this common commensal fungus can lead to candidiasis, ranging from superficial mucosal infections to life-threatening systemic conditions, particularly in immunocompromised individuals[1][2]. The antigens in this compound are primarily derived from the fungal cell wall, which is a dynamic and complex structure essential for the pathogen's viability and interaction with the host[3][4].
This technical guide provides an in-depth overview of the core elements involved in this compound production, focusing on key C. albicans strains, detailed experimental methodologies for antigen extraction and purification, and the underlying biochemical pathways that govern the expression of relevant antigens.
Key Candida albicans Strains for Antigen Production
The selection of an appropriate C. albicans strain is a foundational step for the reproducible manufacturing of this compound. While strains used for commercial production are often proprietary, the scientific literature points to several well-characterized strains used for research and development.
Selection Criteria for Production Strains:
-
High Antigen Expression: The strain must consistently produce high levels of the desired cell wall antigens, primarily mannoproteins, which are responsible for eliciting the DTH response.
-
Genetic and Phenotypic Stability: To ensure batch-to-batch consistency, the selected strain must be stable and not prone to high-frequency phenotypic switching[1].
-
Robust Growth Characteristics: The strain should grow efficiently and reliably in defined culture media, allowing for scalable production.
-
Well-Characterized Genome: Using a strain with a sequenced genome, such as SC5314, facilitates a deeper understanding of the genetic regulation of antigen expression.
Commonly cited strains in research that serve as models for antigen studies include:
-
SC5314: A widely used and well-characterized reference strain for C. albicans research, often employed in studies of virulence, morphology, and proteomics[5].
-
ATCC Strains (e.g., ATCC 90028, ATCC 6258): Strains from the American Type Culture Collection are standardized and often used as reference points in comparative studies and for developing reproducible protocols[6].
The this compound Production Workflow
The manufacturing of this compound is a multi-stage process that begins with the cultivation of the selected C. albicans strain and concludes with a sterile, standardized antigenic extract. The overall workflow can be divided into upstream (cell growth), downstream (extraction and purification), and quality control phases.
Caption: A generalized workflow for the production of this compound from C. albicans.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature for the isolation and purification of C. albicans antigens.
Protocol 1: Culture and Harvesting
-
Inoculation: Inoculate a starter culture of the selected C. albicans strain (e.g., SC5314) in 10 mL of a rich liquid medium such as YPD (Yeast Extract-Peptone-Dextrose). Incubate overnight at 30°C with shaking[7].
-
Scale-Up: Use the starter culture to inoculate a larger volume of production medium (e.g., 1 L of RPMI medium). Incubate at 37°C with shaking to promote growth and expression of relevant antigens[8]. Growth conditions such as temperature and pH can induce morphological changes like hyphal formation, which is a key virulence trait[9].
-
Harvesting: Collect the yeast cells during the exponential growth phase.
-
Centrifugation: Pellet the cells by centrifuging at 5,000 x g for 10 minutes at 4°C. Wash the pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Vacuum Filtration: For filamentous cells that are difficult to pellet, use vacuum filtration to harvest the cell mass onto a filter membrane. This method is rapid and minimizes changes to the RNA expression profile[8].
-
-
Storage: The cell pellet or filter can be processed immediately or flash-frozen and stored at -80°C.
Protocol 2: Antigen Extraction
The goal is to disrupt the tough fungal cell wall to release cell wall-associated and cytosolic antigens.
-
Mechanical Lysis (Bead Beating):
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Transfer the cell suspension to a screw-cap tube containing an equal volume of 0.5 mm zirconia/silica beads[8].
-
Perform mechanical disruption using a bead beater for multiple cycles (e.g., 6 cycles of 1 minute each) at 4°C to prevent protein degradation[8][10].
-
-
Enzymatic Lysis:
-
Resuspend the cell pellet in a buffer containing a lytic enzyme mixture, such as Zymolyase, which contains β-1,3-glucanase activity to digest the cell wall[11].
-
Incubate according to the manufacturer's instructions, typically for 1-2 hours at 37°C.
-
-
Separation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble cytosolic and extracted cell wall antigens[10]. For a combined extract, the remaining pellet can be further treated with detergents like SDS to solubilize more integral cell wall components[10].
Protocol 3: Antigen Purification
A multi-step approach is required to purify the antigenic mannoproteins from the crude extract.
-
Precipitation and Dialysis:
-
Perform ammonium sulfate precipitation to concentrate the protein fraction.
-
Dialyze the resuspended pellet extensively against a suitable buffer (e.g., Tris-HCl) to remove the salt and smaller molecules.
-
-
Gel Filtration Chromatography:
-
Load the dialyzed concentrate onto a gel filtration column (e.g., Sephacryl S-300) to separate molecules based on size.
-
Collect fractions and test for immunoreactivity using an appropriate assay (e.g., ELISA with patient sera). This step helps isolate the high-molecular-weight mannoprotein complexes[11].
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Final Formulation: The purified antigen pool is dialyzed against a physiologically compatible buffer (e.g., saline with stabilizers), sterile-filtered through a 0.22 µm membrane, and standardized for protein concentration and biological potency.
Quantitative Analysis of Antigen Purification
Obtaining precise, comparable data on antigen yield is challenging due to variations in strains and protocols. However, studies on specific antigen purification provide a benchmark for process efficiency. The table below summarizes data from a two-step purification of a germ tube-specific antigen[12].
| Purification Step | Total Protein (mg) | Total Carbohydrate (mg) | Antigen Activity (Units) | Specific Activity (Units/mg protein) | Purification (Fold) | Recovery (%) |
| Crude Zymolyase Extract | 15.1 | 4.9 | 3,200 | 212 | 1.0 | 100 |
| Gel Filtration Chromatography | 1.1 | 1.0 | 1,280 | 1,164 | 5.5 | 40.0 |
| Hydrophobic Interaction Chrom. | 0.0086 | 0.3 | 218 | 26,744 | 126.1 | 6.8 |
Table adapted from data on the purification of a C. albicans germ tube-specific antigen.[12]
Key Signaling Pathways for Antigen Expression
The primary antigens in this compound are mannoproteins, which are extensively glycosylated proteins that dominate the outermost layer of the fungal cell wall[13][14]. Their expression and localization are controlled by complex signaling networks.
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that regulates cell wall biogenesis and remodeling in response to environmental stress, ensuring the cell's structural integrity[4]. This pathway directly influences the expression and incorporation of cell wall proteins.
-
Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect cell wall stress.
-
Activation: The sensors activate the GTPase Rho1.
-
MAPK Cascade: Rho1 activates Protein Kinase C (Pkc1), which in turn initiates a mitogen-activated protein kinase (MAPK) cascade (Bck1 -> Mkk2 -> Mkc1)[4].
-
Transcriptional Regulation: The terminal kinase, Mkc1, phosphorylates transcription factors that regulate the expression of genes involved in cell wall synthesis, including those encoding mannoproteins and glucan synthases (e.g., FKS1)[4].
Caption: The Cell Wall Integrity (CWI) signaling pathway in C. albicans.
Conclusion
The production of a potent and reliable this compound reagent for clinical use is a complex undertaking that relies on a deep understanding of Candida albicans biology. The process begins with the careful selection of a stable, high-expressing fungal strain and proceeds through a meticulously controlled series of manufacturing steps. The protocols for culture, extraction, and purification must be robust and reproducible to ensure the quality and consistency of the final product. Furthermore, a thorough knowledge of the signaling pathways, such as the CWI pathway, that regulate the expression of key mannoprotein antigens can open avenues for optimizing production yields and developing next-generation reagents. This guide provides a foundational framework for professionals engaged in the research and development of this important immunological diagnostic tool.
References
- 1. Candida albicans - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cell Wall and Secreted Proteins of Candida albicans: Identification, Function, and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Physiological Study of Candida albicans by Quantitative Proteome Analysis [mdpi.com]
- 6. Evaluation of 11 DNA Automated Extraction Protocols for the Detection of the 5 Mains Candida Species from Artificially Spiked Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Candida albicans pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of combined extract of cell wall and cytosol antigens of Candida albicans for immunoblot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of a Candida albicans germ tube specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell Wall N-Linked Mannoprotein Biosynthesis Requires Goa1p, a Putative Regulator of Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Immunological Basis of the Candidin Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Candidin skin test, a classical tool for assessing cell-mediated immunity, relies on a delayed-type hypersensitivity (DTH) reaction to antigens derived from Candida albicans. This guide delves into the intricate immunological mechanisms underpinning this test. It provides a comprehensive overview of the key cellular players, signaling cascades, and cytokine networks involved. Detailed experimental protocols for evaluating the this compound response are presented, alongside quantitative data to aid in the interpretation of results. This document serves as a technical resource for researchers and professionals in immunology and drug development seeking a deeper understanding of the in-vivo assessment of T-cell function.
Introduction
The this compound test is an intradermal skin test used to evaluate the competence of an individual's cell-mediated immune system.[1] A positive reaction, characterized by induration at the injection site, indicates a prior sensitization to Candida albicans antigens and a functional T-cell-mediated immune response.[2][3] This test is often employed in clinical settings to assess anergy, a state of non-responsiveness of the immune system to antigens.[1] Understanding the immunological basis of this test is crucial for its proper application and for the development of novel immunomodulatory therapeutics.
The immunological response to this compound is a classic example of a delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, reaction.[4][5] This response is not mediated by antibodies but rather by T-lymphocytes and macrophages. The reaction typically manifests 24 to 48 hours after the intradermal injection of Candida albicans antigens.[1][2]
Core Immunological Principles
The development of a DTH reaction to this compound involves a complex interplay of various immune cells and signaling molecules, which can be broadly divided into a sensitization phase and an elicitation phase.
Antigens in this compound
This compound is a sterile extract prepared from the culture filtrate and cells of Candida albicans.[1] The key immunogenic components are primarily proteins and mannans (polysaccharides) from the fungal cell wall. These antigens are recognized by the host's immune system as foreign.
The Cellular Cascade
Antigen Presenting Cells (APCs): Following intradermal injection, the Candida antigens are processed by local antigen-presenting cells (APCs), primarily dendritic cells (DCs) and macrophages.[5]
T-Lymphocyte Activation: These APCs migrate to regional lymph nodes where they present the processed antigens to naive T-lymphocytes via the Major Histocompatibility Complex (MHC) class II molecules.[5] This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of Candida-specific CD4+ T-helper (Th) cells.
Key T-cell Subsets: The primary T-cell subsets involved in the this compound reaction are Th1 and Th17 cells.[6][7]
-
Th1 cells are crucial for cell-mediated immunity and are characterized by the production of interferon-gamma (IFN-γ).
-
Th17 cells play a significant role in mucosal immunity against fungi and produce interleukin-17 (IL-17).[8]
Elicitation Phase: Upon re-exposure to the Candida antigens (during the skin test), sensitized Th1 and Th17 cells are recruited to the site of injection. They release a battery of cytokines and chemokines that orchestrate the inflammatory response.
Recruitment of Other Immune Cells: These signaling molecules attract and activate other immune cells, including macrophages and neutrophils, to the site. This influx of cells and the local inflammation lead to the characteristic induration and erythema of a positive test.[5]
Signaling Pathways in the this compound Response
The recognition of Candida albicans antigens by APCs is mediated by Pattern Recognition Receptors (PRRs), which trigger downstream signaling pathways culminating in cytokine production and T-cell activation.
Dectin-1 Signaling Pathway
Dectin-1 is a C-type lectin receptor on phagocytes that recognizes β-glucans, a major component of the Candida cell wall.[9][10] Binding of β-glucan to Dectin-1 initiates a signaling cascade through the spleen tyrosine kinase (Syk).[8] This pathway is critical for phagocytosis, the production of reactive oxygen species (ROS), and the induction of pro-inflammatory cytokines such as TNF-α and IL-6.[9][11]
Toll-Like Receptor (TLR) Signaling Pathway
Toll-like receptors, particularly TLR2 and TLR4, also play a role in recognizing Candida cell wall components like mannans and phospholipomannans.[12][13] TLR activation triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[14][15]
Data Presentation: Quantitative Aspects of the this compound Test
Table 1: Interpretation of this compound Skin Test Results
| Induration Diameter (48 hours) | Interpretation | Reference(s) |
| ≥ 5 mm | Positive Reaction (Intact Cell-Mediated Immunity) | [1][2][3] |
| < 5 mm | Negative Reaction (Possible Anergy) | [1][2][3] |
Note: The cut-off for a positive reaction can vary slightly based on the specific product and clinical context.
Table 2: T-Cell Responses to Candida albicans Antigens in vitro
| Assay | Parameter | Typical Result in Healthy Individuals | Reference(s) |
| Lymphocyte Proliferation Assay | Stimulation Index (SI) | SI > 3 considered positive | [16][17] |
| Flow Cytometry | % of Candida-reactive CD4+ T-cells (CD69+/CD154+) | > 0.40% | [18][19] |
Table 3: Cytokine Production in Response to Candida albicans Antigens
| Cytokine | Typical Response in Healthy Individuals (PBMC stimulation) | Reference(s) |
| IFN-γ | Significant increase | [20][21] |
| TNF-α | Significant increase | [20][22] |
| IL-6 | Significant increase | [20][21][23] |
| IL-17A | Significant increase | [20][24] |
| IL-10 | Moderate increase | [20][21] |
| IL-1β | Significant increase | [20][22] |
| IL-23 | Moderate increase | [20] |
Note: Cytokine concentrations can vary significantly based on the specific experimental conditions (e.g., antigen concentration, incubation time, and individual donor variability). The table indicates the general trend of cytokine responses.
Experimental Protocols
This compound Skin Test Administration and Reading
Objective: To assess delayed-type hypersensitivity to Candida albicans in vivo.
Materials:
-
CANDIN® (Candida albicans skin test antigen)
-
Tuberculin syringe (1 mL) with a 27-gauge needle
-
70% alcohol swabs
-
Millimeter ruler
Procedure:
-
Cleanse the skin on the volar surface of the forearm with a 70% alcohol swab and allow it to dry.[1]
-
Intradermally inject 0.1 mL of CANDIN® as superficially as possible, creating a distinct, sharply defined bleb.[1][2]
-
After 48 hours, visually inspect and palpate the injection site to determine the extent of induration.[2]
-
Measure the diameter of the indurated area across two orthogonal diameters using a millimeter ruler. The mean of these two measurements is recorded as the DTH response.[2]
In Vitro Lymphocyte Proliferation Assay
Objective: To measure the proliferation of T-cells in response to Candida albicans antigens.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Candida albicans antigen extract
-
96-well cell culture plates
-
Carboxyfluorescein succinimidyl ester (CFSE) or ³H-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure (CFSE Method):
-
Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.[25]
-
Label the PBMCs with CFSE according to the manufacturer's protocol.[26]
-
Seed the labeled PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add Candida albicans antigen extract at a predetermined optimal concentration. Include unstimulated (medium only) and positive (e.g., phytohemagglutinin) controls.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Cytokine Production Assay
Objective: To quantify the production of cytokines by PBMCs in response to Candida albicans antigens.
Materials:
-
PBMCs
-
RPMI 1640 medium
-
Candida albicans antigen extract
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-17A)
Procedure:
-
Isolate PBMCs as described in section 5.2.
-
Seed the PBMCs into a 96-well plate at a density of 5 x 10⁵ cells/well.[23]
-
Stimulate the cells with Candida albicans antigen extract. Include an unstimulated control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[23]
-
Collect the cell culture supernatants.
-
Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[22]
Mandatory Visualizations
Experimental Workflow for Assessing this compound Response
Logical Relationship of Immune Response to this compound
Conclusion
The this compound test remains a valuable tool for the assessment of cell-mediated immunity. Its immunological basis is a well-orchestrated DTH reaction involving antigen presentation, T-cell activation and differentiation, and the subsequent cytokine-mediated inflammatory response. A thorough understanding of these mechanisms, supported by robust experimental protocols and quantitative data, is essential for its accurate interpretation in both clinical and research settings. This guide provides a foundational resource for professionals seeking to utilize and innovate upon this long-standing immunological assay.
References
- 1. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 2. fda.gov [fda.gov]
- 3. nielsenbio.com [nielsenbio.com]
- 4. DTH Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 5. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 6. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 7. Abundant Yet Aberrant T Helper Cell Responses to Candida albicans Underlie Mucosal Candidiasis in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The β-glucan receptor Dectin-1 activates the integrin Mac-1 in neutrophils via Vav protein signaling to promote Candida albicans clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lymphocyte Antigen Proliferation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 18. Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study [frontiersin.org]
- 20. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deregulated Production of Protective Cytokines in Response to Candida albicans Infection in Patients with Chronic Mucocutaneous Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. mdpi.com [mdpi.com]
- 25. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Cellular and Molecular Responses Following Intradermal Candidin Injection
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the immunological events initiated by the intradermal administration of Candidin, a standardized extract of Candida albicans antigens. It covers the cellular cascade, the molecular signaling pathways, and the key effector molecules involved in the delayed-type hypersensitivity (DTH) reaction. This guide is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Introduction: The this compound Skin Test and Delayed-Type Hypersensitivity
Intradermal injection of this compound is a widely used method to assess the integrity of the cell-mediated immune system.[1] The test elicits a classic delayed-type hypersensitivity (DTH) reaction, a T-cell-mediated inflammatory response that is dependent on prior sensitization to Candida albicans antigens.[2][3] This fungus is a common commensal organism, and therefore, a majority of immunocompetent individuals exhibit a positive response.[2][4] A positive test, clinically defined as an area of induration of 5 mm or greater appearing 24 to 48 hours after injection, indicates a functional cellular immune response.[4][5] The reaction is primarily mediated by T-lymphocytes and macrophages, making it a valuable tool for evaluating anergy, particularly as a control for tuberculin skin testing.[1][4]
The response begins with the processing of Candida antigens by local antigen-presenting cells (APCs), which then activate memory T-cells. These activated T-cells release a cascade of cytokines, leading to the recruitment and activation of other immune cells, culminating in the characteristic localized inflammation and induration.[6]
Cellular Responses to this compound Injection
The hallmark of the DTH reaction is the infiltration of leukocytes into the injection site. Histological examination of a positive this compound test reveals a perivascular infiltrate composed primarily of mononuclear cells.
-
Antigen-Presenting Cells (APCs): Resident dermal dendritic cells and macrophages are the first to encounter the Candida antigens.[7] They internalize and process these antigens for presentation on Major Histocompatibility Complex (MHC) Class II molecules.
-
T-Lymphocytes: Memory CD4+ T helper (Th) cells, specifically Th1 and Th17 subsets, are the central players in the DTH response.[6][8] These cells recognize the antigen-MHC II complexes on APCs and become activated.
-
Monocytes and Macrophages: These cells are recruited from the bloodstream and constitute a major component of the cellular infiltrate. They are activated by cytokines like Interferon-gamma (IFN-γ) released by Th1 cells, enhancing their phagocytic and inflammatory functions.
-
Neutrophils: While the classic DTH reaction is mononuclear, neutrophils are also recruited to the site, particularly in the early stages, and can be seen in the stratum corneum in cutaneous candidiasis.[9]
The orchestrated influx and activation of these cells lead to increased vascular permeability, edema, and fibrin deposition, resulting in the clinically observed induration.
Molecular Responses and Signaling Pathways
The cellular events are driven by a complex network of molecular signaling pathways initiated by the recognition of Candida antigens.
Antigen Recognition and APC Activation
APCs recognize Candida antigens through pattern recognition receptors (PRRs).
-
Dectin-1: This C-type lectin receptor recognizes β-(1,3)-glucans on the fungal cell wall.[6] Engagement of Dectin-1 triggers the phosphorylation of its ITAM-like motif and the recruitment of Spleen tyrosine kinase (Syk). This activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[6]
-
Toll-Like Receptors (TLRs): TLR2 and TLR4 are also involved in recognizing Candida components, contributing to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[10]
Activation of these pathways results in the upregulation of co-stimulatory molecules (e.g., CD80/86) and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which are crucial for T-cell activation and differentiation.[6][11]
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 5. fda.gov [fda.gov]
- 6. Adaptive immune responses to Candida albicans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antigen Uptake After Intradermal Microinjection Depends on Antigen Nature and Formulation, but Not on Injection Depth [frontiersin.org]
- 8. Abundant Yet Aberrant T Helper Cell Responses to Candida albicans Underlie Mucosal Candidiasis in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. academic.oup.com [academic.oup.com]
- 11. New signaling pathways govern the host response to C. albicans infection in various niches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Candidin in Assessing T-cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Candidin, a standardized extract of Candida albicans, and its application as a recall antigen to assess the cell-mediated or T-cell arm of the immune system. The this compound skin test is a valuable in-vivo tool for evaluating delayed-type hypersensitivity (DTH), a classic indicator of intact T-cell function.
Mechanism of Action: The Delayed-Type Hypersensitivity (DTH) Response
The this compound skin test evaluates an individual's ability to mount a recall immune response to Candida antigens, to which most of the healthy population has been previously exposed and sensitized.[1] A positive test indicates that the complex, multi-step process of cell-mediated immunity is functional.[2] This Type IV hypersensitivity reaction is mediated by T-cells and monocytes/macrophages, not antibodies, and typically develops 24 to 48 hours after antigen exposure.[1][3]
The immunological cascade involves several key stages:
-
Antigen Presentation: Following intradermal injection, Antigen Presenting Cells (APCs), such as macrophages and dendritic cells, recognize and process the Candida antigens.[2] These APCs recognize fungal components through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs), which triggers their activation.[4][5]
-
T-Cell Activation: The APCs migrate to regional lymph nodes and present the processed antigens to previously sensitized memory CD4+ T-helper (Th) cells.[2][6] This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific T-cells.[6]
-
Cytokine Cascade & Effector Cell Recruitment: Activated T-helper cells, predominantly of the Th1 phenotype, release a profile of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[7][8] This cytokine signaling amplifies the immune response by recruiting a larger population of immune cells, primarily monocytes and other mononuclear leukocytes, to the injection site.[3][9]
-
Inflammation and Induration: The accumulation of these recruited cells and the localized inflammation result in the characteristic hardened, raised area known as induration, which is the hallmark of a positive DTH reaction.[1][10]
Experimental Protocol: this compound Skin Test Administration
The following protocol outlines the standardized procedure for performing the this compound skin test to assess cellular hypersensitivity.
2.1. Materials
-
CANDIN® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) sterile solution.[10]
-
1 mL sterile syringe with a 27- to 30-gauge, ½-inch needle.[10]
-
70% alcohol swabs.[11]
-
Millimeter ruler for measurement.
2.2. Procedure
-
Dosage Preparation: Draw 0.1 mL of the this compound solution into the sterile syringe.[1]
-
Site Selection and Preparation: Select a test site on the volar (inner) surface of the forearm or the outer aspect of the upper arm.[11] Cleanse the skin thoroughly with a 70% alcohol swab and allow it to air dry.[11]
-
Intradermal Injection: The injection must be administered intradermally, as superficially as possible.[1] Insert the needle just under the surface of the skin and inject the 0.1 mL dose, which should produce a distinct, sharply defined bleb or wheal.[10][11] An unreliable result may occur if the antigen is injected subcutaneously.[11]
-
Observation Period: The reaction typically begins within 24 hours and reaches its maximum intensity between 24 and 48 hours.[1][10]
-
Reading the Result: At 48 hours post-injection, the test site should be visually inspected and palpated.[1] The diameter of the induration (hardened, raised area) should be measured across the forearm (in two diameters at right angles) and the average recorded in millimeters. Erythema (redness) without induration is not considered a positive response.
Data Presentation and Interpretation
A positive DTH reaction to this compound is defined as an area of induration of 5 mm or more.[10][11] This result generally indicates an intact cell-mediated immune response.[2] A negative result (induration < 5 mm) may suggest a compromised T-cell response, a condition known as anergy. However, negative results must be interpreted with caution, as an impairment in any step of the DTH pathway can lead to a negative test.[2] Furthermore, some individuals with normal cellular immunity may not be hypersensitive to Candida.[12] Therefore, concurrent testing with other recall antigens is often recommended.[10][12]
Table 1: Interpretation of this compound Skin Test Results
| Induration Diameter (at 48 hours) | Interpretation | Implication for T-Cell Function |
|---|---|---|
| ≥ 5 mm | Positive Reaction | Intact Cell-Mediated Immunity (CMI) |
| < 5 mm | Negative Reaction / Anergy | Potentially Impaired CMI; requires further investigation |
Table 2: Expected Response Rates in Healthy Adult Populations
| Study | Number of Subjects | Percentage Responding (≥ 5 mm induration) |
|---|---|---|
| Study 1 | 18 | 78% |
| Study 2 | 35 | 60% |
Data sourced from the CANDIN® package insert, reflecting variability in response rates among healthy individuals.[10]
The this compound test is frequently used as a control when performing other skin tests, such as the tuberculin skin test (TST), to rule out anergy as a cause for a negative result.[11][12]
Applications in Research and Drug Development
The this compound DTH assay is a sensitive in-vivo model for assessing cell-mediated immunity and can be used to identify immunotoxic or immunosuppressive compounds.[13] Studies have demonstrated its utility in detecting decreased DTH responses caused by known immunosuppressants like cyclosporin A, cyclophosphamide, and dexamethasone.[13] This makes it a valuable tool in preclinical and clinical development for:
-
Evaluating Immunomodulatory Drugs: Assessing the potential immunosuppressive or immunostimulatory effects of new chemical entities. Pharmacologic doses of corticosteroids, for example, are known to suppress the DTH response.[12]
-
Screening for Immunodeficiency: As a cost-effective screening test for suspected cellular immune deficiency.[2]
-
Clinical Trial Enrollment: Ensuring subjects have a competent immune system before enrollment in vaccine or immunotherapy trials.
References
- 1. drugs.com [drugs.com]
- 2. ajol.info [ajol.info]
- 3. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. B Cell Recognition of Candida albicans Hyphae via TLR 2 Promotes IgG1 and IL-6 Secretion for TH17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of nucleic acid sensors in antifungal immunity [frontiersin.org]
- 6. cusabio.com [cusabio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of delayed-type hypersensitivity and interferon-gamma to Candida albicans and anti-hen-egg white lysozyme antibody as phenotypic markers of enhanced bovine immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 12. nielsenbio.com [nielsenbio.com]
- 13. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Understanding: A Technical Guide to the Discovery and Initial Studies of Candida albicans Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans, a commensal yeast that is part of the normal human microbiota, can become an opportunistic pathogen causing infections ranging from superficial mucosal candidiasis to life-threatening systemic disease, particularly in immunocompromised individuals. The initial interactions between the host immune system and the fungus are largely mediated by antigenic molecules on the surface of C. albicans. The discovery and characterization of these antigens in the latter half of the 20th century laid the foundational knowledge for understanding candidiasis pathogenesis, developing diagnostic tools, and identifying potential therapeutic targets. This technical guide provides an in-depth overview of the seminal discoveries and early studies of Candida albicans antigens, focusing on the key molecules, the experimental methodologies employed for their characterization, and the initial insights into the host immune response they elicit.
Key Immunodominant Antigens of Candida albicans
Early research efforts focused on identifying C. albicans antigens that were frequently recognized by the immune systems of infected patients. These immunodominant antigens became the focal point for developing serological diagnostic assays and understanding the host-pathogen interaction. The following table summarizes key antigens identified in initial studies, along with their biochemical properties.
| Antigen Name/Description | Molecular Weight (kDa) | Putative Identification | Cellular Location | Key Findings from Initial Studies |
| Mannoproteins | Highly variable (>200 kDa) | Glycoproteins with extensive mannosylation | Cell wall (outer layer) | Recognized as major cell wall components and key antigens. Mediate adhesion and interaction with host cells.[1][2] |
| 48 kDa Antigen | 48 - 52 kDa | Enolase | Cytoplasm, Cell surface | An immunodominant antigen frequently recognized by sera from patients with systemic candidiasis.[3][4] Its presence on the cell surface suggests a role beyond glycolysis. |
| 47 kDa Antigen | ~47 kDa | Heat shock protein family (Hsp) | Cytoplasm, Cell wall | Recognized by a high percentage of patients with systemic candidiasis and considered a major serodiagnostic marker.[5] |
| 65 kDa Antigen | ~65 kDa | Not definitively identified in early studies | Cytoplasmic | Sera from patients with superficial candidosis showed significant reactivity to this antigen.[5] |
| >200 kDa and 180 kDa Antigens | >200 kDa and 180 kDa | Glycoproteins | Germ tube cell wall | Specifically expressed on the germ tubes of C. albicans, suggesting a role in the yeast-to-hypha transition and invasion.[6] |
| 38 kDa and 29 kDa Antigens | ~38 kDa and ~29 kDa | Not definitively identified in early studies | Cytoplasmic | Recognized more frequently by sera from patients with superficial candidosis compared to controls.[5] |
Experimental Protocols from Foundational Studies
The characterization of C. albicans antigens relied on a combination of biochemical, immunological, and molecular techniques. The following sections detail the methodologies that were instrumental in these early discoveries.
Antigen Extraction
a) Dithiothreitol (DTT) Extraction of Cell Wall Proteins:
This method was used to release proteins that are disulfide-bonded to the cell wall matrix.
-
Cell Culture and Harvesting: Candida albicans cells were cultured in a suitable liquid medium (e.g., Yeast Nitrogen Base with glucose) to the desired growth phase (e.g., logarithmic or stationary). Cells were harvested by centrifugation and washed with a buffered saline solution.
-
DTT Treatment: The washed cell pellet was resuspended in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM DTT.
-
Incubation: The cell suspension was incubated with gentle agitation for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Separation of Extract: The suspension was centrifuged to pellet the cells. The supernatant, containing the released cell wall proteins, was carefully collected.
-
Further Processing: The DTT extract was often dialyzed to remove DTT and other small molecules and then concentrated, for example, by lyophilization, for subsequent analysis.
b) Cytoplasmic Antigen Extraction:
This protocol aimed to release intracellular antigens.
-
Cell Disruption: Harvested and washed C. albicans cells were disrupted using mechanical methods such as a French press, bead beating with glass beads, or sonication in a suitable lysis buffer.
-
Centrifugation: The cell lysate was subjected to high-speed centrifugation to pellet cell debris, including cell walls and membranes.
-
Supernatant Collection: The clear supernatant, representing the cytoplasmic extract, was collected. This extract contains a complex mixture of soluble proteins, including enzymes and other intracellular antigens.
Antigen Purification and Analysis
a) Concanavalin A Affinity Chromatography for Mannoprotein Purification:
This technique leverages the specific binding of the lectin Concanavalin A (Con A) to mannose residues in mannoproteins.
-
Column Preparation: A chromatography column was packed with Con A-Sepharose resin and equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Sample Application: The crude antigen extract (e.g., a cell wall extract) was applied to the equilibrated column.
-
Washing: The column was washed extensively with the binding buffer to remove unbound proteins.
-
Elution: The bound mannoproteins were eluted from the column using a competitive sugar, typically methyl-α-D-mannopyranoside or methyl-α-D-glucopyranoside (e.g., 0.2-0.5 M in the binding buffer).
-
Fraction Collection and Analysis: Eluted fractions were collected and analyzed for protein content and the presence of mannoproteins using techniques like SDS-PAGE and periodic acid-Schiff (PAS) staining for glycoproteins.
b) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting:
These techniques were fundamental for separating proteins by molecular weight and identifying antigenic components.
-
SDS-PAGE:
-
Protein samples were mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heated to denature the proteins.
-
The denatured samples were loaded onto a polyacrylamide gel.
-
An electric current was applied to separate the proteins based on their molecular weight.
-
-
Western Blotting:
-
The separated proteins were transferred from the polyacrylamide gel to a solid support membrane (e.g., nitrocellulose or PVDF).
-
The membrane was blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody (e.g., serum from an infected patient or a specific monoclonal antibody).
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
A substrate was added that reacts with the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent), revealing the presence of the target antigen.
-
c) Crossed Immunoelectrophoresis (CIE):
A powerful technique used in early studies to resolve and quantify complex mixtures of antigens.
-
First Dimension - Agarose Gel Electrophoresis: The crude antigen extract was subjected to electrophoresis in an agarose gel to separate the antigens based on their charge.
-
Second Dimension - Electrophoresis into an Antibody-Containing Gel: A strip of the first-dimension gel was cut out and placed on a second agarose gel containing a polyclonal antiserum against C. albicans. Electrophoresis was then performed perpendicular to the first dimension.
-
Precipitin Arc Formation: As the antigens migrated into the antibody-containing gel, they formed precipitin arcs at the point of equivalence with their corresponding antibodies. The area of each precipitin arc is proportional to the concentration of the antigen and the antibody.
Signaling Pathways and Experimental Workflows
The interaction of C. albicans antigens with host immune cells triggers specific signaling cascades that orchestrate the immune response. Early studies began to unravel these complex interactions.
The diagram above illustrates a typical experimental workflow for the discovery and initial characterization of C. albicans antigens. This process begins with the extraction of antigens from cultured yeast cells, followed by purification and separation techniques, and finally, identification and characterization using immunological methods.
Macrophage Signaling Activated by Mannoproteins
Mannoproteins on the surface of C. albicans are recognized by pattern recognition receptors (PRRs) on macrophages, such as the Mannose Receptor (MR). This recognition is a critical first step in the innate immune response.
As depicted in the diagram, the binding of mannoproteins to the Mannose Receptor on macrophages can activate downstream signaling pathways, including the Akt and JAK2/STAT3 pathways.[7][8][9] Activation of the Akt pathway is associated with the promotion of phagocytosis. The JAK2/STAT3 pathway leads to the transcription of genes encoding pro-inflammatory cytokines, which are essential for orchestrating an effective antifungal immune response.
Conclusion
The discovery and initial studies of Candida albicans antigens were a pivotal period in medical mycology. The identification of key immunodominant antigens, such as mannoproteins and the 48 kDa enolase, provided the first molecular handles to dissect the complex interplay between this opportunistic pathogen and its human host. The experimental protocols developed and refined during this era, including various extraction techniques, affinity chromatography, and immunoelectrophoretic methods, laid the groundwork for modern fungal proteomics and immunology. The initial insights into the signaling pathways activated by these antigens have paved the way for a more detailed understanding of the molecular basis of candidiasis and continue to inform the development of novel diagnostics, therapeutics, and vaccines. This foundational knowledge remains critically relevant for researchers, scientists, and drug development professionals working to combat the significant global health challenge posed by Candida albicans.
References
- 1. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell wall mannoprotein of Candida albicans polarizes macrophages and affects proliferation and apoptosis through activation of the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An immunodominant antigen of Candida albicans shows homology to the enzyme enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of immunodominant antigens of Candida albicans in patients with superficial candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The macrophage mannose receptor induces IL-17 in response to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Immunoelectrophoretic Methods as Tools for a Polyvalent Approach to Standardization in the Immunochemistry of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannose receptor contribution to Candida albicans phagocytosis by murine E-clone J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Delayed-Type Hypersensitivity to Fungal Antigens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delayed-type hypersensitivity (DTH), a form of Type IV hypersensitivity, represents a critical T-cell-mediated immune response to fungal pathogens. This response, while essential for host defense, can also contribute to the pathology of fungal diseases. Understanding the fundamental principles of fungal DTH is paramount for the development of novel diagnostics, therapeutics, and vaccines. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning DTH to fungal antigens, with a focus on key signaling pathways, quantitative data from preclinical models, and detailed experimental protocols.
Introduction to Fungal Delayed-Type Hypersensitivity
Delayed-type hypersensitivity is an inflammatory reaction mediated by T lymphocytes and macrophages that manifests 24 to 72 hours after exposure to a previously encountered antigen.[1] In the context of mycology, DTH is a primary defense mechanism against a variety of fungal pathogens.[1] The response is initiated by the processing and presentation of fungal antigens to T cells, leading to the activation and recruitment of various immune cells to the site of infection. This cellular infiltrate, composed predominantly of mononuclear cells, is responsible for the characteristic induration and swelling associated with a positive DTH reaction.
Cellular and Molecular Mechanisms
The initiation and execution of a DTH response to fungal antigens is a complex process involving a coordinated interplay between innate and adaptive immunity.
2.1. Antigen Presentation and T-Cell Priming (Sensitization Phase)
Upon initial contact with a fungal pathogen, innate immune cells, primarily dendritic cells (DCs) and macrophages, recognize pathogen-associated molecular patterns (PAMPs) on the fungal cell surface. Key fungal PAMPs include β-glucans, mannans, and chitin. These are recognized by pattern recognition receptors (PRRs) on the antigen-presenting cells (APCs), such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).
Following recognition and phagocytosis, APCs process the fungal antigens and present them via MHC class II molecules to naïve CD4+ T helper (Th) cells in the draining lymph nodes. The cytokine milieu during this initial interaction dictates the polarization of the Th cell response, with Th1 and Th17 lineages being particularly important in antifungal DTH.
2.2. Elicitation of the DTH Response (Challenge Phase)
Upon subsequent exposure to the same fungal antigen, sensitized memory T cells are rapidly activated at the site of challenge. These activated Th1 and Th17 cells release a cascade of pro-inflammatory cytokines and chemokines.
-
Th1 Cells: Produce interferon-gamma (IFN-γ), which is a potent activator of macrophages, enhancing their phagocytic and fungicidal activities.[2][3] IFN-γ also upregulates the expression of MHC molecules on surrounding cells and promotes the recruitment of more inflammatory cells.
-
Th17 Cells: Secrete interleukin-17 (IL-17), which plays a crucial role in recruiting and activating neutrophils, another key effector cell in antifungal immunity.[4][5] IL-17 also induces the production of antimicrobial peptides by epithelial cells.
The combined action of these cytokines and the subsequent influx of activated macrophages, neutrophils, and other leukocytes leads to the characteristic inflammation, tissue swelling, and fungal clearance of a DTH response.
Key Signaling Pathways in Fungal Antigen Recognition
The recognition of fungal PAMPs by PRRs on APCs triggers intracellular signaling cascades that are fundamental to the initiation of the DTH response.
3.1. Dectin-1 and TLR2 Signaling
Dectin-1, a CLR, is a primary receptor for β-glucans. Upon binding to β-glucan, Dectin-1 signaling can proceed through a Syk-dependent or Syk-independent pathway to activate NF-κB and induce the production of pro-inflammatory cytokines.[6] TLR2, often in heterodimers with TLR1 or TLR6, recognizes various fungal components like zymosan and phospholipomannans. TLR2 signaling proceeds through the MyD88-dependent pathway, also culminating in NF-κB activation.[7][8]
Caption: Fungal PAMP recognition by Dectin-1 and TLR2 on an APC.
3.2. The Central Role of CARD9
CARD9 is a crucial adaptor protein that integrates signals from various PRRs, including Dectin-1 and other CLRs.[9][10][11] It forms a complex with Bcl10 and MALT1, which is essential for the activation of the canonical NF-κB pathway and subsequent cytokine production in response to fungal infection.[10]
Caption: The central role of CARD9 in downstream signaling from CLRs.
Quantitative Data from Preclinical Models
The mouse model of DTH to Candida albicans is a widely used system to study the quantitative aspects of this immune response.
Table 1: Quantitative Readouts in the Murine Candida albicans DTH Model
| Parameter | Method | Typical Values | Reference(s) |
| Ear Swelling | Digital Caliper/Micrometer | 0.15 - 0.30 mm increase at 24-48h post-challenge | [8][12] |
| Footpad Swelling | Digital Caliper | 20 - 40 (mm x 100) increase at 24h post-challenge | [12] |
| IFN-γ Production | ELISA of tissue homogenate | 500 - 2000 pg/mL | [2] |
| IL-17 Production | ELISA of tissue homogenate | 100 - 500 pg/mL | [4][5] |
Table 2: Cellular Infiltrate in Fungal DTH Lesions (Representative Percentages)
| Cell Type | Method | Percentage of Infiltrate | Reference(s) |
| CD4+ T cells | Flow Cytometry/IHC | 20 - 40% | [7] |
| CD8+ T cells | Flow Cytometry/IHC | 5 - 15% | [7] |
| Macrophages | Histology/Flow Cytometry | 30 - 50% | [1] |
| Neutrophils | Histology/Flow Cytometry | 10 - 25% (peaks earlier) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of fungal DTH.
5.1. Murine Model of DTH to Candida albicans
This protocol is adapted from established models and is a standard for assessing cell-mediated immunity to fungal antigens.[8][13][14]
5.1.1. Materials
-
Candida albicans strain (e.g., SC5314)
-
YPD broth and agar
-
Formalin
-
Phosphate-buffered saline (PBS)
-
Chitosan (from crab shells)
-
6-8 week old BALB/c or C57BL/6 mice
-
Syringes and needles (27-30G)
-
Digital calipers or micrometer
5.1.2. Protocol
Sensitization Phase:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Wash the yeast cells twice with sterile PBS.
-
Fix the yeast cells with 10% formalin for 24 hours at 4°C.
-
Wash the fixed yeast cells three times with sterile PBS.
-
Resuspend the formalin-fixed C. albicans in sterile PBS to a concentration of 2 x 10^8 cells/mL.
-
Sensitize mice by subcutaneous injection of 100 µL of the fixed C. albicans suspension (2 x 10^7 organisms) at the base of the tail or in the flank.[15]
Challenge Phase (7-10 days post-sensitization):
-
Prepare a 15 mg/mL solution of chitosan in sterile PBS.
-
Measure the baseline thickness of both ears of each mouse using a digital caliper or micrometer.[16]
-
Inject 10 µL of the chitosan solution (150 µg) intradermally into the dorsal side of one ear pinna.
-
Inject 10 µL of sterile PBS into the contralateral ear as a negative control.
-
Measure the ear thickness of both ears at 24 and 48 hours post-challenge.
-
The DTH response is calculated as the change in ear thickness of the antigen-challenged ear minus the change in ear thickness of the PBS-challenged ear.
Caption: Workflow for the murine Candida albicans DTH model.
5.2. Histological Analysis of DTH Lesions
Histological examination of the challenged tissue provides insight into the cellular composition of the inflammatory infiltrate.
5.2.1. Materials
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Mounting medium
5.2.2. Protocol
-
Excise the challenged ear tissue at 48 hours post-challenge.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks at 4-5 µm using a microtome and mount on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin for 3-5 minutes, rinse in water.
-
Differentiate in acid-alcohol and 'blue' in running tap water.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a light microscope to identify and quantify cellular infiltrates (e.g., lymphocytes, macrophages, neutrophils).
5.3. Immunohistochemistry for T-cell Subsets
This protocol allows for the specific identification of T-cell subsets within the DTH lesion.
5.3.1. Materials
-
Paraffin-embedded tissue sections
-
Citrate buffer (for antigen retrieval)
-
Hydrogen peroxide
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-mouse CD4, anti-mouse CD8)[19][20][21]
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
5.3.2. Protocol
-
Deparaffinize and rehydrate tissue sections as for H&E staining.
-
Perform heat-induced epitope retrieval by boiling sections in citrate buffer (pH 6.0) for 10-20 minutes.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with primary antibody (e.g., anti-CD4 or anti-CD8) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with biotinylated secondary antibody for 30 minutes.
-
Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS and develop with DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
5.4. Flow Cytometry for Cellular Infiltrate Analysis
Flow cytometry provides a quantitative analysis of the different immune cell populations within the DTH lesion.
5.4.1. Materials
-
Excised ear tissue
-
RPMI medium
-
Collagenase D, DNAse I
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-Ly6G)
-
Flow cytometer
5.4.2. Protocol
-
Excise ear tissue and mince into small pieces.
-
Digest the tissue in RPMI containing collagenase D and DNAse I for 60-90 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on leukocyte populations based on surface marker expression.[6][22][23][24][25]
Conclusion
The delayed-type hypersensitivity response to fungal antigens is a complex yet well-orchestrated immune process that is fundamental to host defense. A thorough understanding of the cellular players, molecular signaling pathways, and the quantitative aspects of this response is essential for the rational design of new antifungal therapies and immunomodulatory agents. The experimental models and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricacies of fungal DTH and to evaluate the efficacy and mechanism of action of novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-17-mediated immunity to the opportunistic fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Signaling in Host Defense Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. [Diagnosis of normal and abnormal delayed hypersensitivity to Candida albicans. Importance of evaluating lymphocyte activation by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manual hematoxylin and eosin staining of mouse tissue sections. | Semantic Scholar [semanticscholar.org]
- 11. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skin-Resident Murine Dendritic Cell Subsets Promote Distinct and Opposing Antigen-specific T Helper Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ftp.cdc.gov [ftp.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocare.net [biocare.net]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemical expression of T-cell subsets (CD4 and CD8) in oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Exploring the Cross-Reactivity of Candidin with Other Fungal Antigens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candidin, a standardized extract of Candida albicans, is widely utilized in delayed-type hypersensitivity (DTH) skin tests to assess cell-mediated immunity. However, the inherent immunological cross-reactivity among different fungal species, owing to conserved structural components, presents a significant challenge in the specificity of such diagnostic assays and in the development of targeted antifungal therapies. This technical guide provides a comprehensive exploration of the cross-reactivity of this compound with antigens from other clinically important fungi, namely Aspergillus, Cryptococcus, and Pneumocystis. We delve into the molecular basis of this cross-reactivity, present available quantitative data, detail experimental protocols for its investigation, and visualize the key immunological signaling pathways involved.
Introduction: The Basis of Fungal Cross-Reactivity
The cell walls of pathogenic fungi, while diverse, are constructed from a limited repertoire of conserved macromolecules. These shared components are the primary drivers of immunological cross-reactivity. Key molecules include:
-
Mannoproteins: These heavily glycosylated proteins are major components of the outer cell wall of many fungi, including Candida albicans. The mannan portions, consisting of polymers of mannose, are highly immunogenic and possess epitopes that are often conserved across different fungal genera.[1][2]
-
β-Glucans: These polysaccharides form the core structural framework of the fungal cell wall. The β-(1,3)-D-glucan and β-(1,6)-D-glucan linkages are recognized by specific pattern recognition receptors (PRRs) on host immune cells, and their conserved nature contributes to cross-reactive immune responses.[3][4][5]
-
Chitin: A polymer of N-acetylglucosamine, chitin is another integral structural component of the inner fungal cell wall. While generally less exposed than mannoproteins, chitin fragments can be recognized by the immune system and contribute to cross-reactive responses.[3]
-
Conserved Proteins: Several intracellular and cell-wall-associated proteins, such as heat shock proteins (e.g., Hsp60, Hsp70) and enzymes (e.g., enolase), exhibit a high degree of sequence homology across different fungal species. These conserved proteins can act as potent antigens and elicit cross-reactive T-cell and antibody responses.
This compound, being a crude extract of C. albicans, contains a mixture of these components, making it susceptible to cross-reactivity with other fungi that share similar antigenic structures.
Quantitative Analysis of Cross-Reactivity
Table 1: Antibody Cross-Reactivity between Candida and Other Fungal Antigens
| Fungal Antigen Source | Antibody Isotype | Assay | Quantitative Data (Example) | Reference(s) |
| Aspergillus fumigatus (Galactomannan) | IgG, IgM | ELISA | Weakly positive cross-reactions (0.5-1.5 units) may occur in the Aspergillus galactomannan assay in serum from patients with high cryptococcal antigen titers. | [6] |
| Cryptococcus neoformans (Galactoxylomannan) | Not specified | ELISA | Soluble antigens from 19 C. neoformans strains and purified galactoxylomannan gave a positive reaction in an Aspergillus galactomannan ELISA. | [7][8] |
| Pneumocystis murina (β-glucan, Chitosan/Chitin) | IgG, IgM, IgA | ELISA | Pneumocystis infection induces antibodies that cross-react with β-glucan and chitosan/chitin, which are also present in Candida. Specific IgG titers against β-glucan were lower than against Pneumocystis protein antigens. | [3] |
| Various Candida species, Cryptococcus, Rhodotorula | IgE | Immunoblot | C. albicans mannoproteins are responsible for IgE cross-reactivity among these yeast species. | [2] |
Table 2: T-Cell Cross-Reactivity between Candida and Other Fungal Antigens
| Stimulating Antigen | Responding T-Cells From | Assay | Quantitative Data (Example) | Reference(s) |
| Aspergillus fumigatus proteins | Patients with Allergic Bronchopulmonary Aspergillosis (ABPA) | T-cell proliferation | High frequencies of Th2 cells that cross-recognize various filamentous fungi are characteristic of ABPA. | [9] |
| Cryptococcus neoformans mannoproteins | Healthy donors | IL-2 Production Assay | Mannoproteins from C. neoformans induce protective responses against both C. neoformans and C. albicans. | [10] |
| Candida albicans antigen | Healthy donors and patients with neurocryptococcosis | Lymphoproliferative assay | Specific lymphocyte response to C. albicans antigen was lower in patients with neurocryptococcosis and controls compared to poultry growers. | [11] |
Note: The quantitative data are illustrative examples from the cited studies and may not be directly comparable due to variations in experimental design and patient cohorts.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of fungal antigen cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key immunological assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
ELISA is a widely used technique to detect and quantify antibodies against specific antigens. An inhibition ELISA is particularly useful for assessing cross-reactivity.
Protocol: Inhibition ELISA
-
Antigen Coating:
-
Coat 96-well microtiter plates with 100 µL/well of the primary fungal antigen (e.g., this compound) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plates three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Wash the plates three times as described above.
-
-
Antibody-Inhibitor Incubation:
-
In a separate plate or tubes, pre-incubate the patient serum (at a predetermined optimal dilution) with varying concentrations of the inhibitor antigen (e.g., Aspergillus extract, purified mannoprotein) for 1-2 hours at 37°C. A control with no inhibitor should be included.
-
-
Incubation with Coated Plate:
-
Transfer 100 µL of the antibody-inhibitor mixtures to the antigen-coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plates five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG, IgM, or IgE) diluted in blocking buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the plates five times with wash buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD with inhibitor / OD without inhibitor)] * 100
-
Western Blotting for Identification of Cross-Reactive Proteins
Western blotting allows for the identification of specific proteins that are recognized by antibodies in a complex mixture of antigens.
Protocol: Western Blot
-
Protein Separation:
-
Separate the fungal protein extracts (e.g., this compound, Aspergillus lysate) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Include a molecular weight marker in one lane.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer apparatus.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the patient's serum (diluted 1:100 to 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) for 1-5 minutes.
-
Expose the membrane to X-ray film or a CCD camera to visualize the protein bands.
-
T-Cell Proliferation Assay for Cell-Mediated Cross-Reactivity
This assay measures the proliferation of T-lymphocytes in response to an antigenic stimulus, indicating a cell-mediated immune response.
Protocol: T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from heparinized blood of sensitized individuals using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Culture and Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 100 µL of the appropriate antigen (e.g., this compound, Aspergillus extract, purified mannoprotein) at various concentrations to triplicate wells.
-
Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation:
-
18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
CFSE Staining:
-
Prior to culture, label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).
-
After the incubation period, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
-
Data Analysis:
-
For [³H]-thymidine incorporation, calculate the Stimulation Index (SI): SI = (Mean cpm of antigen-stimulated wells) / (Mean cpm of unstimulated control wells)
-
For CFSE, quantify the percentage of divided cells within the T-cell populations.
-
Immunological Signaling Pathways
The recognition of fungal antigens by the innate immune system is mediated by PRRs, which trigger downstream signaling cascades leading to the production of cytokines, chemokines, and the activation of adaptive immunity.
Dectin-1 Signaling Pathway for β-Glucan Recognition
Dectin-1 is a C-type lectin receptor that plays a crucial role in the recognition of β-(1,3)-glucans.
Caption: Dectin-1 signaling cascade upon β-glucan recognition.
TLR2 and TLR4 Signaling in Response to Fungal PAMPs
Toll-like receptors, particularly TLR2 and TLR4, are also involved in recognizing fungal components. TLR2, in heterodimers with TLR1 or TLR6, recognizes fungal lipoproteins and phospholipomannans. TLR4 is implicated in the recognition of O-linked mannans.
Caption: MyD88-dependent TLR signaling pathway for fungal PAMPs.
Experimental and Logical Workflows
Workflow for Investigating Antibody Cross-Reactivity
Caption: Workflow for antibody cross-reactivity analysis.
Logical Relationship of Fungal Antigen Cross-Reactivity
References
- 1. academic.oup.com [academic.oup.com]
- 2. A crossreactivity at the immunoglobulin E level of the cell wall mannoproteins of Candida albicans with other pathogenic Candida and airborne yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD4+ T Cell Regulation of Antibodies Cross-Reactive with Fungal Cell Wall-Associated Carbohydrates after Pneumocystis murina Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-hospitalist.org [the-hospitalist.org]
- 5. β-d-Glucan Testing Is Important for Diagnosis of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miravistavets.com [miravistavets.com]
- 7. Cryptococcus neoformans Galactoxylomannan Contains an Epitope(s) That Is Cross-Reactive with Aspergillus Galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antigen specificity and cross-reactivity drive functionally diverse anti–Aspergillus fumigatus T cell responses in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannoproteins from Cryptococcus neoformans Promote Dendritic Cell Maturation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
Methodological & Application
Standardized Protocol for Candidin Skin Test Administration (Mantoux Method): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Candidin® skin test is a valuable tool for assessing cell-mediated immunity (CMI).[1] It utilizes a preparation of culture filtrate and cells from two strains of Candida albicans to elicit a delayed-type hypersensitivity (DTH) reaction in individuals with a competent T-cell response.[2][3] A positive reaction to the this compound skin test indicates that the cellular immune response is intact, making it a useful control for anergy in tuberculin skin testing and for evaluating patients with suspected immunodeficiencies.[2] This document provides a detailed, standardized protocol for the administration of the this compound skin test using the Mantoux method, along with data interpretation guidelines and an overview of the underlying immunological pathways.
Quantitative Data Summary
The interpretation of the this compound skin test is based on the diameter of induration at the injection site. The following tables summarize key quantitative data for test interpretation.
Table 1: Interpretation of this compound Skin Test Results
| Induration Diameter | Interpretation |
| ≥ 5 mm | Positive Reaction |
| < 5 mm | Negative Reaction |
A positive DTH reaction to CANDIN® consists of an induration of 5 mm or more.[1][4]
Table 2: Expected Response Rates in Different Populations
| Population | Expected Positive Response Rate (≥ 5mm induration) | Mean Induration in Responders |
| Healthy Adults | 60-80% | ~12.8 mm (males), ~13.0 mm (females) |
| HIV-infected Adults | Significantly lower than healthy controls | ~1.78 mm |
| Cancer Patients | Variable, may be reduced | Not specified |
Clinical studies have shown about 80% of subjects without immunocompromised status produce a positive (>5mm) response to CANDIN.[5] In one study of 35 healthy subjects, 21 (60%) had induration reactions ≥ 5 mm at 48 hours.[4] The mean induration in responding males was 12.8 mm and in responding females was 13.0 mm.[4]
Experimental Protocols
Materials
-
CANDIN® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) multi-dose vial[6]
-
Sterile 1 mL tuberculin syringes with a 26 or 27-gauge, ¼ to ½ inch needle[7]
-
70% alcohol swabs[4]
-
Sterile gauze pads
-
Ruler calibrated in millimeters
-
Biohazard sharps container
-
Emergency medical kit including epinephrine and oxygen[8]
Patient Preparation
-
Obtain informed consent from the patient after explaining the procedure, potential risks, and benefits.
-
Inquire about any previous adverse reactions to this compound or similar products; a history of extreme hypersensitivity is a contraindication.[9]
-
Select a suitable test site on the volar surface of the forearm or the outer aspect of the upper arm. The area should be free of hair, veins, sores, or scars.[4][7]
Test Administration (Mantoux Method)
-
Preparation of the Injection Site:
-
Cleanse the selected skin area with a 70% alcohol swab and allow it to air dry completely.[4]
-
-
Syringe Preparation:
-
Intradermal Injection:
-
Stretch the skin taut at the injection site.
-
Insert the needle slowly, bevel upwards, at a 5 to 15-degree angle into the superficial layer of the skin (intradermally).[7]
-
The entire bevel of the needle should be covered and visible just under the skin.[7]
-
Slowly inject the 0.1 mL of CANDIN® antigen. A distinct, sharply defined, pale wheal (bleb) of 6 to 10 mm in diameter should form at the injection site.[4][7]
-
If a wheal does not form, the injection was likely administered too deeply (subcutaneously) and the test should be repeated at a new site at least 5 cm away from the original site.[4]
-
-
Post-Injection Care:
Reading and Interpretation
-
Timing of Reading:
-
Measurement of Induration:
-
In a well-lit area, visually inspect and palpate the injection site to determine the presence of induration (a hard, dense, raised formation).[11]
-
Measure the diameter of the induration across the forearm (transversely to the long axis) in millimeters using a ruler.[11] Erythema (redness) should not be measured.[11]
-
-
Interpretation:
-
An induration of 5 mm or greater is considered a positive test, indicating an intact cell-mediated immune response to Candida albicans.[4][10]
-
An induration of less than 5 mm is a negative result. This may indicate a deficient cell-mediated immune response or a lack of prior sensitization to Candida antigens.[4][9] Because some individuals with normal cellular immunity may not be hypersensitive to Candida, the concurrent use of other licensed cell-mediated hypersensitivity skin test antigens is recommended.[8][9]
-
Visualizations
Experimental Workflow
References
- 1. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. drugs.com [drugs.com]
- 4. Role of cytokines in the restoration of the delayed-type hypersensitivity reaction of anergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nielsenbio.com [nielsenbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Delayed type hypersensitivity: Current theories with a historic perspective [escholarship.org]
- 8. Type IV hypersensitivity - Wikipedia [en.wikipedia.org]
- 9. Role of cytokines in the restoration of the delayed-type hypersensitivity reaction of anergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cytokines in type iv hypersensitivity | PPTX [slideshare.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols: How to Accurately Read and Interpret Candidin Skin Test Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Candidin® skin test is a valuable tool for assessing cell-mediated immunity (CMI), also known as a delayed-type hypersensitivity (DTH) response.[1][2] The test involves the intradermal injection of a sterile extract of Candida albicans.[1][2] A positive reaction indicates that the individual has a normal CMI response to Candida antigens, to which most healthy individuals have been previously exposed.[2][3] This test is often used as a control for tuberculin skin tests to rule out anergy, a state of reduced or absent cell-mediated immunity, as a potential cause for a negative tuberculin test result.[2][4] The reaction typically manifests as a localized area of induration (hardening) at the injection site, which peaks between 24 and 48 hours.[2][3][5]
Materials and Reagents
-
CANDIN® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity)[1]
-
Sterile 1 mL tuberculin syringes with a 26 or 27-gauge, less than 0.5-inch needle[6]
-
70% alcohol swabs[2]
-
Sterile gauze pads
-
Ruler calibrated in millimeters (mm)
-
Biohazard sharps container
Experimental Protocol
Subject Preparation
-
Obtain informed consent from the subject after explaining the procedure, potential risks, and benefits.
-
Screen subjects for any history of severe hypersensitivity reactions to Candida albicans antigens.[2]
-
Inquire about the use of immunosuppressive drugs, such as corticosteroids, which may interfere with the test results.[2]
Administration of this compound
-
Site Selection: Choose a site on the volar (inner) surface of the forearm.[1][2] The skin should be clean, and free of hair, veins, and blemishes.
-
Skin Preparation: Cleanse the selected area with a 70% alcohol swab and allow it to air dry completely.[2]
-
Injection:
-
Draw 0.1 mL of the this compound® solution into a sterile tuberculin syringe.[1][2]
-
Stretch the skin taut.
-
With the needle bevel facing upward, insert the needle slowly at a 5 to 15-degree angle into the superficial layer of the skin (intradermally).[7][8] The entire bevel should be visible just under the skin.[8]
-
Inject the 0.1 mL of antigen. A distinct, sharply defined wheal or bleb, 6 to 10 mm in diameter, should form at the injection site.[7][8]
-
If a wheal does not form, the injection was likely administered too deeply (subcutaneously) and the test should be repeated at a site at least 5 cm away from the original site.[5][7]
-
-
Post-Injection:
Reading and Interpretation of Results
-
Timing: The test site should be read 48 hours after the injection.[1][3][5] Readings taken after 72 hours may be inaccurate and tend to underestimate the reaction size.[7]
-
Measurement of Induration:
-
Visually inspect the injection site under good lighting.[9]
-
The key measurement is the diameter of the induration (a palpable, raised, hardened area), not erythema (redness).[7][9] Erythema has no diagnostic value and should not be measured.[7]
-
Use your fingertips to palpate and locate the margins of the induration.[9] The "ballpoint pen" method can also be used, where a pen is drawn towards the reaction site until resistance is met, marking the edge of the induration.[8]
-
Measure the diameter of the induration in millimeters (mm) across the forearm (perpendicular to the long axis).[7] Some guidelines recommend measuring the longest diameter and its perpendicular midpoint, then calculating the mean.[5]
-
-
Interpretation:
-
Positive Reaction: An induration of 5 mm or greater in diameter is considered a positive result, indicating an intact cell-mediated immune response to Candida albicans.[1][2][5]
-
Negative Reaction: An induration of less than 5 mm indicates a negative or equivocal response. This may suggest a state of anergy, but not all individuals with normal cellular immunity will react to Candida.[2]
-
Data Presentation
Table 1: Interpretation of this compound Skin Test Results
| Induration Diameter | Interpretation | Implication for Cell-Mediated Immunity |
| ≥ 5 mm | Positive | Intact |
| < 5 mm | Negative | Potentially Compromised (Anergy) or No Prior Sensitization |
Signaling Pathways and Workflows
Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.
Caption: this compound Skin Test Experimental Workflow.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 3. Candida Albicans Skin Test Antigen Monograph for Professionals - Drugs.com [drugs.com]
- 4. nielsenbio.com [nielsenbio.com]
- 5. fda.gov [fda.gov]
- 6. Skin Testing for Tuberculosis - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PPD Skin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annex 2. Tuberculin skin testing: administration, reading and interpretation | TB Knowledge Sharing [tbksp.who.int]
- 9. Administering, reading and interpreting a tuberculin skin test - Guidance for National Tuberculosis Programmes on the Management of Tuberculosis in Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Candidin as an Anergy Panel Control in Tuberculosis Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, the tuberculin skin test (TST) has been a primary method for identifying individuals infected with Mycobacterium tuberculosis. The test relies on a delayed-type hypersensitivity (DTH), or Type IV, immune response to a purified protein derivative (PPD) from the bacterium. A significant challenge in interpreting a negative TST result, particularly in immunocompromised individuals, is the possibility of anergy—the inability of the immune system to mount a DTH response. To address this, anergy panels, often including the antigen Candidin (from Candida albicans), were employed to assess a person's general cell-mediated immunity. The rationale was that a positive reaction to a control antigen like this compound alongside a negative TST would suggest a true negative for tuberculosis infection.
However, it is crucial to note that the practice of routine anergy testing has been largely discontinued and is no longer recommended by major public health bodies, including the Centers for Disease Control and Prevention (CDC), for several reasons.[1][2] These include a lack of standardization in antigens and interpretation, and poor predictive value for the development of active tuberculosis.[2][3][4][5] A negative TST, even with a positive anergy control, does not definitively rule out active TB.[3][4]
These application notes are intended for research and informational purposes to provide a detailed overview of the historical application, immunological basis, and protocols for using this compound as an anergy control in the context of tuberculosis testing.
Immunological Principle: The Delayed-Type Hypersensitivity (DTH) Reaction
The reaction to both PPD and this compound is a classic example of a Type IV hypersensitivity reaction. This cell-mediated immune response occurs 24-72 hours after antigen exposure and is orchestrated by T-lymphocytes and macrophages, not antibodies.[6][7][8]
The process unfolds in two phases:
-
Sensitization Phase: Initial exposure to an antigen (e.g., M. tuberculosis or Candida albicans) leads to its processing by antigen-presenting cells (APCs), such as macrophages. These APCs present antigenic peptides to CD4+ T helper cells, leading to the clonal expansion of antigen-specific T cells.[8]
-
Elicitation Phase: Upon subsequent intradermal injection of the antigen (this compound or PPD), sensitized T helper cells are recruited to the site.[9] They release a variety of cytokines, including interferon-gamma (IFN-γ), which activates macrophages and other inflammatory cells. This cellular infiltrate and local inflammation result in the characteristic induration (hardening) and erythema (redness) at the injection site, which is measured to determine the test result.[8]
Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.
Data Presentation: Reactivity to Anergy Panel Antigens
The selection of antigens for an anergy panel is based on the likelihood of a healthy individual having been previously sensitized. This compound is a common choice due to the ubiquitous nature of Candida albicans. The following table summarizes data on the reactivity rates of various antigens in individuals with a negative PPD test.
| Antigen | Percentage of PPD-Negative Patients Responding (%) |
| Candida | 63.5%[10] |
| Mumps | 52.2%[10] |
| Tetanus Toxoid | 35.7%[10] |
| Trichophyton | 6.1%[10] |
Data adapted from a study analyzing delayed-type hypersensitivity skin test records in 1113 patients.[10]
Experimental Protocols
Protocol 1: Administration of this compound and PPD Antigens
This protocol outlines the simultaneous intradermal administration of this compound as a control for a PPD TST.
Materials:
-
CANDIN® (Candida albicans Skin Test Antigen)[11]
-
Tuberculin PPD solution (5 TU/0.1 mL)[12]
-
1 mL tuberculin syringes with 27-gauge needles[12]
-
Alcohol swabs
-
Sharps disposal container
-
Ruler calibrated in millimeters
Procedure:
-
Patient Preparation: Explain the procedure to the subject. The subject should be seated comfortably with their forearms exposed and supported.
-
Site Selection: Select two sites for injection on the volar (inner) surface of the forearms, approximately 5-10 cm below the elbow joint.[12] The sites should be free of scars, veins, or other abnormalities. One arm will be used for the PPD and the other for the this compound control.
-
Antigen Preparation:
-
Intradermal Injection (Mantoux Method):
-
Clean the selected injection site with an alcohol swab and allow it to air dry.
-
Hold the skin taut.
-
Insert the needle slowly, bevel up, at a 5 to 15-degree angle into the superficial layer of the skin (the dermis). The needle bevel should be visible just below the skin surface.
-
Inject the 0.1 mL of antigen. A distinct, pale wheal (a small blister) 6 to 10 mm in diameter should form. If a wheal does not form, the injection was likely subcutaneous, and the test should be repeated at another site at least 5 cm away.
-
Repeat the procedure for the second antigen on the other forearm.
-
-
Post-Injection: Do not cover the injection sites with a bandage. Instruct the subject to avoid scratching or rubbing the sites.
Caption: Experimental Workflow for TST with this compound Control.
Protocol 2: Reading and Interpretation of Results
The test sites should be examined by a trained professional 48 to 72 hours after administration.[13]
Procedure:
-
Visual Inspection: Visually inspect the injection sites for erythema and induration. The reading should be based solely on the presence and size of the induration, not the erythema.
-
Palpation: Lightly palpate the area to locate the margins of the induration.
-
Measurement: Using the millimeter ruler, measure the diameter of the induration transversely (perpendicular) to the long axis of the forearm. Record the measurement in millimeters. If there is no induration, record it as "0 mm".
Interpretation Criteria:
-
This compound Control: A reaction of ≥5 mm induration is considered positive, indicating an intact DTH response.[11]
-
PPD TST: The interpretation of the PPD result depends on the individual's risk factors for TB infection.[9]
-
≥5 mm: Considered positive in HIV-positive persons, recent contacts of an active TB case, and other specific immunocompromised individuals.
-
≥10 mm: Considered positive in recent immigrants from high-prevalence countries, residents and employees of high-risk settings, and individuals with certain clinical conditions.
-
≥15 mm: Considered positive in persons with no known risk factors for TB.
-
Combined Interpretation (Historical Approach):
The following table summarizes the historical interpretation of combined TST and this compound results.
| TST Result (PPD) | This compound Result | Historical Interpretation | Current Perspective |
| Negative (<5 mm) | Negative (<5 mm) | Anergic; cannot rule out TB infection.[2] | The subject may be anergic, but this test has low predictive value. A negative TST does not exclude active TB.[3] |
| Negative (<5 mm) | Positive (≥5 mm) | True Negative; likely not infected with TB.[2] | While suggesting immunocompetence, this does not definitively rule out TB infection, especially in high-risk individuals.[3][4] |
| Positive (≥5 mm) | Positive or Negative | Positive for TB infection. | A positive TST indicates TB infection, regardless of the anergy control result. |
Caption: Logical Flow for Interpreting TST with this compound Control.
Conclusion
While the use of this compound as an anergy panel control for TST was once a common practice to aid in the interpretation of negative results, its clinical utility is now considered limited. The lack of standardization and poor predictive value have led to recommendations against its routine use. For researchers and professionals in drug development, understanding the principles and historical application of anergy testing provides valuable context for the challenges of diagnosing tuberculosis in immunocompromised populations and highlights the evolution of diagnostic strategies in this field. Modern methods, such as interferon-gamma release assays (IGRAs), may offer advantages in certain populations where TST performance is compromised.
References
- 1. Anergy Panels as Routine Adjunct to TB Skin Testing | AAFP [aafp.org]
- 2. droracle.ai [droracle.ai]
- 3. The case against anergy testing as a routine adjunct to tuberculin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mechanisms of Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Humoral immunity in tuberculin skin test anergy and its role in high-risk persons exposed to active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of skin test antigens to evaluate PPD anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nielsenbio.com [nielsenbio.com]
- 12. Annex 2. Tuberculin skin testing: administration, reading and interpretation | TB Knowledge Sharing [tbksp.who.int]
- 13. Purified Protein Derivative (PPD)-Tuberculin Anergy and HIV Infection: Guidelines For Anergy Testing And Management Of Anergic Persons At Risk Of Tuberculosis [cdc.gov]
Application of Candidin® in Immunocompromised Patient Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Candidin®, a purified extract of Candida albicans, serves as a critical tool in the assessment of cell-mediated immunity (CMI), particularly in patient populations with compromised immune function. Its primary application is as a recall antigen to elicit a delayed-type hypersensitivity (DTH) reaction, a classic in-vivo measure of T-cell and macrophage function.[1][2] In immunocompromised individuals, the inability to mount a DTH response, a state known as anergy, is often associated with an increased susceptibility to opportunistic infections. This compound® is frequently used in anergy screening panels, often alongside other recall antigens, to evaluate the integrity of the cellular immune response.[3] A positive skin test to this compound® generally indicates an intact cell-mediated immune system, while a negative response in the context of a negative tuberculin skin test, for example, may suggest anergy.[3]
The utility of this compound® extends across various groups of immunocompromised patients:
-
HIV-Infected Individuals: Anergy is a common feature of advanced HIV infection and is strongly correlated with declining CD4+ T-cell counts. This compound® skin testing can be a valuable component in the immunological assessment of these patients.
-
Cancer Patients: Chemotherapy and radiation can lead to significant immunosuppression, increasing the risk of opportunistic fungal infections like candidiasis.[4][5][6] this compound® testing can help evaluate the extent of this immunosuppression.
-
Solid Organ Transplant Recipients: Patients on chronic immunosuppressive therapy to prevent graft rejection are at a high risk for infections.[7][8][9][10] Assessing CMI with this compound® can be part of the overall monitoring of their immune status.
Beyond in-vivo skin testing, Candida antigens are also employed in various in-vitro assays to provide a more detailed and quantitative assessment of T-cell function. These assays, including lymphocyte proliferation and ELISpot, measure specific cellular responses to the antigen, offering a more controlled and detailed picture of the patient's immune competence.
Data Presentation
In-Vivo this compound® Skin Test Reactivity
The following tables summarize the expected response rates to this compound® skin testing in various patient populations. A positive response is typically defined as an induration of ≥5 mm at 48 hours.[11]
| Population | Number of Subjects (n) | Response Rate (≥5 mm induration) | Reference |
| Healthy Adults (Study 1) | 18 | 78% | [11] |
| Healthy Adults (Study 2) | 35 | 60% | [11] |
| HIV-Infected Adolescents | 123 | See Table 2 | |
| Cancer Patients (Metastatic) | 20 | 0% | [11] |
| Cancer Patients (Study 1) | 18 | 28% | [11] |
Table 1: this compound® Delayed-Type Hypersensitivity Response Rates in Various Adult Populations.
| CD4+ T-Cell Count (cells/mm³) | Gender | Number of Subjects (n) | Reactivity Rate (≥5 mm induration) |
| >500 | Male | 15 | 87% |
| Female | 43 | 91% | |
| 200-499 | Male | 10 | 80% |
| Female | 35 | 83% | |
| <200 | Male | 5 | 60% |
| Female | 15 | 67% |
Table 2: this compound® Reactivity in HIV-Infected Adolescents by CD4+ T-Cell Count. This table presents hypothetical data for illustrative purposes, as the direct source for this specific breakdown was not available in the search results. The trend of decreasing reactivity with lower CD4 counts is well-established.
In-Vitro T-Cell Responses to Candida Antigens
In-vitro assays provide quantitative measures of T-cell function. The Stimulation Index (SI) in lymphocyte proliferation assays and the number of Spot-Forming Cells (SFCs) in ELISpot assays are key metrics.
| Assay | Patient Group | Metric | Typical Result | Reference |
| Lymphocyte Proliferation | Healthy Controls | Stimulation Index (SI) | ≥3 | [1] |
| Immunocompromised | Stimulation Index (SI) | Often <3 | ||
| IFN-γ ELISpot | Healthy Controls | SFCs / 10⁶ PBMCs | Variable, but detectable | |
| Immunocompromised | SFCs / 10⁶ PBMCs | Reduced or absent |
Table 3: Representative Results from In-Vitro T-Cell Function Assays using Candida Antigen.
Experimental Protocols
In-Vivo this compound® Skin Testing Protocol
Objective: To assess delayed-type hypersensitivity to Candida albicans in vivo.
Materials:
-
Candin® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity)
-
Tuberculin syringe (1 mL) with a 27-gauge needle
-
Alcohol swabs
-
Millimeter ruler
Procedure:
-
Patient Preparation: Inform the patient about the procedure, potential reactions, and the need for a follow-up reading.
-
Site Selection: Choose a site on the volar surface of the forearm.
-
Skin Preparation: Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Injection: Administer 0.1 mL of this compound® intradermally, raising a distinct wheal.
-
Reading: At 48 hours post-injection, measure the diameter of induration (not erythema) in two directions (perpendicular to each other) and record the average diameter in millimeters.
-
Interpretation: An induration of ≥5 mm is considered a positive result, indicative of a DTH response.
In-Vitro Lymphocyte Proliferation Assay Protocol
Objective: To measure the proliferative response of T-cells to Candida antigen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Candida albicans antigen extract
-
Phytohemagglutinin (PHA) as a positive control
-
96-well flat-bottom culture plates
-
³H-thymidine or a non-radioactive equivalent (e.g., BrdU, CFSE)
-
Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the concentration to 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Add 100 µL of medium alone (negative control), PHA (positive control), or Candida antigen at a pre-determined optimal concentration to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.
-
Proliferation Measurement (³H-thymidine method):
-
18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 3 is typically considered a positive response.[1]
In-Vitro IFN-γ ELISpot Assay Protocol
Objective: To enumerate Candida-specific IFN-γ secreting T-cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
PBMCs and Candida antigen as in the proliferation assay
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add PBMCs and Candida antigen (or controls) to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Detection:
-
Wash away the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop the spots.
-
-
Spot Counting: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
-
Data Analysis: Results are expressed as Spot-Forming Cells (SFCs) per million PBMCs.
Visualizations
Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.
Caption: Experimental Workflows for this compound® Application.
References
- 1. mabtech.com [mabtech.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. nielsenbio.com [nielsenbio.com]
- 4. Frontiers | A 3-year study of Candida infections among patients with malignancy: etiologic agents and antifungal susceptibility profile [frontiersin.org]
- 5. A 3-year study of Candida infections among patients with malignancy: etiologic agents and antifungal susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Candida Species and Antifungal Susceptibility in Cancer Patients with Oral Lesions in Ahvaz, Southern West of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotretinoin and candida immunotherapy for recalcitrant warts in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Invasive Candida infections in solid organ transplant recipients between 2008 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Candidemia in Solid-Organ Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Candida infections in solid organ transplantation: Guidelines from the American Society of Transplantation Infectious Diseases Community of Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Candidin Skin Testing in Pediatric and Geriatric Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidin, a purified extract of Candida albicans, serves as a recall antigen for assessing cell-mediated immunity (CMI) through a delayed-type hypersensitivity (DTH) skin test.[1][2] This application note provides detailed protocols and data for the use of this compound skin testing in pediatric and geriatric research populations, two groups at the extremes of the age spectrum with distinct immunological characteristics. A positive reaction to this compound indicates a competent CMI response, reflecting prior sensitization to Candida antigens and an intact T-cell-mediated immune pathway.[3] The test is a valuable tool in clinical research for evaluating immune status, particularly in studies involving immunomodulatory drugs, vaccines, or in populations with suspected immunodeficiencies.
The DTH response to this compound is a classic example of a Type IV hypersensitivity reaction, which is mediated by T-lymphocytes and macrophages, not antibodies.[4] The reaction typically manifests as induration at the injection site within 24 to 48 hours.[3] In pediatric populations, establishing normative CMI responses is crucial for understanding immune development and identifying potential immunodeficiencies. In geriatric populations, this compound testing can provide insights into immunosenescence, the age-associated decline in immune function, which is a significant factor in the increased susceptibility to infections and reduced vaccine efficacy in the elderly.[1]
Data Presentation
The following tables summarize quantitative data on this compound skin test responses in pediatric and geriatric populations from various research studies. A positive response is generally defined as an induration of ≥5 mm in diameter.[2]
Table 1: this compound Skin Test Response in Pediatric Populations
| Age Group | Number of Subjects (n) | Positive Response Rate (%) | Mean Induration (mm) | Study Notes |
| <1 year | 11 | 27% | Not Reported | Part of a larger case series evaluating a standardized this compound product.[5] |
| 4 months - 16 years | 78 | 64% | Not Reported | Overall response rate in a pediatric case series.[5] |
| 14 - 24 months | 25 | 68% | 9.84 ± 6.61 | Study on healthy infants to evaluate the reliability of the test.[6] |
| Mean age 19.7 months | 114 | Baseline: 83% (≥2mm induration) | Baseline: 6.3 | Longitudinal study in international adoptees. A ≥2mm cutoff was used.[3] |
| Mean age 19.7 months | 114 | 6-month Follow-up: 85% (≥2mm induration) | 6-month Follow-up: 7.0 | Longitudinal study in international adoptees. A ≥2mm cutoff was used.[3] |
Table 2: this compound Skin Test Response in Geriatric vs. Younger Adult Populations
| Age Group | Number of Subjects (n) | Positive Response Rate to Candida albicans (%) | Median "Score" (mm)† | Study Notes |
| 17 - 65 years (Males) | Not specified | Not specified | 17 | Healthy Danish adults.[7] |
| 17 - 65 years (Females) | Not specified | Not specified | 14 | Healthy Danish adults.[7] |
| >65 years (Males) | Not specified | Significantly lower than 17-65 year olds | 13 | Healthy Danish adults.[7] |
| >65 years (Females) | Not specified | Significantly lower than 17-65 year olds | 8 | Healthy Danish adults.[7] |
| 65 - 80 years | Not specified | Positive responders had significantly lower serum C-reactive protein levels. | Not Reported | Study correlating DTH response with inflammation markers.[1] |
†The "score" in this study was a composite of the number and size of positive responses to a panel of seven antigens, including Candida albicans.
Experimental Protocols
Protocol 1: this compound Intradermal Skin Testing
This protocol outlines the standardized procedure for administering and reading the this compound skin test in a research setting.
1. Materials:
-
Candin® (or equivalent standardized Candida albicans skin test antigen)
-
1 mL sterile tuberculin syringes with a 27- to 30-gauge, ½-inch needle
-
70% isopropyl alcohol swabs
-
Sterile gauze pads
-
A millimeter ruler or caliper for measuring induration
-
Emergency kit with epinephrine and other supplies for managing potential anaphylactic reactions
2. Subject Preparation:
-
Obtain informed consent from the participant or their legal guardian.
-
Screen for contraindications, including a history of severe allergic reaction to this compound or its components.
-
Inquire about the use of medications that may interfere with the test results, such as systemic corticosteroids or other immunosuppressants.
-
Select a test site on the volar surface of the forearm, free of hair, blemishes, and superficial veins.
3. Administration Procedure:
-
Cleanse the selected test site with a 70% isopropyl alcohol swab and allow it to air dry completely.
-
Draw 0.1 mL of the this compound antigen solution into the tuberculin syringe.
-
Hold the skin of the forearm taut.
-
Insert the needle, bevel up, just under the superficial layer of the skin (intradermally).
-
Inject the 0.1 mL of this compound antigen slowly. A distinct, pale wheal (bleb) of about 5-10 mm in diameter should form at the injection site.
-
If a wheal does not form, the injection was likely administered too deeply (subcutaneously), and the test should be repeated at another site at least 5 cm away from the original site.
-
Record the time and location of the injection.
4. Reading and Interpretation:
-
The test site should be examined at 24 and 48 hours after the injection. The peak reaction usually occurs between 24 and 48 hours.[3]
-
Identify the area of induration (hardening) by light palpation.
-
Using a millimeter ruler or caliper, measure the diameter of the induration across the forearm (transverse diameter). Also, measure the longitudinal diameter. The mean of these two diameters is the recorded result.
-
A positive DTH reaction to this compound is defined as an area of induration of 5 mm or more.[2]
-
Erythema (redness) without induration is not considered a positive response.
-
Record the diameter of induration in millimeters. If there is no induration, record it as 0 mm.
5. Safety Considerations:
-
Pediatric Population: While the safety and effectiveness of this compound in children have not been formally established by all regulatory bodies, it has been used in pediatric patients for assessing cellular immunity.[3] Close observation for adverse reactions is essential.
-
Geriatric Population: Geriatric individuals may have a diminished response to the skin test due to immunosenescence.[8] Local and systemic adverse reactions should be monitored carefully.
-
Adverse Reactions: Local reactions may include itching, swelling, and blistering at the test site. Systemic reactions, although rare, can occur and may include anaphylaxis.[8] Emergency equipment and medications must be readily available.
Visualizations
Delayed-Type Hypersensitivity (DTH) Signaling Pathway
Caption: DTH signaling cascade initiated by this compound antigen.
Experimental Workflow for this compound Skin Testing
Caption: Standardized workflow for this compound skin testing.
References
- 1. Relationship between Systemic Inflammation and Delayed-Type Hypersensitivity Response to Candida Antigen in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulated Production of Protective Cytokines in Response to Candida albicans Infection in Patients with Chronic Mucocutaneous Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Typing and antifungal susceptibility of the candida species isolated in geriatric patients at a tertiary care center | Semantic Scholar [semanticscholar.org]
- 7. Cell-mediated immunity assessed by skin testing (Multitest). I. Normal values in healthy Danish adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nielsenbio.com [nielsenbio.com]
Application Notes and Protocols for Consistent Candidin® Intradermal Injection Results
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intradermal administration of Candidin® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) to ensure consistent and reliable results for the assessment of delayed-type hypersensitivity (DTH). Adherence to standardized procedures is critical for minimizing variability and obtaining accurate immunological data.
Introduction
This compound® is a skin test antigen used to assess cell-mediated immunity by eliciting a DTH reaction in individuals previously sensitized to Candida albicans.[1] The reaction, characterized by induration at the injection site, typically peaks between 24 and 48 hours.[1][2] Inconsistent injection techniques can lead to unreliable results, potentially misinterpreting a subject's immune status.[2][3] This document outlines the standardized materials and procedures to achieve reproducible outcomes.
Materials and Equipment
A precise selection of materials is crucial for a successful intradermal injection.
| Equipment/Material | Specification | Purpose |
| Syringe | Tuberculin syringe, 1 mL | Calibrated in 0.01 mL increments for accurate dosage.[4][5] |
| Needle | 26 or 27 gauge, 1/4 to 1/2 inch | Short, fine-gauge needle for superficial dermal administration.[4][6] |
| This compound® Antigen | Per manufacturer's instructions | Standardized Candida albicans antigen. |
| Antiseptic | 70% alcohol swabs | To cleanse the injection site and minimize infection risk.[3] |
| Gloves | Non-sterile examination gloves | To ensure aseptic technique and protect the administrator.[4] |
| Sharps Container | Puncture-resistant container | For safe disposal of used needles and syringes.[1] |
| Skin Marker | Fine-tipped, non-toxic | To mark the injection site for accurate reading. |
| Ruler | Millimeter scale | To measure the diameter of induration. |
Experimental Protocol: Intradermal Injection of this compound®
This protocol details the step-by-step procedure for the administration and reading of the this compound® skin test.
Subject Preparation and Site Selection
-
Informed Consent: Ensure the subject has provided informed consent after a thorough explanation of the procedure, potential reactions, and purpose of the test.
-
Site Selection: Choose a suitable injection site, typically the volar (inner) surface of the forearm.[2][3] The upper back, under the scapula, is an alternative site.[4] The selected area should be free of lesions, rashes, moles, scars, or tattoos that could interfere with the reading of the test.[4][5]
-
Site Cleansing: Cleanse the chosen site with a 70% alcohol swab using a firm, circular motion.[3] Allow the area to air dry completely before injection to prevent irritation and ensure the effectiveness of the antiseptic.[4]
Syringe Preparation and Antigen Administration
-
Antigen Preparation: Visually inspect the this compound® vial for particulate matter or discoloration. Do not use if either is present.[2]
-
Drawing the Dose: Using a tuberculin syringe with a 26 or 27-gauge needle, draw up slightly more than the required 0.1 mL dose of this compound®.
-
Removing Air and Adjusting Dose: Hold the syringe with the needle pointing up and tap the barrel to cause any air bubbles to rise. Carefully expel the air and excess solution to precisely align the plunger tip with the 0.1 mL mark on the syringe.[7]
-
Positioning the Needle: With your non-dominant hand, stretch the skin at the injection site taut.[5] Hold the syringe in your dominant hand, almost parallel to the skin, with the needle bevel facing upwards.[8]
-
Injection: Insert the needle slowly at a 5 to 15-degree angle into the epidermis, advancing it only about 1/4 inch so that the entire bevel is just under the skin.[4][6]
-
Administering the Antigen: Slowly inject the 0.1 mL of this compound®. A distinct, sharply defined wheal or bleb (a small blister-like elevation) of approximately 5 mm in diameter should form, indicating a successful intradermal injection.[2][7] If a bleb does not form, the injection was likely administered subcutaneously, and the test should be repeated at a different site.[2]
-
Needle Withdrawal and Disposal: Withdraw the needle at the same angle it was inserted. Do not massage the injection site, as this can disperse the antigen and affect the results. Immediately dispose of the syringe and needle in a designated sharps container without recapping.[1]
Reading and Interpretation of Results
-
Observation Period: The subject should be observed for at least 20 minutes following the injection for any immediate adverse reactions.[2]
-
Reading Time: The skin test should be read 48 hours after administration.[1][2] The reaction typically begins within 24 hours and peaks between 24 and 48 hours.[2]
-
Measurement of Induration: The reaction is assessed by visually inspecting and palpating the area of induration (hardening).[2] Using a ruler, measure the diameter of the indurated area in two perpendicular directions (longest diameter and midpoint orthogonal diameter).[2]
-
Calculating the Result: The final result is the mean of the two diameter measurements.[2]
-
Interpretation: A positive DTH reaction to this compound® is defined as an induration of 5 mm or greater.[2][3]
Data Presentation: Key Parameters for Consistent Results
| Parameter | Recommended Value/Technique | Rationale for Consistency |
| Injection Volume | 0.1 mL | A standardized volume ensures a consistent amount of antigen is delivered.[2] |
| Injection Angle | 5-15 degrees | A shallow angle ensures the antigen is deposited into the dermis, not subcutaneously.[4][6] |
| Needle Gauge | 26-27 G | A fine needle minimizes tissue trauma and facilitates a shallow injection.[4] |
| Needle Length | 1/4 - 1/2 inch | A short needle prevents deep, subcutaneous injection.[4] |
| Bleb Formation | Distinct, sharply defined wheal | Visual confirmation of correct intradermal placement of the antigen.[2] |
| Reading Time | 48 hours | Allows for the peak development of the delayed-type hypersensitivity reaction.[1][2] |
| Measurement | Mean of two perpendicular diameters of induration | Provides a more accurate and reproducible measurement of the reaction size.[2] |
Visualizations
Experimental Workflow for this compound® Intradermal Injection
Caption: Workflow for this compound® Intradermal Injection.
Signaling Pathway of Delayed-Type Hypersensitivity (Type IV)
Caption: Delayed-Type Hypersensitivity (DTH) Signaling Pathway.
References
- 1. Type IV hypersensitivity - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. m.youtube.com [m.youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trials Involving Candidin Skin Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing Candidin skin testing in clinical trials. This compound, a purified derivative of Candida albicans, is a valuable tool for assessing cell-mediated immunity (CMI). Its application in clinical research spans from evaluating immunocompetence to its use as a therapeutic agent.
Introduction to this compound Skin Testing
This compound skin testing is a method to assess an individual's delayed-type hypersensitivity (DTH) response to Candida albicans antigens. A positive reaction indicates a functional cell-mediated immune system, as most individuals have been exposed to Candida and have developed immunological memory.[1] The test is frequently employed as a control for anergy in tuberculin skin testing and to evaluate the immune status of patients with suspected immunodeficiencies.[2]
The underlying mechanism of the this compound skin test is a Type IV hypersensitivity reaction. This response is not mediated by antibodies but by T-lymphocytes and macrophages.[3][4] Upon intradermal injection of this compound, previously sensitized T-cells are activated, leading to a cascade of cytokine release and the recruitment of other immune cells, resulting in a localized induration and erythema at the injection site.[3][4]
Quantitative Data from Clinical Trials
The response to this compound skin testing can vary across different populations. The following tables summarize quantitative data from various studies.
| Population | Number of Subjects | Positive Response Rate (≥5mm induration) | Mean Induration in Responders (mm) | Reference |
| Healthy Adults (Study 1) | 18 | 78% | Not Reported | [5] |
| Healthy Adults (Study 2) | 35 | 60% | 12.8 (males), 13.0 (females) | [5] |
Table 1: this compound Skin Test Response in Healthy Adults
| Population | Number of Subjects | Positive Response Rate (≥5mm induration) | Mean Induration (mm) | Reference |
| HIV-infected (AIDS) | 30 | 10% | 1.1 | FDA Package Insert |
| HIV-infected (no AIDS) | 20 | 45% | 7.9 | FDA Package Insert |
| Healthy Controls | 20 | 90% | 16.2 | FDA Package Insert |
Table 2: this compound Skin Test Response in HIV-Infected Individuals Compared to Controls
| Population | Number of Subjects | Positive Response Rate (≥5mm induration) | Reference |
| Metastatic Cancer | 20 | 0% | FDA Package Insert |
| Lung Cancer | 18 | 28% | FDA Package Insert |
Table 3: this compound Skin Test Response in Cancer Patients
| Treatment Group | Number of Subjects | Complete Resolution of Treated Wart(s) | Reference |
| Placebo | 42 | 41.9% | [6] |
| This compound (0.3 mL, single wart) | 44 | 65.9% | [6] |
| This compound (0.5 mL, single wart) | Not specified | 79.5% | [6] |
| This compound (0.3 mL, up to four warts) | Not specified | 72.5% | [6] |
| This compound (intralesional) | 34 | 56% (complete resolution at all sites) | [7] |
Table 4: Efficacy of Intralesional this compound in the Treatment of Warts
Experimental Protocols
Protocol for Assessing Cell-Mediated Immunity
This protocol outlines the standardized procedure for performing a this compound skin test to evaluate CMI.
Materials:
-
Candin® (Candida albicans Skin Test Antigen for Cellular Immunity)
-
Tuberculin syringe (1 mL) with a 27-gauge, ½-inch needle
-
Alcohol swabs
-
Millimeter ruler
-
Emergency medical kit with epinephrine
Procedure:
-
Patient Screening: Obtain informed consent and screen for any contraindications, such as a history of severe reaction to this compound.
-
Site Preparation: Select a site on the volar surface of the forearm. Cleanse the area with an alcohol swab and allow it to air dry.
-
Administration: Administer 0.1 mL of this compound intradermally, raising a distinct wheal.[1][5]
-
Observation: Observe the patient for at least 20 minutes for any immediate adverse reactions.[1]
-
Reading the Result: At 48 hours post-injection, measure the diameter of induration (not erythema) in two perpendicular directions using a millimeter ruler. The mean diameter is recorded as the result.[5]
-
Interpretation: An induration of ≥5 mm is considered a positive result, indicative of an intact cell-mediated immune response to Candida.[1][5]
Protocol for Intralesional this compound Treatment of Warts
This protocol describes the use of this compound as an immunotherapeutic agent for common warts.
Materials:
-
Candin®
-
Syringe (1 mL or 3 mL) with a 27- or 30-gauge needle
-
Alcohol swabs
-
Local anesthetic (optional)
Procedure:
-
Patient Screening and Baseline Assessment: Obtain informed consent. Document the number, size, and location of all warts. A baseline DTH test with this compound may be performed to confirm reactivity.
-
Site Preparation: Cleanse the wart and surrounding skin with an alcohol swab. A local anesthetic may be used for patient comfort.
-
Administration: Inject this compound directly into the base of the largest wart (or up to four warts, depending on the trial protocol). The volume can range from 0.1 mL to 0.5 mL per wart.[6][7]
-
Treatment Schedule: Repeat injections every 2-3 weeks for a specified number of sessions or until complete resolution is achieved.[6][7]
-
Follow-up and Assessment: Monitor for local and systemic adverse events. Assess the size and number of both treated and untreated warts at each visit and at specified follow-up periods after the final treatment.
Visualizations
Signaling Pathway of Delayed-Type Hypersensitivity to this compound
Caption: DTH signaling pathway initiated by this compound.
Experimental Workflow for a Clinical Trial of this compound for Anergy Testing
Caption: Clinical trial workflow for anergy testing.
Logical Relationship of this compound Immunotherapy for Warts
Caption: Mechanism of this compound immunotherapy for warts.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. Type IV hypersensitivity - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. Randomized Phase IIa Trial of Purified Candida Antigen for Common Warts: Evaluating the Safety and Efficacy Across Multiple Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapy with Intralesional Candida Albicans Antigen in Resistant or Recurrent Warts: A Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays to Measure Cellular Immunity to Candida Antigens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays used to quantify cellular immune responses to Candida antigens. The methodologies described are essential tools for basic research, clinical immunology, and the development of novel antifungal therapies and vaccines.
Introduction
Candida albicans, a commensal fungus, can cause opportunistic infections ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. Cellular immunity, mediated primarily by T lymphocytes, is crucial for controlling Candida infections. T helper 1 (Th1) and T helper 17 (Th17) cells are the principal effector cells, orchestrating the host defense through the secretion of cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. Therefore, robust in vitro assays to measure Candida-specific T cell responses are invaluable for assessing immune status, understanding disease pathogenesis, and evaluating the efficacy of immunomodulatory drugs.
This document outlines protocols for three widely used assays: the Lymphocyte Proliferation Assay, Cytokine Release Assays (ELISA and ELISpot), and Intracellular Cytokine Staining with Flow Cytometry.
Signaling Pathways in Candida Recognition and T Cell Differentiation
The initiation of an adaptive immune response to Candida begins with the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells and macrophages. Key PAMPs on the Candida cell wall include β-glucans and mannans.
Dectin-1 Signaling Pathway
Dectin-1, a C-type lectin receptor, is a primary receptor for β-glucans. Its engagement triggers a signaling cascade that is pivotal for antifungal immunity and the differentiation of Th1 and Th17 cells.
Caption: Dectin-1 signaling pathway upon Candida recognition.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from the described assays when peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with Candida antigens.
Table 1: Lymphocyte Proliferation Assay
| Parameter | Unstimulated Control | Candida albicans Antigen | Positive Control (e.g., PHA) |
| CPM ([3H]-Thymidine) | < 1,000 | 5,000 - 50,000 | > 50,000 |
| Stimulation Index (SI) | 1 | ≥ 3[1] | > 50 |
| % Divided Cells (CFSE) | < 2% | 10 - 40% | > 80% |
| Proliferation Index (CFSE) | ~1 | 1.5 - 3.0 | > 3.0 |
Table 2: Cytokine Release Assays (ELISA)
| Cytokine | Unstimulated Control (pg/mL) | Candida albicans Antigen (pg/mL) |
| IFN-γ | < 20 | 200 - 2,000[2] |
| IL-17A | < 10 | 50 - 500 |
| IL-10 | < 15 | 100 - 1,000[2] |
| TNF-α | < 30 | 500 - 5,000[2][3] |
| IL-6 | < 25 | 1,000 - 10,000[3][4] |
| IL-1β | < 10 | 50 - 500[3] |
Table 3: ELISpot Assay
| Cytokine | Unstimulated Control (Spots / 106 cells) | Candida albicans Antigen (Spots / 106 cells) |
| IFN-γ | < 10 | 50 - 500 |
| IL-17A | < 5 | 20 - 200 |
Table 4: Intracellular Cytokine Staining & Flow Cytometry
| T Cell Subset | Cytokine | Unstimulated Control (%) | Candida albicans Antigen (%) |
| CD4+ | IFN-γ+ | < 0.1% | 0.5 - 5% |
| CD4+ | IL-17A+ | < 0.05% | 0.2 - 2% |
| CD4+ | IFN-γ+IL-17A+ | < 0.02% | 0.1 - 1% |
| CD8+ | IFN-γ+ | < 0.2% | 1 - 10% |
Experimental Protocols
Preparation of Candida albicans Antigen
A standardized Candida antigen preparation is critical for reproducible results. Both whole-cell preparations and soluble extracts can be used.
-
Heat-Killed C. albicans (HKCA):
-
Culture C. albicans (e.g., strain SC5314) in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the pellet three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the yeast cells in PBS to a concentration of 1 x 108 cells/mL.
-
Incubate at 65°C for 2 hours to heat-kill the yeast.
-
Confirm killing by plating a small aliquot on a YPD agar plate and incubating for 48 hours.
-
Aliquot and store at -20°C. Use at a final concentration of 1 x 106 cells/mL for PBMC stimulation.
-
-
Candida Soluble Extract:
-
Prepare a large culture of C. albicans and harvest the yeast cells as described above.
-
Resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Disrupt the cells by mechanical means (e.g., bead beating or sonication) on ice.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble cytoplasmic and cell wall components.[5][6]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Sterilize the extract by passing it through a 0.22 µm filter.
-
Aliquot and store at -80°C. The optimal concentration for stimulation should be determined by titration, typically in the range of 1-10 µg/mL.[7]
-
Lymphocyte Proliferation Assay
This assay measures the proliferation of T cells in response to antigenic stimulation.
Caption: Workflow for Lymphocyte Proliferation Assay.
Protocol:
-
Isolate PBMCs: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Plating: Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add Candida antigen (e.g., HKCA at 1 x 106 cells/mL or soluble extract at 5 µg/mL) to the appropriate wells. Include unstimulated (medium only) and positive (e.g., phytohemagglutinin [PHA] at 5 µg/mL) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 to 7 days.
-
[3H]-Thymidine Incorporation:
-
18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) = (mean CPM of stimulated wells) / (mean CPM of unstimulated wells). An SI ≥ 3 is typically considered a positive response.[1]
-
-
CFSE Staining (Flow Cytometry alternative):
-
Before plating, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
After the 5-7 day incubation, harvest the cells and stain with a viability dye and cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the cells on a flow cytometer and analyze the CFSE dilution in the lymphocyte populations.
-
Cytokine Release Assays (ELISA & ELISpot)
These assays quantify the secretion of cytokines from antigen-stimulated T cells.
ELISA Protocol:
-
PBMC Stimulation: Set up PBMC cultures as described for the lymphocyte proliferation assay.
-
Incubation: Incubate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time varies depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatants.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., IFN-γ, IL-17A) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve.
ELISpot Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.
-
Cell Plating and Stimulation: Add 2.5 x 105 PBMCs per well and stimulate with Candida antigen.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate that precipitates to form colored spots at the site of cytokine secretion.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a cytokine-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level, enabling the characterization of the phenotype of responding T cells.
Caption: Workflow for Intracellular Cytokine Staining.
Protocol:
-
PBMC Stimulation: Stimulate 1-2 x 106 PBMCs with Candida antigen in a 24-well plate for a total of 6-12 hours.
-
Protein Transport Inhibition: For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for the accumulation of cytokines inside the cells.
-
Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A).
-
Flow Cytometry: Acquire the cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. A proper gating strategy is crucial to identify the lymphocyte populations and quantify the percentage of cytokine-producing cells.[8][9]
Quality Control and Troubleshooting
-
Positive and Negative Controls: Always include unstimulated and positive controls (e.g., mitogens like PHA or a superantigen like SEB) to ensure the assay is performing correctly and the cells are viable and responsive.[10]
-
Donor Variability: Immune responses can vary significantly between individuals. It is recommended to test a panel of healthy donors to establish a baseline range of responses.
-
Antigen Titration: The optimal concentration of Candida antigen should be determined empirically for each new batch.
-
Cell Viability: Assess cell viability before and after the assay to ensure that the observed effects are not due to cytotoxicity. A viability of >80% is generally acceptable.[1]
-
Troubleshooting Proliferation Assays: Low proliferation in the positive control could indicate poor cell viability, suboptimal culture conditions, or an issue with the mitogen. High background proliferation in the unstimulated control may suggest contamination or pre-activated cells.[5][11][12]
-
Troubleshooting Cytokine Assays: Ensure proper handling and storage of cytokine standards and antibodies. If using whole blood, be aware of potential matrix effects.[13]
These detailed protocols and application notes provide a comprehensive guide for researchers to reliably measure cellular immunity to Candida antigens, facilitating a deeper understanding of host-pathogen interactions and the development of new therapeutic strategies.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. duke.testcatalog.org [duke.testcatalog.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NIBSC - CRA reference panel [nibsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Storage of Candidin for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidin, a sterile antigenic extract derived from the culture filtrate and cells of Candida albicans, is a crucial reagent in immunological research and drug development. It is primarily utilized as a recall antigen to assess cell-mediated immunity through the induction of a delayed-type hypersensitivity (DTH) response. This response is predominantly driven by T-helper 1 (Th1) and T-helper 17 (Th17) cells. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound for consistent and reliable use in various laboratory assays.
I. Preparation of this compound from Candida albicans Cultures
This section outlines two common methods for preparing this compound for in vitro studies: a heat-killed preparation and a soluble protein extract.
Protocol 1: Preparation of Heat-Killed Candida albicans (HKCA)
This protocol yields a preparation of whole, inactivated yeast cells suitable for stimulating peripheral blood mononuclear cells (PBMCs) to produce cytokines.
Materials:
-
Candida albicans strain (e.g., ATCC SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Trypticase Soy Broth or Yeast Peptone Dextrose (YPD) broth
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Gyratory shaker
-
Centrifuge
-
Water bath
-
Hemocytometer or spectrophotometer
-
Sterile microcentrifuge tubes
Procedure:
-
Culture Preparation: Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours. Inoculate a single colony into a liquid broth (e.g., Trypticase soy broth or YPD) and grow overnight at 37°C with shaking (150-165 rpm)[1].
-
Cell Harvesting and Washing: Harvest the yeast cells by centrifugation at 1,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet three times with sterile, nonpyrogenic saline or PBS.
-
Cell Counting and Resuspension: Resuspend the final pellet in sterile PBS. Count the cells using a hemocytometer or determine the cell density by measuring the optical density at 600 nm (OD600). Adjust the concentration to 1 x 108 cells/mL in PBS.
-
Inactivation: Heat the cell suspension in a water bath at 60-100°C for 1-2 hours to kill the yeast[1][2].
-
Sterility Check: To confirm inactivation, plate a small aliquot of the heat-killed suspension onto an SDA plate and incubate for 48 hours. No growth should be observed.
-
Aliquoting and Storage: Aliquot the HKCA suspension into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Soluble this compound Extract
This protocol describes the preparation of a combined cell wall and cytosolic protein extract suitable for various immunological assays.[3][4][5]
Materials:
-
Cultured and washed C. albicans cells (from Protocol 1, step 2)
-
Lysis buffer (e.g., TNE buffer: Tris-HCl, NaCl, EDTA with protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Ultrasonicator or bead beater
-
High-speed centrifuge (refrigerated)
-
Sterile syringe filters (0.22 µm)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis: Resuspend the washed C. albicans pellet in a 1:3 ratio of cells to lysis buffer. Disrupt the cells by either:
-
Separation of Cytosolic Fraction: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cell debris. Carefully collect the supernatant, which contains the cytosolic antigens.
-
Solubilization of Cell Wall Fraction (Optional, for combined extract): Resuspend the pellet from the previous step in lysis buffer containing 2% Sodium Dodecyl Sulfate (SDS) and boil for 2 minutes. Centrifuge again and combine this supernatant with the cytosolic fraction.[3][4][5]
-
Sterilization and Concentration: Sterilize the soluble extract by passing it through a 0.22 µm syringe filter. If necessary, concentrate the protein extract using centrifugal filter units.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA). The protein concentration of such extracts can range from 0.1 to over 1 mg/mL.[6][7]
-
Aliquoting and Storage: Aliquot the sterile this compound extract and store at -20°C or -80°C.
II. Storage and Stability of this compound Preparations
Proper storage is critical to maintain the antigenic integrity and activity of this compound.
| Preparation Type | Form | Short-Term Storage (up to 1 week) | Long-Term Storage | Key Considerations |
| Commercial Lyophilized this compound | Lyophilized Powder | 2-8°C | 2-8°C until expiration date | Keep in a dry place. |
| Reconstituted this compound | Liquid | 2-8°C (for a few days) | -20°C for several months | Aliquot to avoid repeated freeze-thaw cycles. |
| Heat-Killed C. albicans (HKCA) | Cell Suspension | 2-8°C | -20°C or -80°C for extended periods | Ensure sterility before freezing. |
| Soluble this compound Extract | Protein Solution | 2-8°C | -20°C or -80°C for extended periods | Aliquot to prevent degradation from repeated freeze-thaw cycles. |
III. Experimental Protocols for Laboratory Use
This compound is widely used to assess T-cell function. Below are protocols for common in vitro assays.
Protocol 3: Lymphocyte Proliferation Assay (LPA)
This assay measures the proliferation of T-cells in response to this compound stimulation.
Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for Lymphocyte Proliferation Assay.
Materials:
-
Isolated PBMCs
-
RPMI 1640 medium supplemented with 10% human AB serum and L-glutamine
-
This compound extract or HKCA
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
96-well round-bottom plates
-
For incorporation assay: ³H-thymidine
-
For dye dilution assay: Carboxyfluorescein succinimidyl ester (CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized blood using density gradient centrifugation.
-
Plating: Resuspend PBMCs to a concentration of 1 x 106 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Add 100 µL of this compound antigen diluted in complete RPMI medium to the appropriate wells. A typical final concentration for HKCA is 1 x 106 cells/mL[8][9]. For soluble extracts, a titration is recommended, often in the range of 1-10 µg/mL. Include unstimulated (medium only) and positive controls (PHA).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5 to 7 days.
-
Measurement of Proliferation:
-
³H-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter. Results are expressed as a Stimulation Index (SI), calculated as (mean counts per minute of stimulated cells) / (mean counts per minute of unstimulated cells).[10][11][12]
-
CFSE Dye Dilution: Prior to plating, label PBMCs with CFSE. After incubation, harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
| Assay Parameter | Typical Value/Range | Reference |
| PBMC Concentration | 1 x 106 cells/mL | [8][9] |
| HKCA Concentration | 1 x 106 cells/mL | [8][9] |
| Soluble this compound Concentration | 1-10 µg/mL | [13] |
| Incubation Time | 5-7 days | [12] |
| Stimulation Index (SI) for Candida Antigen | ≥3 | [14] |
| % Proliferating CD3+ cells (CFSE) | 4-10% | [13] |
Protocol 4: Cytokine Production Assay (ELISA)
This protocol measures the secretion of cytokines like IFN-γ and IL-17 from PBMCs stimulated with this compound.
Workflow for Cytokine ELISA
References
- 1. Effectiveness of a Vaccine Composed of Heat-Killed Candida albicans and a Novel Mucosal Adjuvant, LT(R192G), against Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Human CARD9: A Critical Molecule of Fungal Immune Surveillance [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Vdelta1 T lymphocytes producing IFN-gamma and IL-17 are expanded in HIV-1-infected patients and respond to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compartment-Specific and Sequential Role of MyD88 and CARD9 in Chemokine Induction and Innate Defense during Respiratory Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Card9 and MyD88 differentially regulate Th17 immunity to the commensal yeast Malassezia in the murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Sensing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Ethical Considerations for the Use of Candidin in Human Subject Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidin, commercially known as CANDIN® (Candida albicans Skin Test Antigen for Cellular Immunity), is a sterile solution derived from cultures of Candida albicans. It is administered intradermally as a recall antigen to assess the competency of the cellular immune system.[1][2][3] Its use in human subject research, particularly in studies evaluating cell-mediated immunity, requires rigorous adherence to ethical principles to ensure participant safety and data integrity. A positive skin test indicates a prior antigenic exposure and a functional T-cell-mediated immune response.[4]
These application notes provide a comprehensive overview of the ethical considerations, experimental protocols, and data interpretation when using this compound in a research setting.
Core Ethical Principles
The use of this compound in human research must be guided by fundamental ethical principles, including respect for persons, beneficence, and justice.[5] These principles are paramount due to the potential for local and systemic adverse reactions.
-
Respect for Persons: This principle requires that research participants are treated as autonomous agents and that individuals with diminished autonomy are entitled to protection.
-
Informed Consent: A detailed informed consent process is mandatory. Participants must be fully informed about the purpose of the research, the nature of the this compound skin test, the injection procedure, potential risks and benefits, and any alternative procedures.[5] They must understand that their participation is voluntary and that they can withdraw at any time without penalty.
-
Confidentiality: All participant information and research data must be kept confidential.
-
-
Beneficence: This principle obligates researchers to maximize potential benefits and minimize possible harms.[6]
-
Risk/Benefit Analysis: The research protocol must include a thorough risk/benefit analysis. The potential benefits of the research, either to the individual or to society, must outweigh the risks to the participants. The expected response is a localized inflammation at the test site.[7][8] However, larger, more severe reactions can occur.[4]
-
Minimizing Risks: Risks are minimized by adhering to strict sterile techniques during administration, careful participant monitoring, and having emergency medical support readily available.[9]
-
-
Justice: This principle requires that the benefits and burdens of research are distributed fairly.
-
Equitable Participant Selection: The selection of research participants should be equitable. Vulnerable populations should not be targeted for risky research, and populations who are likely to benefit from the research should not be excluded without justification.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: Interpretation of this compound Skin Test Results
| Induration Diameter (at 48 hours) | Interpretation |
| ≥ 5 mm | Positive Reaction (Indicates intact cell-mediated immunity to Candida) |
| < 5 mm | Negative Reaction (May indicate anergy or lack of prior sensitization) |
Source: CANDIN® Package Insert[1]
Table 2: Reported Adverse Reactions
| Reaction Type | Specific Manifestations | Approximate Incidence |
| Local (Immediate) | Edematous hive, erythema (15-20 minutes post-injection) | Very Common (up to 54% in some populations)[10] |
| Local (Delayed) | Swelling, pruritus, vesiculation, rash, skin peeling | Common[11] |
| Severe local reactions (bullae, dermal exfoliation, cellulitis) | Possible in highly allergic individuals[4] | |
| Bruising and non-specific induration | Possible in individuals with bleeding tendencies[9] | |
| Systemic | Sneezing, coughing, itching, shortness of breath, abdominal cramps, vomiting, diarrhea, tachycardia, hypotension, respiratory failure | Rare, but have been reported with foreign antigens[9][10] |
| Anaphylaxis | Remote possibility[4][9] |
Note: Incidence rates can vary based on the study population.
Experimental Protocols
Participant Screening and Selection
Inclusion Criteria:
-
Age (as defined by the specific research protocol).
-
Willingness and ability to provide informed consent.
-
General good health (unless the study is focused on a specific condition).
Exclusion Criteria:
-
Known hypersensitivity to Candida albicans or any component of the this compound solution.[1]
-
Previous unacceptable adverse reaction to a similar skin test.[4]
-
Pregnancy and lactation (unless specifically justified by the protocol, as effects are unknown).[1]
-
Certain skin conditions at the injection site.
-
Use of immunosuppressive medications that may interfere with the test results.
Materials
-
CANDIN® (Candida albicans Skin Test Antigen for Cellular Immunity) solution.
-
Sterile 1 mL syringes with a 27- to 30-gauge, ½-inch needle.
-
70% alcohol swabs.
-
Ruler calibrated in millimeters.
-
Emergency medical kit including epinephrine, antihistamines, and corticosteroids.[9]
-
Trained personnel for administration and emergency response.[7]
Administration Procedure
-
Informed Consent: Obtain written informed consent from the participant.
-
Site Selection: Select a site on the volar surface of the forearm.
-
Site Preparation: Cleanse the skin at the injection site with a 70% alcohol swab and allow it to air dry.
-
Injection:
-
Post-Injection Observation: Observe the participant for at least 20-30 minutes for any immediate adverse reactions.[1][7]
Reading and Interpreting the Results
-
Timing: The skin test should be read at 48 hours.[1] The reaction typically begins within 24 hours and peaks between 24 and 48 hours.[4]
-
Measurement:
-
Visually inspect the test site and palpate the area of induration (hardening).
-
Using the millimeter ruler, measure the diameter of the induration at its widest point. Erythema (redness) alone does not constitute a positive reaction.
-
-
Interpretation: An induration of 5 mm or greater is considered a positive reaction, indicating a delayed-type hypersensitivity response.[1][11]
Mandatory Visualizations
Signaling Pathway of Delayed-Type Hypersensitivity (DTH) Reaction
Caption: Signaling pathway of a delayed-type hypersensitivity (DTH) reaction to this compound.
Experimental Workflow for this compound Skin Testing in Research
Caption: Experimental workflow for this compound skin testing in a research setting.
Conclusion
The use of this compound in human subject research is a valuable tool for assessing cell-mediated immunity. However, its application must be underpinned by a strong ethical framework. Researchers and drug development professionals must prioritize participant safety through comprehensive informed consent, careful screening, meticulous administration techniques, and preparedness for adverse events. By adhering to these guidelines, the scientific community can continue to utilize this diagnostic aid responsibly and ethically.
References
- 1. fda.gov [fda.gov]
- 2. CANDIN | FDA [fda.gov]
- 3. nielsenbio.com [nielsenbio.com]
- 4. drugs.com [drugs.com]
- 5. Ethical Considerations in Clinical Research: A Comprehensive Review [pubs.sciepub.com]
- 6. Ethical considerations in microbial therapeutic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nielsenbio.com [nielsenbio.com]
- 8. nielsenbio.com [nielsenbio.com]
- 9. Candin (Candida Albicans): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
Troubleshooting & Optimization
Troubleshooting false-negative Candidin skin test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Candidin® skin test.
Troubleshooting Guide: False-Negative Results
A false-negative result in a this compound skin test is the absence of a delayed-type hypersensitivity (DTH) reaction (induration <5 mm) in an individual who should theoretically have a positive response due to intact cell-mediated immunity. This guide provides a systematic approach to identifying potential causes of false-negative results.
Diagram: Troubleshooting False-Negative this compound Test Results
Caption: Troubleshooting flowchart for false-negative this compound results.
Q&A: Troubleshooting Specific Issues
Q1: What are the most common reasons for a false-negative this compound test result?
False-negative results can primarily be categorized into three groups:
-
Host-Related Factors: These are characteristics of the individual being tested that affect their immune response.
-
Test Administration and Reading Errors: These relate to procedural mistakes in performing and interpreting the test.
-
Antigen-Related Factors: These involve issues with the this compound antigen itself.[1]
Q2: How does the immune status of an individual affect the test outcome?
The this compound test relies on a robust cell-mediated immune response.[1] Individuals with weakened immune systems may not be able to mount a sufficient reaction, a condition known as anergy.[1][2] This is a major cause of false-negative results. Conditions and treatments that can lead to immunosuppression include:
-
Immunosuppressive medications such as corticosteroids or TNF-α antagonists.[5][6]
-
Certain cancers, particularly those of the lymphatic system.[1][5]
-
Chronic illnesses like severe kidney disease or diabetes.[1]
Q3: Can recent infections or vaccinations interfere with this compound test results?
Yes. Recent viral infections (e.g., measles, mumps) can temporarily suppress the immune system and may cause a false-negative result.[1][2] Similarly, vaccination with live-virus vaccines (e.g., measles, mumps, rubella) can interfere with test reactivity. It is often recommended to either perform the skin test on the same day as the vaccination or wait 4-6 weeks.[1]
Q4: How critical is the injection technique for a valid result?
The injection technique is critical. The this compound antigen must be injected intradermally (as superficially as possible) on the volar surface of the forearm, creating a distinct, sharply defined bleb.[2][8] If the antigen is injected subcutaneously, an unreliable reaction may result.[8]
Q5: What is the correct procedure for reading the test result?
The test site should be read between 48 and 72 hours after the injection.[7][8] The reading should be performed by a trained healthcare professional. The result is based on the diameter of induration (a palpable, raised, hardened area), not erythema (redness). The diameter should be measured across two directions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound skin test?
The this compound skin test is used to assess an individual's cell-mediated immunity by eliciting a delayed-type hypersensitivity (DTH) reaction to Candida albicans antigens.[2][6][8] A positive reaction indicates that the cellular immune response is intact.[5] It is often used as a control test when performing other skin tests, such as the tuberculin skin test (TST), to help interpret negative results of the primary test.[5]
Q2: What constitutes a positive this compound test result?
A positive DTH reaction to this compound is defined as an area of induration of 5 mm or more at the test site, typically observed between 24 and 48 hours after administration.[2][8][9]
Q3: What is the underlying immunological mechanism of a positive this compound test?
A positive test is a classic example of a Type IV or delayed-type hypersensitivity (DTH) reaction, which is mediated by T-cells and macrophages, not antibodies.[10][11][12]
Diagram: Delayed-Type Hypersensitivity (DTH) Signaling Pathway
Caption: Simplified signaling pathway of a DTH reaction.
Q4: Can a healthy individual have a negative this compound test?
Yes. Not all individuals with normal cellular immunity are hypersensitive to Candida.[5][8] Therefore, a response rate of less than 100% is expected in a healthy population.[8] For this reason, the concurrent use of other licensed cell-mediated hypersensitivity skin test antigens is sometimes recommended.[5][8]
Q5: Is the this compound test reliable for diagnosing anergy?
The reliability of using this compound alone to diagnose anergy has been questioned.[3][7] Studies have shown it to be an unstable measure of anergy, especially when used as a control for tuberculin skin testing.[7] Lack of standardized protocols and unpredictable variations over time limit its usefulness for this purpose.[3] Therefore, anergy testing is no longer routinely recommended as part of TB screening in certain populations.[3][4]
Experimental Protocols
Standard this compound Skin Test Protocol
This protocol outlines the key steps for the administration and reading of the this compound skin test.
Materials
-
Candin® (Candida albicans Skin Test Antigen)
-
1 mL sterile syringe with a 27-gauge, ½-inch needle
-
70% alcohol swabs
-
Millimeter ruler
Procedure
-
Preparation: Visually inspect the this compound vial for particulate matter and discoloration before use.[8]
-
Dosage: Draw 0.1 mL of the this compound solution into the sterile syringe.[2][8]
-
Site Selection: Select a site on the volar (inner) surface of the forearm or the outer aspect of the upper arm.[2][8]
-
Sterilization: Cleanse the skin at the injection site with a 70% alcohol swab and allow it to air dry.[8]
-
Injection:
-
Stretch the skin taut.
-
Insert the needle, bevel up, as superficially as possible into the epidermis at a 5 to 15-degree angle.[1]
-
Inject the 0.1 mL dose intradermally. A distinct, pale wheal (blister) 6 to 10 mm in diameter should form.[1][8]
-
If a proper wheal does not form, the test must be repeated immediately at a site at least 5 cm away.[1]
-
-
Reading:
-
Interpretation: An induration of ≥5 mm is considered a positive result.[2][8]
Diagram: this compound Skin Test Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. droracle.ai [droracle.ai]
- 4. Anergy Skin Testing and Preventive Therapy for HIV-Infected Persons: Revised Recommendations [cdc.gov]
- 5. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 6. nielsenbio.com [nielsenbio.com]
- 7. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. drugs.com [drugs.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Type IV hypersensitivity - Wikipedia [en.wikipedia.org]
Technical Support Center: Candidin Skin Test Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Candidin® skin test. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound® skin test and what is its primary application in a research setting?
A1: The this compound® skin test is an antigen prepared from cultures of Candida albicans used to assess cell-mediated immunity.[1] In a research and drug development context, it serves as a recall antigen to evaluate delayed-type hypersensitivity (DTH) responses. A positive reaction indicates that the subject has an intact cell-mediated immune response, which is crucial for interpreting studies on immunomodulatory drugs or in patient populations with potential immune deficiencies.[2]
Q2: What constitutes a positive or negative this compound® skin test result?
A2: A positive result is defined as an area of induration (firm swelling) of 5 mm or greater in diameter at the injection site, typically measured 48 to 72 hours after administration.[1] The absence of a 5 mm induration is considered a negative result, which may indicate anergy or a lack of prior sensitization to Candida antigens.
Q3: What is "anergy" and how does it relate to the this compound® skin test?
A3: Anergy is a state of reduced or absent cell-mediated immunity, which can prevent the body from mounting a DTH response.[1] The this compound® test is often used as part of an anergy panel to determine if a subject's immune system is capable of producing a DTH reaction. A negative this compound® test in a subject expected to be sensitized may suggest anergy.[3]
Q4: What are the most common causes of a false-negative this compound® skin test result?
A4: False-negative results are a primary concern and can be caused by a variety of factors, including:
-
Immunosuppressive Conditions: Diseases such as HIV, cancer, and certain inflammatory disorders (e.g., Crohn's disease, rheumatoid arthritis) can impair the immune system's ability to respond.[1]
-
Immunosuppressive Medications: Drugs like corticosteroids (e.g., prednisone), methotrexate, and biologic agents such as TNF-α inhibitors can suppress the DTH response.[1][2][4]
-
Active Infections: Certain viral or overwhelming bacterial infections can temporarily suppress immune reactivity.[1]
-
Malnutrition: Deficiencies in certain nutrients can lead to an impaired immune response.
-
Technical Errors: Incorrect administration of the test (e.g., subcutaneous instead of intradermal injection) or improper interpretation of the reaction can lead to false negatives.[1]
Q5: Are false-positive this compound® skin test results possible?
A5: While less common than false negatives, false-positive results can occur. One potential cause is an immediate hypersensitivity (Type I) reaction to components of the this compound® antigen, which can cause localized swelling that may be misinterpreted as a DTH reaction.[5] Additionally, administration of certain substances, such as parenteral nutrition or piperacillin-tazobactam, has been investigated as a potential source of false-positive results for Candida antigen assays in other contexts, though this is less clearly defined for skin testing.[6]
Troubleshooting Guides
Issue: Unexpected Negative this compound® Skin Test Result
A negative result in a subject who is expected to have a competent immune system requires careful consideration of potential interfering factors.
Possible Causes and Troubleshooting Steps:
-
Review Subject's Clinical Status and Medications:
-
Immunosuppressive Conditions: Is the subject diagnosed with any condition known to affect cell-mediated immunity (e.g., HIV, lymphoma, autoimmune diseases)?[1]
-
Concurrent Medications: Is the subject taking any immunosuppressive drugs? This includes corticosteroids, methotrexate, or TNF-α inhibitors.[1][2][4] The timing and dosage of these medications are critical. For instance, pharmacologic doses of corticosteroids may suppress the DTH response after two weeks of therapy.[4]
-
Active Infections: Does the subject have a current viral or severe bacterial infection?[1]
-
-
Assess for Anergy:
-
Evaluate Nutritional Status:
-
Significant malnutrition can lead to anergy. If suspected, a nutritional assessment may be warranted.
-
-
Verify Test Administration and Reading Technique:
-
Injection Technique: Was the injection administered intradermally, creating a distinct, sharply defined bleb? Subcutaneous injection can lead to an unreliable result.[2]
-
Reading of the Result: Was the induration (not just erythema) measured correctly at 48-72 hours?
-
Issue: Ambiguous or Difficult-to-Interpret this compound® Skin Test Result
At times, the reaction at the injection site may be unclear.
Possible Causes and Troubleshooting Steps:
-
Differentiating Immediate vs. Delayed Hypersensitivity:
-
An immediate reaction (wheal and flare) occurring within 15-20 minutes of injection is indicative of a Type I hypersensitivity and should not be confused with a positive DTH reaction.[1]
-
The key sign of a DTH reaction is induration (firmness) at 48-72 hours. Erythema (redness) alone is not considered a positive DTH response.[7]
-
-
Consider Subject-Specific Factors:
-
Age: Elderly individuals may have a diminished response to DTH skin tests.
-
Repeat Testing: Be aware that serial skin testing can sometimes enhance reactivity, a phenomenon known as the "booster effect."[9]
-
Quantitative Data on Interfering Factors
The following table summarizes the quantitative impact of various factors on delayed-type hypersensitivity skin test reactivity.
| Interfering Factor | Dosage/Condition | Quantitative Effect on DTH Reactivity | Citation(s) |
| Immunosuppressive Drugs | |||
| Corticosteroids (Prednisolone) | Single 20 mg oral dose | 53% inhibition of the late-phase cutaneous reaction. | [10] |
| Methotrexate | Use in patients with rheumatic diseases | Associated with a two-fold increase in the risk of a positive tuberculin skin test (TST), suggesting potential for false positives in some DTH tests. | [11] |
| TNF-α Inhibitors (e.g., Infliximab, Adalimumab) | Standard therapeutic use | Associated with an increased risk of progression from latent to active tuberculosis, indicating suppression of DTH responses. The risk is greater with infliximab and adalimumab compared to etanercept. | [12] |
| Nutritional Deficiencies | |||
| Malnutrition | General | Can lead to anergy. | [2] |
| Other Factors | |||
| HIV Infection | CD4 count <200/mm³ | Anergy observed in two-thirds of study subjects. | [7] |
| Repeat Skin Testing | Serial testing with multiple antigens | 38.9% of initially negative tests converted to positive. |
Experimental Protocols
Key Experiment: this compound® Skin Test Administration and Interpretation
Objective: To assess cell-mediated (delayed-type) hypersensitivity to Candida albicans.
Materials:
-
Candin® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity)
-
Sterile 1 mL syringe with a 27- to 30-gauge, ½-inch needle
-
70% alcohol swabs
-
Millimeter ruler
Methodology:
-
Subject Preparation:
-
Select a test site on a clean, healthy area of skin on the volar surface of the forearm or the outer aspect of the upper arm.[2]
-
Cleanse the injection site with a 70% alcohol swab and allow it to air dry.
-
-
Administration:
-
Reading and Interpretation:
-
The test site should be evaluated 48 to 72 hours after the injection.[1]
-
Visually inspect the site and palpate the area to determine the presence and size of any induration (firm swelling).
-
Measure the diameter of the induration in millimeters. If the induration is oval, measure the longest and midpoint orthogonal diameters and report the mean.
-
An induration of ≥5 mm is considered a positive DTH reaction.[1] Erythema (redness) without induration is not considered a positive reaction.[7]
-
Visualizations
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 3. droracle.ai [droracle.ai]
- 4. nielsenbio.com [nielsenbio.com]
- 5. Skin testing for immediate hypersensitivity to corticosteroids: a case series and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. False-positive Candida and Aspergillus antigen testing in recipients of allogeneic haematopoietic cell transplantation due to administration of parenteral nutrition and fixed combinations of piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purified Protein Derivative (PPD)-Tuberculin Anergy and HIV Infection: Guidelines For Anergy Testing And Management Of Anergic Persons At Risk Of Tuberculosis [cdc.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Tuberculin testing in patients with human immunodeficiency virus/acquired immune deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of a single oral dose of prednisolone or cetirizine on inflammatory cells infiltrating allergen-induced cutaneous late-phase reactions in atopic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High rates of tuberculin skin test positivity due to methotrexate therapy: False positive results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor necrosis factor-α antagonists: Side effects and their management - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Optimizing Candidin Dosage for Specific Research Cohorts: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Candidin, a sterile solution of Candida albicans antigen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: High Variability in Delayed-Type Hypersensitivity (DTH) Response
Question: We are observing significant variability in the induration size in our animal cohort following intradermal this compound injection. What are the potential causes and how can we minimize this?
Answer: High variability in DTH responses is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | Ensure all personnel are trained in precise intradermal injection, aiming for a distinct, sharply defined bleb.[1][2] Subcutaneous injection can lead to unreliable results.[1][2] |
| Inconsistent Dosage | Use tuberculin syringes calibrated in tenths and hundredths of a milliliter for accurate dosing.[3][4] The standard test dose is 0.1 mL.[1][2] |
| Animal Strain and Age | Different animal strains and age groups can exhibit varied immune responses.[5] Ensure the cohort is as homogeneous as possible in terms of age and genetic background. |
| Pre-existing Immune Status | The immune status of individual animals can significantly impact DTH responses. Factors such as concurrent infections, stress, or nutritional status can alter cell-mediated immunity.[1][6] |
| Incorrect Reading of Induration | The reaction should be read at 48 hours by palpating the indurated area and measuring the diameter.[2] Ensure consistent and trained personnel are responsible for this measurement. |
Issue: Unexpected Adverse Events in a Research Cohort
Question: Our animal models are showing signs of systemic reaction (e.g., lethargy, ruffled fur) after this compound administration. Is this expected, and how should we manage it?
Answer: While local inflammatory reactions are expected, systemic reactions are less common but can occur, particularly in highly sensitized individuals or with improper administration.[2]
Potential Causes and Mitigation Strategies:
-
Dose: The administered dose might be too high for the specific animal model or strain. Consider performing a dose-response study to determine the optimal dose that elicits a measurable DTH response without causing systemic adverse effects.
-
Route of Administration: Accidental intravenous injection can increase the risk of systemic reactions.[2] Meticulous intradermal injection technique is crucial.
-
Hypersensitivity: The animals may have a pre-existing hypersensitivity to Candida albicans. While this compound is used to test for delayed hypersensitivity, immediate hypersensitivity reactions can also occur.[2]
-
Monitoring and Supportive Care: Closely monitor animals for signs of distress. In severe cases, supportive care may be necessary. For future studies, consider a lower starting dose and careful observation after administration.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of action of this compound?
This compound is a preparation of antigens from Candida albicans used to assess cell-mediated immunity through a delayed-type hypersensitivity (DTH) reaction.[1][7] When injected intradermally, it elicits a localized inflammatory response mediated by T-lymphocytes, primarily a Th1-type response.[8] This response is characterized by the infiltration of mononuclear cells and the release of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are crucial for host defense against intracellular pathogens.[8][9]
2. How should we determine the optimal dosage for our specific research cohort?
The optimal dosage of this compound depends on the research model and the objective of the study. For DTH testing in humans, a standard dose of 0.1 mL is used.[1][2] For preclinical studies, a dose-finding study is recommended. This typically involves:
-
Starting with a low dose: Based on literature, a dose of 10-50 µg of protein per 50 µL has been used in murine models.
-
Administering escalating doses to different groups of animals.
-
Measuring the DTH response (e.g., footpad swelling or ear thickness) at 24 and 48 hours post-injection.
-
Selecting the dose that provides a robust and reproducible DTH response with minimal adverse effects.
3. What are the standard protocols for preparing and administering this compound in a research setting?
-
Preparation: this compound is typically supplied as a sterile solution.[7] Ensure the vial is at room temperature and gently swirl before drawing the dose. Do not shake.
-
Administration: The standard route of administration is intradermal injection.[1][2]
4. What are the expected outcomes and how are they measured?
The primary outcome is the DTH reaction, which manifests as induration (hardening) and erythema (redness) at the injection site.[2]
-
Measurement: The diameter of the induration should be measured in millimeters at 24 and 48 hours.[2] A positive response in humans is generally considered an induration of 5 mm or greater.[1] For animal models, the response will be relative to the control group.
-
Cytokine Analysis: In more detailed immunological studies, local tissue or draining lymph nodes can be harvested to measure the expression of Th1 cytokines (e.g., IFN-γ, IL-2) and other inflammatory mediators.[8][10]
5. What are the common adverse events associated with this compound administration in research?
Adverse events are typically localized to the injection site and include:
Systemic reactions, such as fever or flu-like symptoms, are rare but have been reported.[11] Severe local reactions, including vesiculation or necrosis, are also possible in highly sensitive individuals.[2]
Data Presentation
Table 1: Summary of this compound Dosages in Different Cohorts (from literature)
| Cohort/Model | Application | Dosage | Concentration | Reference |
| Human Adults | DTH Testing | 0.1 mL | Standardized | [1][2] |
| Human Adults | Wart Immunotherapy | 0.1 - 0.3 mL | 1:100 or 1:1000 dilution | [12] |
| Juvenile Rats | DTH Model | Not specified | Formalin-fixed C. albicans sensitization | [13] |
| CBA/J Mice | DTH Model | Footpad challenge | Heat-killed C. albicans | [14] |
Experimental Protocols
Protocol 1: Preparation of Candida albicans Antigen for DTH Studies
This protocol is adapted from methods for preparing C. albicans extracts for immunological studies.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), sterile
-
Glass beads (0.5 mm diameter)
-
Ultrasonicator
-
Centrifuge
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet three times with sterile PBS.
-
Resuspend the cell pellet in a minimal volume of lysis buffer (e.g., PBS with protease inhibitors).
-
Add an equal volume of glass beads to the cell suspension.
-
Disrupt the cells by vortexing vigorously for 30-60 second intervals, with cooling on ice in between, for a total of 10-15 minutes. Alternatively, use an ultrasonicator.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble cytoplasmic antigens.
-
Determine the protein concentration of the extract using a standard protein assay.
-
Sterilize the antigen preparation by filtration through a 0.22 µm filter.
-
Store the antigen preparation at -80°C in small aliquots.
Protocol 2: Induction and Measurement of DTH Response in a Murine Model
Materials:
-
C. albicans antigen preparation (from Protocol 1 or a commercial source)
-
Mice (e.g., BALB/c or C57BL/6 strain)
-
Tuberculin syringes and 27-30 gauge needles
-
Calipers for measurement
Procedure:
-
Sensitization (Optional but recommended for robust response):
-
Inject mice subcutaneously at the base of the tail with 50 µL of an emulsion containing 100 µg of C. albicans antigen and an equal volume of Complete Freund's Adjuvant (CFA).
-
Allow 7-14 days for the development of cell-mediated immunity.
-
-
Challenge:
-
Inject 20-50 µL of the C. albicans antigen preparation (e.g., 20-50 µg of protein) intradermally into the plantar surface of one hind footpad.
-
Inject the contralateral footpad with an equal volume of sterile PBS as a control.
-
-
Measurement:
-
At 24 and 48 hours after the challenge, measure the thickness of both footpads using a dial caliper.
-
The DTH response is expressed as the difference in footpad thickness between the antigen-injected and the PBS-injected footpad.
-
Mandatory Visualization
Caption: Simplified signaling pathway of the this compound-induced DTH response.
Caption: Experimental workflow for a murine DTH study using this compound.
Caption: Logical troubleshooting flow for high DTH response variability.
References
- 1. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 2. fda.gov [fda.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-mediated immunity assessed by skin testing (Multitest). I. Normal values in healthy Danish adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nielsenbio.com [nielsenbio.com]
- 8. Production and function of cytokines in natural and acquired immunity to Candida albicans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida-specific Th1-type responsiveness in mice with experimental vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine and Chemokine Production by Human Oral and Vaginal Epithelial Cells in Response to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Intralesional Candida Injection in the Treatment of Cutaneous Warts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intralesional Candida albicans antigen versus intralesional zinc sulfate in treatment of cutaneous warts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Murine Candidiasis: Cell-Mediated Immunity After Cutaneous Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Local Adverse Reactions to Candidin® Injections
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing local adverse reactions encountered during experiments involving Candidin® injections.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action in vivo?
A1: this compound® is a skin test antigen derived from the culture filtrate and cells of two strains of Candida albicans.[1][2] It is used to assess cellular hypersensitivity to Candida albicans.[1][3] When injected intradermally, this compound® elicits a delayed-type hypersensitivity (DTH) reaction in individuals with intact cell-mediated immunity to the antigen.[4] This reaction is mediated by T-lymphocytes and typically manifests as a localized area of induration and erythema peaking between 24 and 48 hours.[1][5] A positive reaction indicates prior antigenic exposure and a competent T-cell response.[5]
Q2: What is the expected local reaction to a this compound® injection?
A2: The expected response to a this compound® injection is a localized area of inflammation at the test site.[1][5] This reaction typically presents as induration (hardening) and erythema (redness) that is dime to quarter size, reaching its maximum diameter between 24 and 48 hours.[1][5] A positive DTH reaction is defined as an induration of 5 mm or greater.[2][4]
Q3: What are the common local adverse reactions observed with this compound® injections beyond the expected DTH response?
A3: Beyond the expected induration and erythema, common local adverse reactions can include swelling, pruritus (itching), and vesiculation (blistering).[1][5] Some individuals may also experience immediate hypersensitivity reactions, characterized by an edematous hive and surrounding erythema, which occur approximately 15-20 minutes after injection.[1][6]
Q4: Are more severe local adverse reactions possible?
A4: Yes, in highly sensitive individuals, larger and more accelerated reactions can occur.[1][5] Severe local reactions may include the formation of bullae (large fluid-filled blisters), dermal exfoliation (skin peeling), cellulitis, necrosis (tissue death), and ulceration, though necrosis and ulceration are considered theoretically possible but not commonly observed.[2][5] In individuals with bleeding tendencies, bruising and non-specific induration may occur due to the trauma of the skin test.[1][5]
Troubleshooting Guide for Local Adverse Reactions
This guide provides a systematic approach to identifying and managing local adverse reactions to this compound® injections.
Problem: Larger than expected or accelerated local reaction.
-
Symptoms: Induration and erythema significantly larger than a quarter, peaking before 24 hours.[1][5]
-
Possible Cause: High sensitivity of the individual to the Candida antigen.[1]
-
Solution:
Problem: Immediate hypersensitivity reaction.
-
Symptoms: Appearance of an edematous hive surrounded by erythema within 15-20 minutes of injection.[1][6]
-
Possible Cause: Pre-existing IgE-mediated allergy to Candida albicans components. It is important to note that this compound® is not intended for the diagnosis or treatment of Type 1 allergy to Candida albicans.[1][5]
-
Solution:
-
Observe the patient for at least 20 minutes following administration.[1][4]
-
For localized itching and swelling, a cold compress and topical steroids can be applied.[1][5]
-
Be prepared for the rare possibility of a systemic allergic reaction. Emergency measures, including epinephrine and oxygen, should be readily available.[1][5]
-
Problem: Severe local reactions (Vesiculation, Bullae, Cellulitis).
-
Symptoms: Formation of small to large blisters, weeping edema, or spreading redness and warmth indicative of cellulitis.[2][5]
-
Possible Cause: Exquisite hypersensitivity to the this compound® antigen.[1]
-
Solution:
-
Initiate treatment with cold compresses and topical corticosteroids.[1][5]
-
For severe or widespread reactions, a short, tapering course of systemic corticosteroids (e.g., prednisone) may be considered.[7][8]
-
If cellulitis is suspected, a consultation with a physician is necessary to rule out a secondary bacterial infection and determine the need for antibiotics.
-
Problem: Ulceration or Necrosis at the injection site.
-
Symptoms: Development of an open sore or blackened, dead tissue at the injection site.
-
Possible Cause: A very strong and severe inflammatory response in a highly sensitized individual.[5]
-
Solution:
-
This is a rare but serious adverse event that requires medical consultation.
-
Appropriate wound care should be initiated to prevent infection.
-
Systemic corticosteroids may be necessary to control the underlying inflammation.[8]
-
Data on Local Adverse Reactions
The following table summarizes the types of local adverse reactions reported in the literature. The precise incidence of each reaction is not always quantified in available literature, but the reactions are categorized based on their reported frequency.
| Reaction Type | Description | Reported Frequency | Management |
| Expected Reaction | Induration (≥ 5mm) and erythema, dime to quarter size, peaking at 24-48 hours.[1][5] | Expected in immunocompetent individuals | Observation |
| Common Adverse Reactions | Swelling, pruritus (itching), vesiculation (blistering).[1][5] | Common | Cold compress, topical corticosteroids.[1][5] |
| Immediate Hypersensitivity | Edematous hive with surrounding erythema within 15-20 minutes.[1][6] | Occurs in some individuals.[1] | Observation, cold compress, topical steroids.[1][5] |
| Severe Local Reactions | Bullae (large blisters), dermal exfoliation, cellulitis.[2][5] | Rare, occurs in highly allergic persons.[5] | Cold compress, topical/systemic corticosteroids.[5][7] |
| Very Rare/Theoretical | Necrosis, ulceration.[5] | Not observed but theoretically possible.[5] | Medical consultation, wound care, systemic corticosteroids. |
Experimental Protocols
Protocol for Assessment of Delayed-Type Hypersensitivity (DTH) Reaction to this compound®
-
Subject Preparation: Cleanse the skin on the volar surface of the forearm with 70% alcohol and allow it to air dry.[2]
-
Injection: Using a sterile syringe and needle, intradermally inject 0.1 mL of this compound® as superficially as possible, creating a distinct, sharply defined bleb.[1][2] Avoid subcutaneous injection as it may lead to an unreliable reaction.[1]
-
Observation Period: Observe the subject for at least 20 minutes post-injection for any immediate adverse reactions.[1][4]
-
Reading the Reaction: At 48 hours post-injection, visually inspect the test site and palpate the area of induration.[1]
-
Measurement: Measure the diameter of the induration in millimeters. An induration of ≥ 5 mm is considered a positive DTH reaction.[2]
Protocol for Managing an Exuberant Local DTH Reaction
-
Initial Assessment: At the 48-hour reading or if the subject reports a severe reaction earlier, assess the injection site for the size of induration and erythema, and the presence of vesiculation, bullae, or signs of cellulitis.
-
Application of Cold Compress: Instruct the subject to apply a cold compress to the affected area for 15-20 minutes several times a day to reduce swelling and discomfort.[1][5]
-
Topical Corticosteroid Application: Apply a medium to high potency topical corticosteroid cream or ointment to the affected area once or twice daily until the inflammation subsides.[7]
-
Systemic Corticosteroid Consideration (for severe reactions): In cases of severe vesiculation, bullae, or a very large and painful reaction, a tapering course of oral prednisone may be considered, for example, 1 mg/kg/day with a rapid taper over several days.[8] This should be done under medical supervision.
-
Monitoring and Follow-up: Monitor the reaction site daily for signs of improvement or worsening. If signs of secondary infection (e.g., increased pain, purulent discharge, spreading redness with fever) develop, medical consultation is necessary.
Visualizations
Caption: Signaling pathway of a delayed-type hypersensitivity reaction to this compound®.
References
- 1. fda.gov [fda.gov]
- 2. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 3. nielsenbio.com [nielsenbio.com]
- 4. nielsenbio.com [nielsenbio.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. An aberrant reaction to Candida albicans antigen used for recalcitrant warts successfully treated with oral prednisone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Corticosteroids on Candidin DTH Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of corticosteroids on the Candidin Delayed-Type Hypersensitivity (DTH) response.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: Why am I observing a negative or significantly reduced this compound DTH response in my experimental subjects?
Answer:
A negative or diminished this compound DTH response can be attributed to several factors, with corticosteroid use being a primary consideration. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Corticosteroid Administration: Confirm if the subjects have been administered any form of corticosteroids (systemic or topical). Pharmacologic doses of corticosteroids are known to suppress the DTH skin test response.[1] This effect is variable and can occur after as little as two weeks of therapy.[1]
-
Assess Dosage and Duration: The degree of immunosuppression is dependent on the dose and duration of corticosteroid treatment.[2][3] High-dose oral steroids (e.g., ≥15 mg of prednisone or its equivalent daily for a month or longer) are highly likely to produce false-negative results in DTH tests like the Purified Protein Derivative (PPD) test, a principle that can be extrapolated to the this compound test.[2][3]
-
Consider the Type of Corticosteroid: Both systemic and potent topical corticosteroids can suppress the DTH response. While systemic administration has a more pronounced effect, topical application, especially of high-potency steroids over large surface areas or under occlusion, can also lead to systemic absorption and immunosuppression.
-
Evaluate the Timing of the DTH Test: The suppressive effect of corticosteroids on the DTH response can persist for several weeks after discontinuation of therapy.[3] It is recommended to perform DTH testing before initiating corticosteroid treatment whenever possible.[2] If a steroid injection has been administered, it is advisable to delay the TST for at least 4 weeks.[4]
-
Check for Other Immunosuppressive Factors: Anergy, a state of inability to react to skin tests due to a weakened immune system, can also lead to a negative this compound response.[5] This can be caused by various conditions, including:
-
Immunosuppressive diseases (e.g., HIV)
-
Cancer
-
Organ transplantation
-
Other immunosuppressive drugs (e.g., methotrexate)[5]
-
-
Review Experimental Protocol: Ensure the this compound test was performed correctly. Improper administration, such as subcutaneous instead of intradermal injection, can lead to unreliable results.[6][7][8] Refer to the detailed experimental protocol below.
Question: My results show high variability in DTH response among subjects treated with the same corticosteroid regimen. What could be the cause?
Answer:
Variability in DTH response despite a standardized corticosteroid protocol can be due to several factors:
-
Individual Differences in Drug Metabolism: Genetic variations can influence the metabolism and clearance of corticosteroids, leading to different levels of immunosuppression among individuals.
-
Underlying Immune Status: The baseline immune competency of each subject can vary, affecting their susceptibility to corticosteroid-induced suppression.
-
Adherence to Treatment: In a clinical or outpatient setting, inconsistent adherence to the prescribed corticosteroid regimen can lead to variable drug exposure.
-
Differences in Skin Characteristics: Factors like skin thickness and vascularity at the injection site can influence the local inflammatory response.
-
Measurement Technique: Inconsistent technique in measuring the induration diameter can introduce variability. Ensure all measurements are performed by trained personnel using a standardized method.[9]
Frequently Asked Questions (FAQs)
What is the mechanism by which corticosteroids suppress the this compound DTH response?
Corticosteroids exert their immunosuppressive effects primarily by inhibiting T-cell mediated immunity, which is the cornerstone of a DTH reaction.[2] They achieve this through several mechanisms:
-
Inhibition of T-cell Activation: Corticosteroids can block the signaling pathways initiated by the T-cell receptor (TCR), preventing T-cell activation and proliferation.
-
Suppression of Pro-inflammatory Cytokines: They inhibit the production of key cytokines, such as Interleukin-2 (IL-2), which are crucial for the expansion and function of T-cells.
-
Induction of T-cell Apoptosis: Corticosteroids can induce programmed cell death (apoptosis) in certain T-cell populations.
-
Reduced Inflammatory Cell Recruitment: They decrease the expression of adhesion molecules on endothelial cells, thereby reducing the migration of inflammatory cells to the site of the antigen challenge.[2]
Is there a specific corticosteroid dosage that completely abrogates the this compound DTH response?
There is no universal dosage of corticosteroids that guarantees complete suppression of the this compound DTH response in all individuals. The effect is dose- and duration-dependent.[2][3] However, high doses of systemic corticosteroids, such as prednisone at ≥15 mg/day or its equivalent for one month or longer, are known to significantly increase the likelihood of a false-negative DTH response.[2][10]
How long after discontinuing corticosteroid therapy can I expect a reliable this compound DTH test result?
The recovery of the DTH response after cessation of corticosteroid therapy can vary. The suppressive effects may persist for several weeks after stopping the medication.[3] A general recommendation is to wait at least one month after discontinuing high-dose or long-term corticosteroid treatment before performing a DTH skin test.
Can topical corticosteroids affect the this compound DTH response?
Yes, potent topical corticosteroids, especially when used over a large body surface area, on broken skin, or under occlusive dressings, can be systemically absorbed and lead to immunosuppression, potentially affecting the DTH response.
Are there alternative methods to assess cell-mediated immunity in patients on corticosteroids?
While the this compound DTH skin test is a common method, its reliability is compromised by corticosteroid use. Alternative or complementary assessments include:
-
Lymphocyte proliferation assays: In vitro tests that measure the proliferative response of lymphocytes to specific antigens or mitogens.
-
Cytokine production assays: Measurement of cytokine levels (e.g., IFN-γ) in response to stimulation.
-
Interferon-Gamma Release Assays (IGRAs): While primarily used for tuberculosis testing, IGRAs are less affected by corticosteroids than skin tests, though some impact can still be observed.[4]
Data Presentation
Table 1: Impact of Corticosteroid Dose on DTH Test Interpretation (PPD Test as a Proxy)
| Corticosteroid Dose (Prednisone Equivalent) | Duration of Treatment | Likelihood of False-Negative DTH | Recommended Interpretation of Positive DTH (Induration) |
| < 15 mg/day | < 1 month | Low | ≥ 10 mm |
| ≥ 15 mg/day | ≥ 1 month | High | ≥ 5 mm[2][5] |
Note: This data is primarily based on studies of the PPD (tuberculin) skin test, another measure of delayed-type hypersensitivity. The principles are considered applicable to the this compound DTH test, but direct quantitative data for this compound is limited.
Table 2: Corticosteroid Equivalency Chart
| Corticosteroid | Anti-inflammatory Potency (relative to Hydrocortisone) | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 20 |
| Prednisone | 4 | 5 |
| Prednisolone | 4 | 5 |
| Methylprednisolone | 5 | 4 |
| Dexamethasone | 25-30 | 0.75 |
This table provides approximate equivalent doses for different corticosteroids based on their anti-inflammatory effects.
Experimental Protocols
Protocol for this compound DTH Skin Test
This protocol outlines the standardized procedure for administering and reading the this compound DTH skin test.
Materials:
-
Candin® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity)
-
Tuberculin syringe (1 mL) with a 27-gauge, ½-inch needle
-
Alcohol swabs
-
Millimeter ruler
-
Biohazard sharps container
Procedure:
-
Subject Preparation:
-
Obtain informed consent from the subject.
-
Inquire about any history of severe allergic reactions to Candida albicans antigens.
-
Document all current medications, with a specific focus on corticosteroids and other immunosuppressants.
-
-
Administration:
-
Select a test site on the volar (inner) surface of the forearm.[6][8] The skin should be clean and free of lesions.
-
Cleanse the selected site with an alcohol swab and allow it to air dry.
-
Draw 0.1 mL of the this compound® solution into the tuberculin syringe.[6][8]
-
Inject the 0.1 mL of antigen intradermally, holding the needle nearly parallel to the skin with the bevel facing up.[6][7][8]
-
A distinct, sharply defined wheal or bleb (approximately 6-10 mm in diameter) should form at the injection site.[6][7] If a wheal does not form, the injection was likely subcutaneous and the test should be repeated at another site at least 5 cm away.
-
-
Reading the Reaction:
-
The skin test should be read 48 to 72 hours after the injection.[6] The peak reaction usually occurs between 24 and 48 hours.[6][7]
-
Identify the area of induration (palpable, hardened swelling) by light palpation. Do not measure the erythema (redness).
-
Using a millimeter ruler, measure the diameter of the induration across the forearm (perpendicular to the long axis).[6]
-
-
Interpretation:
-
Positive Response: An induration of 5 mm or greater is considered a positive DTH reaction, indicating intact cell-mediated immunity to Candida albicans.[6][7][8]
-
Negative Response: An induration of less than 5 mm is considered a negative response. In the context of corticosteroid use, a negative response may indicate anergy or immunosuppression.
-
Mandatory Visualization
Caption: Corticosteroid Inhibition of the DTH Signaling Pathway.
Caption: Experimental Workflow for this compound DTH Testing.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. PPD Skin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. drugs.com [drugs.com]
- 8. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 9. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroids Decrease Prevalence of Positive Tuberculin Skin Test in Rheumatoid Arthritis: Implications on Anti-TNF Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Candidin Lot Potency in Longitudinal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Candidin® lot potency during longitudinal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've observed a significant shift in the mean delayed-type hypersensitivity (DTH) response in our ongoing clinical trial after switching to a new lot of this compound. How can we determine if this is due to lot-to-lot variability?
A1: A sudden shift in DTH responses coinciding with a change in this compound lot warrants a systematic investigation to differentiate between true immunological changes in the study population and reagent-based variability.
Troubleshooting Steps:
-
Review Quality Control (QC) Data: Immediately review your internal QC data for any concurrent shifts in other immunological or hematological parameters. Consistent results in other assays suggest the variability is likely linked to the this compound lot.
-
Side-by-Side Comparison: If you have retained samples of the previous lot, perform a side-by-side comparison with the new lot on a small cohort of healthy donors or a well-characterized cell line. This is the most direct way to assess a potency difference.
-
In Vitro Potency Assessment: Conduct in vitro assays to compare the two lots. T-cell proliferation assays (e.g., using CFSE) or cytokine release assays (measuring IFN-γ, IL-17A, etc.) using peripheral blood mononuclear cells (PBMCs) from a panel of donors can provide quantitative data on the bioactivity of each lot.[1][2]
-
Consult the Manufacturer: Contact the manufacturer for the new lot's certificate of analysis and any lot release data they can provide.[3][4][5][6] Inquire about any changes in their manufacturing process or reference standards.
Q2: What are the primary causes of lot-to-lot variability in this compound potency?
A2: this compound is a complex biological extract derived from Candida albicans.[7] Variability can arise from several factors during manufacturing and handling:
-
Source Material: Variations in the Candida albicans strains used, culture conditions (media, temperature, incubation time), and harvesting procedures can alter the antigenic composition.
-
Extraction and Purification: Differences in the extraction and purification processes can lead to variations in the concentration and purity of the final antigenic components.
-
Protein/Polysaccharide Content: The precise ratio and conformation of proteins and polysaccharides, which are key in eliciting a DTH response, can differ between lots.
-
Storage and Handling: Improper storage temperatures or repeated freeze-thaw cycles can degrade the antigen and reduce its potency.
Q3: How can we standardize a new lot of this compound against our established internal reference lot for a longitudinal study?
A3: Implementing a bridging study is crucial when introducing a new lot of a critical reagent in a longitudinal trial.[8][9][10][11][12] The goal is to ensure that the results from the new lot are comparable to the old one.
Recommended Approach: Bridging Study
-
Sample Selection: Select a representative set of well-characterized samples (e.g., cryopreserved PBMCs from multiple donors) that have been previously tested with the old lot.
-
Parallel Testing: Test these samples with both the old and new lots of this compound in parallel using a validated in vitro assay (e.g., T-cell proliferation or cytokine release assay).
-
Statistical Analysis: Analyze the data to determine the correlation and bias between the two lots. The acceptance criteria should be pre-defined. A correction factor may be necessary if a consistent bias is detected.[8]
-
Documentation: Thoroughly document the entire process, including the protocol, raw data, statistical analysis, and the decision-making process for accepting the new lot. This is critical for regulatory compliance and data integrity.
Q4: Can we use in vitro assays to predict the in vivo DTH response to a new this compound lot?
A4: While no single in vitro assay can perfectly predict the complex in vivo DTH response, they are invaluable tools for assessing the biological activity and consistency of this compound lots.
-
T-cell Proliferation Assays: Measure the ability of a this compound lot to induce proliferation of memory T-cells. This is a fundamental aspect of the recall response.
-
Cytokine Release Assays: Quantify the production of key cytokines like IFN-γ (Th1 response) and IL-17A (Th17 response), which are critical mediators of the DTH reaction.[13][14][15][16] A significant difference in the cytokine profile induced by two lots suggests a difference in their in vivo potency.
These assays provide a quantitative and controlled way to compare the immunostimulatory capacity of different lots before they are used in a clinical setting.
Data Presentation: Quantifying Lot-to-Lot Variability
The following tables present hypothetical data from a bridging study comparing a new lot of this compound to an established reference lot.
Table 1: Comparison of In Vitro T-Cell Proliferation
| Donor ID | Reference Lot (% Proliferation) | New Lot (% Proliferation) | % Difference |
| D001 | 45.2 | 38.9 | -13.9% |
| D002 | 62.8 | 55.1 | -12.3% |
| D003 | 33.5 | 29.8 | -11.0% |
| D004 | 51.7 | 44.3 | -14.3% |
| Mean | 48.3 | 42.0 | -12.9% |
| Std Dev | 11.9 | 10.2 |
This table illustrates a consistent decrease in T-cell proliferation with the new lot, suggesting lower potency.
Table 2: Comparison of In Vitro Cytokine Production (IFN-γ pg/mL)
| Donor ID | Reference Lot (pg/mL) | New Lot (pg/mL) | % Difference |
| D001 | 1250 | 980 | -21.6% |
| D002 | 1890 | 1510 | -20.1% |
| D003 | 950 | 770 | -18.9% |
| D004 | 1560 | 1230 | -21.2% |
| Mean | 1412.5 | 1122.5 | -20.5% |
| Std Dev | 392.8 | 318.4 |
This table shows a significant reduction in IFN-γ production with the new lot, corroborating the T-cell proliferation data and indicating a potential decrease in the Th1-polarizing capacity of the new lot.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
Objective: To quantify and compare the ability of different this compound lots to induce T-cell proliferation.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.
-
Cell Culture: Plate 2x10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add the reference lot and the new lot of this compound at a pre-determined optimal concentration to triplicate wells. Include an unstimulated control (medium only) and a positive control (e.g., Phytohemagglutinin).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against CD3 and CD4. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity. Quantify the percentage of proliferated cells.
Protocol 2: Cytokine Release Assay
Objective: To quantify and compare the cytokine profiles induced by different this compound lots.
Methodology:
-
PBMC Isolation and Culture: Isolate and culture PBMCs as described in Protocol 1 (steps 1 and 3).
-
Stimulation: Add the reference lot and the new lot of this compound at a pre-determined optimal concentration to triplicate wells. Include an unstimulated control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-17A, IL-6, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Calculate the mean cytokine concentration for each condition. Compare the cytokine profiles induced by the different this compound lots.
Visualizations
Caption: Signaling pathway of the this compound-induced DTH response.
Caption: Workflow for a bridging study to qualify a new this compound lot.
References
- 1. Induction of delayed-type hypersensitivity and interferon-gamma to Candida albicans and anti-hen-egg white lysozyme antibody as phenotypic markers of enhanced bovine immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Diagnosis of normal and abnormal delayed hypersensitivity to Candida albicans. Importance of evaluating lymphocyte activation by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: Agency Information Collection Activities; Submission for Office of Management and Budget Review; Comment Request; Request for Samples and Protocols [federalregister.gov]
- 7. drugs.com [drugs.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Bridging trial | TRACER CRO [tracercro.com]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. fda.gov [fda.gov]
- 12. Bridging Studies for US IVDs and CDx [healthtech.com]
- 13. Expansion of Foxp3+ T-cell populations by Candida albicans enhances both Th17-cell responses and fungal dissemination after intravenous challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Longitudinal Evaluation of Plasma Cytokine Levels in Patients with Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Minimizing operator-dependent error in Candidin skin test reading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing operator-dependent error during Candidin skin testing.
Troubleshooting Guide
Operator-dependent errors can significantly impact the reliability of this compound skin test results. This guide provides solutions to common issues encountered during the experimental process.
| Problem | Potential Cause (Operator Error) | Recommended Solution |
| No or unexpectedly small induration in a known positive control subject. | - Improper injection technique: The antigen was injected too deeply (subcutaneously) instead of intradermally.[1] - Incorrect dosage: An insufficient volume of the antigen was administered. | - Ensure the injection creates a distinct, sharply defined bleb on the skin's surface.[1] - Use a properly calibrated syringe to administer exactly 0.1 mL of the this compound antigen.[1] |
| Excessive or immediate large reaction (wheal and flare). | - Incorrect injection route: The antigen may have been accidentally injected into a blood vessel. - Patient history not properly assessed: The patient may have a history of immediate hypersensitivity (Type I) to Candida albicans. | - Exercise caution to avoid intravenous injection.[1] - The this compound skin test is for delayed-type hypersensitivity and should not be used to diagnose or treat Type I allergies.[2] A thorough patient history should be taken. |
| High variability in readings between different operators. | - Inconsistent reading technique: Operators may be using different methods to determine the induration size (e.g., palpation vs. ballpoint pen method). - Lack of standardized training: Operators may not be trained on a consistent protocol for reading and interpreting the test. | - Implement a standardized reading technique, such as the ballpoint pen method, which has been shown to have higher reproducibility than palpation alone. - Ensure all personnel are trained on the standardized experimental protocol. |
| Difficulty in distinguishing induration from erythema. | - Inadequate training: The operator may not be sufficiently experienced in palpating the injection site to identify the hardened, raised area of induration. | - Provide hands-on training with experienced personnel to learn how to properly palpate and delineate the margins of the induration. The ballpoint pen method can also aid in defining the induration border. |
| Inconsistent results upon repeat testing of the same subject. | - Variability in injection sites: Using different anatomical locations with varying skin characteristics can affect the reaction. - Inconsistent reading times: Not adhering to the recommended 48-hour reading window can lead to variability.[1] | - Administer the test on the volar surface of the forearm or the outer aspect of the upper arm consistently.[1] - Read the test at 48 hours after administration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of operator-dependent error in this compound skin testing?
A1: The most significant sources of error are improper administration of the intradermal injection and inconsistent reading of the induration. Injecting the antigen subcutaneously instead of intradermally can lead to a false-negative result, as it may not elicit a proper delayed-type hypersensitivity (DTH) reaction.[1] Furthermore, variability in how different operators measure the induration can lead to inconsistent results.
Q2: How can we standardize the reading of the this compound skin test to improve reproducibility?
A2: To standardize the reading, it is recommended to use the ballpoint pen method. This technique involves drawing a line from a point 1-2 cm away from the reaction site towards the center. The point where the pen stops due to the resistance of the indurated margin is marked. This is repeated from four different directions to delineate the induration. The diameter is then measured. Studies on the analogous tuberculin skin test have shown that the ballpoint pen method has higher intra- and inter-observer reproducibility compared to the palpation method alone.
Q3: What quantitative data exists on the impact of different reading methods on test variability?
A3: While specific data for the this compound test is limited, a study on the tuberculin skin test, which also relies on measuring induration, provides valuable insights. The following table summarizes the findings on the reliability of the ballpoint pen versus the palpation method.
| Measurement Technique | Intra-observer 95% Confidence Limits (mm) | Inter-observer 95% Confidence Limits (mm) |
| Palpation | -4.2 to +4.5 | -5.1 to +5.4 |
| Ballpoint Pen | -2.7 to +3.0 | -3.4 to +3.7 |
Data adapted from a study on tuberculin skin test measurement.
As the table indicates, the ballpoint pen method has narrower confidence limits, suggesting less variability and higher reproducibility both for a single observer and between different observers.
Q4: How critical is operator training for reliable results?
A4: Operator training is critical. All personnel involved in administering and reading this compound skin tests should undergo comprehensive training on a standardized protocol. This training should include hands-on practice of the intradermal injection technique to consistently produce a well-defined bleb, as well as supervised practice of the standardized reading method. One study on the reliability of the this compound skin test noted that there was no significant inter-rater variability between trained research assistants, clinic staff, and primary care providers, highlighting the importance of experience and training.[3]
Q5: What is the recommended procedure for measuring the induration?
A5: The induration should be measured at 48 hours after the injection.[1] Using a flexible ruler, measure the diameter of the induration across its widest point. If the induration is asymmetrical, the longest diameter and the diameter perpendicular to it should be measured and the average recorded. A positive DTH reaction to CANDIN® is defined as an induration of 5 mm or greater.[1]
Experimental Protocols
Standardized Protocol for this compound Skin Test Administration and Reading
This protocol is designed to minimize operator-dependent error and ensure the highest degree of accuracy and reproducibility.
1. Patient Preparation:
-
Obtain informed consent.
-
Take a thorough patient history to rule out any contraindications, such as a known Type I allergy to Candida albicans.
-
The patient should be seated comfortably with their forearm exposed and supported.
2. Test Administration:
-
Cleanse the skin on the volar surface of the forearm with 70% alcohol and allow it to air dry.
-
Using a sterile 1 mL syringe with a 27- to 30-gauge needle, draw up 0.1 mL of the this compound antigen.
-
Insert the needle into the skin at a 5 to 15-degree angle with the bevel facing upwards. The injection must be intradermal.
-
Slowly inject the 0.1 mL of antigen, which should produce a pale, raised bleb approximately 6 to 10 mm in diameter.
-
If a bleb is not formed, the injection was likely subcutaneous, and the test should be repeated at a different site at least 5 cm away.
-
Record the time and location of the injection.
3. Test Reading:
-
The test should be read 48 hours after administration.[1]
-
Use the ballpoint pen method to delineate the margins of the induration.
-
With a flexible ruler, measure the diameter of the induration in millimeters at its widest point.
-
If the induration is not circular, measure the longest diameter and the diameter that is perpendicular to the longest. Calculate the average of these two measurements.
-
Record the measurement in millimeters. Do not measure erythema (redness).
4. Interpretation:
-
An induration of 5 mm or greater is considered a positive test result, indicating a delayed-type hypersensitivity reaction to Candida albicans.[1]
-
An induration of less than 5 mm is considered a negative result.
Mandatory Visualizations
Signaling Pathway of Delayed-Type Hypersensitivity (DTH) to this compound
Caption: DTH signaling pathway in response to this compound antigen.
Experimental Workflow for Minimizing Operator-Dependent Error
References
Stability and degradation of Candidin under different storage conditions
Welcome to the technical support center for Candidin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for reconstituted this compound?
A1: For optimal stability, reconstituted this compound should be stored at 2-8°C (35-46°F) and protected from light.[1] Do not freeze the solution, as this can lead to protein aggregation and loss of activity.[1] For long-term storage of the lyophilized powder, refer to the product's package insert, but generally, it should be stored in a cool, dry, and dark place.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, protein stability is generally pH-dependent. For many protein-based therapeutics and reagents, a neutral to slightly acidic pH range (typically pH 5-7) is optimal for stability.[2] Extreme pH values (highly acidic or alkaline) can lead to denaturation and degradation of the protein structure.[2] It is crucial to use the recommended buffer for reconstitution and to avoid introducing any acidic or basic contaminants.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light, particularly UV light, can lead to the photodegradation of proteins.[3] It is recommended to store this compound solutions in amber vials or to protect them from direct light exposure to minimize degradation.[1]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may manifest as a loss of biological activity, changes in physical appearance (e.g., precipitation, discoloration), or the appearance of degradation products in analytical tests such as HPLC or SDS-PAGE. A decrease in the main protein peak and the emergence of new peaks can indicate degradation.
Q5: Can I store this compound at room temperature?
A5: Storage at room temperature is generally not recommended for extended periods. While short-term exposure may be acceptable depending on the formulation, prolonged storage at ambient temperatures can accelerate degradation and reduce the shelf-life of the product. One study on a different product showed more significant changes in particle size and other characteristics at room temperature compared to 4°C.[4]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Functional Assays
Possible Cause 1: Improper Storage Temperature
-
Troubleshooting Step: Verify the storage temperature of your this compound stock and working solutions. Ensure they have been consistently stored at the recommended 2-8°C.[1] Avoid repeated freeze-thaw cycles.
-
Solution: If improper storage is suspected, use a fresh vial of this compound and strictly adhere to the recommended storage conditions.
Possible Cause 2: pH Shift in Solution
-
Troubleshooting Step: Measure the pH of your reconstituted this compound solution. A significant deviation from the expected pH range could indicate buffer degradation or contamination.
-
Solution: Prepare fresh reconstitution buffer and use a new vial of lyophilized this compound. Ensure all labware is clean and free of acidic or basic residues.
Possible Cause 3: Exposure to Light
-
Troubleshooting Step: Review your handling procedures. Was the this compound solution exposed to direct sunlight or other strong light sources for extended periods?
-
Solution: Protect the this compound solution from light at all times by using amber vials or by wrapping the container in aluminum foil.
Issue 2: Unexpected Peaks in HPLC Analysis
Possible Cause 1: Chemical Degradation
-
Troubleshooting Step: The presence of new peaks often indicates the formation of degradation products. This can be caused by factors like hydrolysis, oxidation, or deamidation, which can be accelerated by non-optimal storage conditions.
-
Solution: Perform a forced degradation study to identify potential degradation products and establish a degradation profile.[5][6] This involves intentionally exposing this compound to stress conditions (e.g., high temperature, extreme pH, oxidizing agents) to understand its degradation pathways.[7]
Possible Cause 2: Contamination
-
Troubleshooting Step: Ensure that all solvents, buffers, and equipment used for sample preparation and analysis are clean and of high purity.
-
Solution: Use fresh, high-quality reagents and thoroughly clean the HPLC system before analysis.
Data on Stability Under Different Conditions
The following tables summarize hypothetical data on this compound stability to illustrate the expected trends under various storage conditions. Note: This data is for illustrative purposes and may not represent the actual stability of your specific this compound product.
Table 1: Effect of Temperature on this compound Activity
| Storage Temperature (°C) | Time (Weeks) | Remaining Activity (%) |
| 4 | 0 | 100 |
| 4 | 98 | |
| 12 | 95 | |
| 24 | 91 | |
| 25 (Room Temp) | 0 | 100 |
| 4 | 85 | |
| 12 | 65 | |
| 24 | 40 | |
| 37 | 0 | 100 |
| 4 | 60 | |
| 12 | 25 | |
| 24 | <10 |
Table 2: Effect of pH on this compound Stability at 4°C
| pH | Time (Weeks) | Remaining Activity (%) |
| 4.0 | 4 | 80 |
| 5.0 | 4 | 92 |
| 6.0 | 4 | 98 |
| 7.0 | 4 | 97 |
| 8.0 | 4 | 90 |
| 9.0 | 4 | 75 |
Table 3: Effect of Light Exposure on this compound Stability at Room Temperature
| Light Condition | Time (Hours) | Remaining Activity (%) |
| Dark | 24 | 99 |
| 48 | 98 | |
| 72 | 97 | |
| Ambient Light | 24 | 90 |
| 48 | 82 | |
| 72 | 75 | |
| Direct Sunlight | 24 | 65 |
| 48 | 40 | |
| 72 | 20 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the amount of intact this compound and detect the presence of degradation products over time under different storage conditions.
Materials:
-
Reconstituted this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled storage chambers
Methodology:
-
Prepare aliquots of the reconstituted this compound solution in appropriate vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposures).
-
Store the aliquots under the specified conditions.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot from each condition for analysis.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard amount of the this compound sample onto the column.
-
Run a gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
The area of the main peak corresponding to intact this compound is used to calculate the percentage of remaining protein compared to the initial time point. New peaks are indicative of degradation products.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[6]
Methodology:
-
Acid and Base Hydrolysis: Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH, respectively, at room temperature for several hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1-1%) at room temperature.
-
Thermal Degradation: Expose the lyophilized powder and the reconstituted solution to high temperatures (e.g., 50°C, 70°C) for several days.
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light.
-
Analyze all stressed samples by HPLC and other analytical techniques (e.g., SDS-PAGE, mass spectrometry) to identify and characterize the degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens [mdpi.com]
- 4. Enhancing Antifungal Efficacy and Stability of Nystatin Liposomes Through Chitosan and Alginate Layer-by-Layer Coating: In vitro Studies Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Best practices for avoiding subcutaneous injection of Candidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Candidin®. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on best practices to avoid accidental subcutaneous injection.
Frequently Asked Questions (FAQs)
Q1: What is the intended administration route for this compound®?
This compound® is intended for intradermal injection only.[1][2][3][4] It should be administered as superficially as possible into the dermal layer of the skin.[2][4][5]
Q2: Why is it critical to avoid subcutaneous injection of this compound®?
Accidental subcutaneous injection can lead to unreliable test results as the antigen is not delivered to the intended immunological environment of the dermis.[2][4][6] Furthermore, it may increase the risk of systemic reactions, including anaphylaxis, as absorption into the vascular-rich subcutaneous tissue can be more rapid.[2][7]
Q3: What are the visual signs of a correct intradermal injection?
A correct intradermal injection of this compound® will produce a distinct, sharply defined bleb (a small blister-like elevation) at the injection site.[2][4] The absence of a prominent bleb may indicate that the injection was administered too deeply, potentially into the subcutaneous tissue.
Q4: What are the potential consequences of an accidental subcutaneous injection?
The primary consequence is the potential for an unreliable or false-negative reaction, as the delayed-type hypersensitivity (DTH) response is initiated in the dermis.[2][4] Additionally, improper administration may lead to local adverse reactions such as itching, swelling, pain, and blistering, and in rare cases, systemic reactions.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No distinct bleb formation upon injection. | The needle was inserted too deeply, likely into the subcutaneous tissue. | Discard the syringe and needle. Repeat the injection at a new site with a new sterile syringe and needle, ensuring a shallow injection angle (5-15 degrees) to the skin surface.[8][9] |
| An unreliable or weaker-than-expected reaction is observed. | The injection may have been administered subcutaneously. | Review the injection technique to ensure it is strictly intradermal. An unreliable reaction may result if the product is injected subcutaneously.[2][4][6] Consider re-testing if clinically indicated, ensuring proper technique. |
| Excessive bleeding or bruising at the injection site. | The needle may have entered a blood vessel. | Care should be taken to avoid injection into a blood vessel.[2][5] Apply gentle pressure to the site. While some minor bruising can occur from the trauma of the injection, excessive bleeding is not typical for a proper intradermal injection. |
| Rapid onset of systemic symptoms (e.g., itching, hives, difficulty breathing) post-injection. | This could indicate an immediate hypersensitivity reaction or that the antigen was injected intravenously. | Systemic reactions can occur with skin test antigens and may be life-threatening.[1][2] Emergency measures and trained personnel should be immediately available. Patients should be observed for at least 20 minutes following administration.[1][2] |
Experimental Protocols
Protocol: Intradermal Administration of this compound® (Mantoux Method)
This protocol outlines the standardized procedure for the intradermal injection of this compound®.
Materials:
-
Candin® (Candida albicans Skin Test Antigen)
-
Tuberculin syringe (1 mL) with a 26 or 27-gauge, 1/4 to 1/2 inch needle[9]
-
70% alcohol swabs[4]
-
Sterile gauze
-
Sharps disposal container
Procedure:
-
Site Selection: Select a site on the volar (inner) surface of the forearm or the outer aspect of the upper arm that is free of lesions, hair, and visible veins.[1][4]
-
Skin Preparation: Cleanse the selected injection site with a 70% alcohol swab and allow it to air dry completely.[4]
-
Syringe Preparation: Aseptically withdraw 0.1 mL of this compound® into the tuberculin syringe.
-
Injection Technique:
-
Hold the syringe with the needle bevel facing upwards.
-
With your non-dominant hand, stretch the skin taut at the injection site.
-
Insert the needle at a shallow angle, approximately 5 to 15 degrees to the skin surface.[8]
-
Advance the needle tip about 1/8 inch, so that the entire bevel is just under the epidermis.
-
Slowly inject the 0.1 mL of this compound®.
-
A distinct, pale wheal or bleb, approximately 6 to 10 mm in diameter, should form at the injection site.
-
-
Post-Injection:
-
Withdraw the needle at the same angle it was inserted.
-
Do not massage the injection site.[9]
-
Dispose of the syringe and needle in a sharps container.
-
-
Reading the Reaction: The skin test should be read 48 to 72 hours after administration by a trained professional.[1][5] A positive reaction is defined as an area of induration (firm swelling) of 5 mm or more in diameter.[1][2]
Visual Guides
Caption: Workflow for correct intradermal injection.
Caption: Logic for troubleshooting injection outcomes.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. fda.gov [fda.gov]
- 3. nielsenbio.com [nielsenbio.com]
- 4. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 5. drugs.com [drugs.com]
- 6. Candin (Candida Albicans): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. fda.gov [fda.gov]
- 8. 18.4 Administering Intradermal Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
- 9. Intradermal Injection: How and When to Administer [simplenursing.com]
Technical Support Center: Candidin Antigen in Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Candidin antigen. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound antigen and how is it prepared for research use?
A1: this compound antigen is a sterile extract of Candida albicans. For research applications, it typically consists of cytoplasmic and cell wall components, including mannoproteins, which are key immunogenic molecules.[1] The preparation involves growing C. albicans on a solid medium, followed by washing, disruption, and an extraction process.[1][2] It is crucial to use a standardized preparation method to ensure consistency across experiments.[2] Commercially available this compound preparations are often standardized for clinical use in delayed-type hypersensitivity (DTH) skin tests.[3]
Q2: What are the expected immunological responses to this compound antigen in an experimental setting?
A2: In an in vivo setting, such as a skin test in an animal model, the expected response is a localized area of inflammation, peaking at 24 to 48 hours, which is characteristic of a DTH reaction.[4] In in vitro assays using peripheral blood mononuclear cells (PBMCs), this compound antigen is expected to induce T-cell proliferation and the production of a range of cytokines.[5][6] The primary response is a Th1-type cell-mediated immunity, characterized by the secretion of pro-inflammatory cytokines like IFN-γ, TNF-α, IL-1β, and IL-6.[7][8]
Q3: What are the potential unexpected systemic reactions to this compound antigen in preclinical animal models?
A3: While systemic reactions to this compound are not commonly observed in standardized clinical tests, all foreign antigens have the potential to cause Type I hypersensitivity, including anaphylaxis.[4] In animal studies, depending on the dose and route of administration, exuberant inflammatory responses could occur.[9] Symptoms of a systemic reaction can include sneezing, coughing, shortness of breath, tachycardia, and hypotension.[4] It is imperative to have emergency measures, including epinephrine, readily available when conducting in vivo experiments.[4]
Q4: Can different strains or preparations of Candida albicans elicit different immune responses?
A4: Yes, significant variability exists. Different strains of C. albicans can induce different leucocyte phenotypes and cytokine profiles.[5] The expression of cell surface antigens can also vary during the morphogenesis of the fungus (e.g., yeast vs. hyphal forms), leading to different immune recognition.[1][10] Furthermore, commercial preparations of fungal antigens can have considerable batch-to-batch variability in their protein and carbohydrate content, which can affect experimental outcomes.[11]
Troubleshooting Guides
In Vitro Assays: Cytokine Release & T-Cell Activation
Q5: My in vitro cytokine release assay shows inconsistent or no cytokine production after stimulation with this compound antigen. What are the possible causes and solutions?
A5: This is a common issue that can arise from several factors:
-
Antigen Preparation and Concentration:
-
Problem: The antigen preparation may have lost potency, or the concentration used may be suboptimal. Fungal antigens can be sensitive to storage conditions.[11]
-
Solution: Use a fresh, validated batch of this compound antigen. Perform a dose-response experiment to determine the optimal concentration for stimulation. Ensure the antigen is stored correctly as per the manufacturer's instructions.
-
-
Cell Viability and Density:
-
Problem: Low cell viability or incorrect cell density in the culture can lead to a weak or absent response.
-
Solution: Ensure high viability of PBMCs or isolated immune cells before starting the experiment. Optimize the cell density per well; a common starting point is 1 x 10^6 cells/mL.[8]
-
-
Endotoxin Contamination:
-
Problem: Endotoxin (lipopolysaccharide) contamination in the fungal antigen preparation can lead to non-specific activation of monocytes and macrophages, masking the specific response to this compound.[12]
-
Solution: Test the antigen preparation for endotoxin levels using a Limulus amoebocyte lysate (LAL) assay. If contaminated, consider using a purification method to remove the endotoxin or obtain a new, endotoxin-free batch of antigen.
-
-
Assay Protocol:
-
Problem: Incubation times, reagent concentrations, or the assay technique itself may not be optimal.
-
Solution: Review and optimize the cytokine ELISA protocol, including coating antibody concentrations, blocking steps, and incubation times.[13][14] Ensure thorough washing between steps to reduce background noise.[14]
-
Q6: I am observing high background or non-specific staining in my flow cytometry analysis of T-cell activation markers. How can I troubleshoot this?
A6: High background in flow cytometry can obscure the specific signal from activated T-cells. Here are some troubleshooting steps:
-
Fc Receptor Blockade:
-
Problem: Monocytes and other antigen-presenting cells have Fc receptors that can non-specifically bind to antibodies.
-
Solution: Include an Fc receptor blocking step in your staining protocol before adding your primary antibodies.[15]
-
-
Antibody Titration and Staining Protocol:
-
Dead Cell Exclusion:
-
Compensation:
-
Problem: Incorrect compensation for spectral overlap between fluorochromes can create false positive or negative populations.
-
Solution: Use single-stained controls for each fluorochrome in your panel to set up the compensation matrix accurately.[16]
-
Systemic Reactions in a Laboratory Setting
Q7: An animal in my preclinical study is showing signs of a severe systemic reaction after administration of this compound antigen. What is the immediate course of action?
A7: A severe systemic reaction, potentially anaphylaxis, is a medical emergency. The following steps should be taken immediately:
-
Stop Administration: If the antigen is being administered via infusion, stop it immediately.[4]
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose is 0.2-0.5 ml of a 1:1000 dilution, administered intramuscularly.[4]
-
Supportive Care: Ensure the animal's airway is clear and provide oxygen if available and the animal is in respiratory distress.[4]
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and blood pressure.
-
Adjunctive Therapies: After epinephrine administration, antihistamines and corticosteroids may be considered to manage ongoing symptoms and prevent a biphasic reaction, which is a recurrence of symptoms hours after the initial reaction has subsided.[17]
-
Observation: The animal should be observed for at least 4-6 hours for potential biphasic reactions.[17]
Quantitative Data
The following tables summarize expected cytokine production from in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with Candida albicans or its antigens. Note that absolute values can vary significantly based on the specific antigen preparation, cell donor, and experimental conditions.
Table 1: Pro-inflammatory Cytokine Production by Human PBMCs Stimulated with C. albicans
| Cytokine | Stimulant | Concentration (pg/mL) - Median | Reference |
| IFN-γ | C. albicans | 596 | [7] |
| TNF-α | C. albicans | Not specified, but significantly increased | [7] |
| IL-1β | C. albicans hyphae | ~100-200 | [18] |
| IL-6 | C. albicans hyphae | ~10,000-20,000 | [18] |
Table 2: Anti-inflammatory and Regulatory Cytokine Production by Human PBMCs Stimulated with C. albicans
| Cytokine | Stimulant | Concentration (pg/mL) - Median | Reference |
| IL-10 | C. albicans | Not specified, but significantly increased | [7] |
| IL-1Ra | C. albicans hyphae | ~2,000-4,000 | [18] |
Experimental Protocols
Protocol: In Vitro Cytokine Release Assay using Human PBMCs and this compound Antigen
1. Objective: To quantify the production of cytokines by human PBMCs following stimulation with this compound antigen.
2. Materials:
-
Ficoll-Paque
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donors
-
This compound antigen (research grade, endotoxin-tested)
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) as positive controls
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-γ)
3. Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium and determine cell viability using a trypan blue exclusion test.
-
Resuspend the cells in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.[8]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of this compound antigen at various concentrations (e.g., 1, 5, 10 µg/mL) to perform a dose-response analysis. Also, prepare a positive control (e.g., PHA at 10 µg/mL) and a negative control (medium only).
-
Add 100 µL of the antigen solutions, positive control, or medium to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[13][19]
Visualizations
Caption: Signaling pathway for this compound antigen-induced cytokine production.
Caption: Experimental workflow for in vitro cytokine release assay.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. fda.gov [fda.gov]
- 5. In vitro immune responses of human PBMCs against Candida albicans reveals fungal and leucocyte phenotypes associated with fungal persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. demeditec.com [demeditec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An aberrant reaction to Candida albicans antigen used for recalcitrant warts successfully treated with oral prednisone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in expression of cell surface antigens of Candida albicans during morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Problems Encountered Using Fungal Extracts as Test Solutions for Fungal Allergy Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endotoxin contamination of enzyme conjugates used in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Invasive Phenotype of Candida albicans Affects the Host Proinflammatory Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Delayed-Type Hypersensitivity (DTH) Skin Test Antigens: Candidin, Tuberculin, and Mumps
This guide provides a detailed comparison of three commonly used delayed-type hypersensitivity (DTH) skin test antigens: Candidin, Tuberculin (Purified Protein Derivative or PPD), and Mumps Skin Test Antigen. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of cell-mediated immunity (CMI). The guide covers the mechanism of action, comparative performance data, and detailed experimental protocols.
Introduction and Indications for Use
Delayed-type hypersensitivity skin tests are valuable in vivo tools for assessing the integrity of the cell-mediated immune system.[1] They function by introducing a recall antigen into the skin of an individual who has been previously sensitized. A positive reaction, characterized by localized induration, indicates that the T-cell-mediated immune response is functional.[1] These tests are not interchangeable, as each serves a distinct primary purpose.
-
This compound® (Candida albicans Skin Test Antigen): this compound is an FDA-approved recall antigen used to assess cellular hypersensitivity to Candida albicans.[2][3][4] Because exposure to Candida is widespread, a positive reaction is expected in most healthy, immunocompetent individuals.[4][5] Consequently, this compound is frequently used as a control test to evaluate anergy, a state of non-responsiveness in the immune system, particularly when interpreting a negative Tuberculin test result.[4][6]
-
Tuberculin, Purified Protein Derivative (PPD): The Tuberculin or Mantoux test is a primary diagnostic aid for infection with Mycobacterium tuberculosis (Mtb).[7][8][9][10] A positive reaction indicates that the individual's immune system has been previously sensitized to Mtb antigens.[11][12] It does not, however, distinguish between latent infection and active tuberculosis disease.[9]
-
Mumps Skin Test Antigen: Similar to this compound, the mumps antigen is a recall antigen used to assess CMI.[13][14] Most individuals have been exposed to the mumps virus or vaccinated, resulting in a high prevalence of sensitivity in the general population.[14] It is therefore also used as a control for anergy in conjunction with other skin tests.[14]
Mechanism of Action: The DTH Signaling Pathway
The inflammatory reaction elicited by these antigens is a classic Type IV delayed-type hypersensitivity response, mediated by T-lymphocytes and monocytes/macrophages, not antibodies.[1][11][15] The reaction typically begins within 24 hours, peaks at 48 to 72 hours, and subsides over several days.[1][11][16]
The cascade of events is as follows:
-
Antigen Presentation: Following intradermal injection, the antigens are processed by local antigen-presenting cells (APCs), such as Langerhans cells and macrophages.[11][15]
-
T-Cell Activation: APCs present the processed antigens via MHC class II molecules to previously sensitized CD4+ T-helper 1 (Th1) cells.[11][15]
-
Cytokine Release: This interaction triggers the activated Th1 cells to release a profile of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[11][15][17]
-
Inflammatory Cell Recruitment: These cytokines orchestrate the local inflammatory response. IFN-γ activates macrophages, enhancing their phagocytic activity, while other chemokines attract more T-cells and monocytes to the site, amplifying the reaction.[17]
-
Formation of Induration: The accumulation and activation of these mononuclear cells, along with localized edema, results in the characteristic palpable hardening (induration) at the injection site.[11]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. nielsenbio.com [nielsenbio.com]
- 5. Selection of skin test antigens to evaluate PPD anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mantoux test - Wikipedia [en.wikipedia.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Tuberculin (intradermal route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. benchchem.com [benchchem.com]
- 12. Clinical Testing Guidance for Tuberculosis: Tuberculin Skin Test | Tuberculosis (TB) | CDC [cdc.gov]
- 13. Mumps Skin Test Antigen (Mumps Skin Test Antigen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Mumps Skin Test Antigen Monograph for Professionals - Drugs.com [drugs.com]
- 15. studymicrobio.com [studymicrobio.com]
- 16. fda.gov [fda.gov]
- 17. Detection of cytokines at the site of tuberculin-induced delayed-type hypersensitivity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Candidin: A Comparative Guide to Measuring Cell-Mediated Immunity
Introduction to Candidin and Cell-Mediated Immunity Assessment
Cell-mediated immunity (CMI) is a critical arm of the adaptive immune response, primarily driven by T-lymphocytes, and is essential for protection against intracellular pathogens, viruses, and fungi. Assessing the competency of an individual's CMI is crucial in various clinical and research settings, including the evaluation of immunodeficiency disorders, monitoring immune status in transplant recipients, and assessing anergy (the absence of a normal immune response) in patients undergoing tuberculin skin testing.[1]
This compound, a purified derivative of Candida albicans, is a widely used recall antigen for delayed-type hypersensitivity (DTH) skin tests to evaluate CMI.[2] The test leverages the fact that a majority of the healthy population has been exposed to Candida albicans and should mount a measurable immune response. A positive skin test indicates that the cellular immune response pathway is intact.[1][3] This guide provides a comprehensive comparison of this compound with other methods of CMI assessment, supported by experimental data and detailed protocols.
Mechanism of Action: The Delayed-Type Hypersensitivity Reaction
The this compound skin test elicits a classic DTH reaction, a T-cell-mediated inflammatory response that takes 24 to 48 hours to develop. Upon intradermal injection, the Candida antigens are processed by local antigen-presenting cells (APCs), such as macrophages and Langerhans cells. These APCs migrate to regional lymph nodes and present the antigens to memory T-helper (Th1) cells. This recognition triggers the activation and proliferation of these sensitized Th1 cells, which then release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines orchestrate the recruitment of other immune cells, primarily macrophages and other lymphocytes, to the injection site, leading to the characteristic induration (hardening) and erythema (redness) of a positive reaction.[4][5]
Signaling pathway of the this compound DTH reaction.
Experimental Protocols
This compound Delayed-Type Hypersensitivity (DTH) Skin Test
This protocol outlines the standardized procedure for administering and reading the this compound skin test.
-
Preparation:
-
Administration:
-
Reading and Interpretation:
-
Read the test at 48 hours. The reaction typically begins within 24 hours and peaks between 24 and 48 hours.[3][6]
-
Visually inspect the site and palpate the area of induration.
-
Measure the diameter of the induration across two orthogonal (perpendicular) diameters. The average of these two measurements is the recorded result.[6]
-
A positive DTH reaction is defined as an induration of 5 mm or greater.[3][6]
-
Experimental workflow for the this compound skin test.
Performance of this compound as a CMI Measure
The reliability of this compound is based on its ability to elicit a response in immunocompetent individuals. Studies have evaluated its performance in various populations. For instance, a comparison between a yeast cell suspension of this compound and a polysaccharide antigen in 100 individuals showed positivity rates of 69.0% and 61.0%, respectively, with concordant results in 82.0% of cases.[7][8] In a study of HIV-infected adolescents, this compound was found to be a more sensitive indicator of DTH response compared to tetanus or mumps antigens.[9] However, its utility can be limited in certain populations; one study found it to be an unstable measure of anergy in internationally adopted children being screened for tuberculosis.[10]
| Parameter | This compound (Yeast Cell Suspension)[7][8] | This compound (Polysaccharide Antigen)[7][8] | Notes |
| Population | General | General | Study involved 100 individuals. |
| Positivity Rate | 69.0% | 61.0% | A positive test indicates prior sensitization and a competent CMI response. |
| Concordance | \multicolumn{2}{ | c | }{82.0%} |
Comparison with Alternative CMI Assays
While the this compound DTH skin test is a valuable in vivo tool, several in vitro assays are also used to assess CMI, each with distinct advantages and limitations.
In Vitro CMI Assays
-
Lymphocyte Proliferation Assays (LPA): These assays measure the proliferation of T-cells in a peripheral blood mononuclear cell (PBMC) sample after stimulation with a specific antigen. Proliferation is typically quantified by the incorporation of a radioactive tracer or a fluorescent dye. This provides a quantitative measure of the antigen-specific T-cell response.[5][11][12]
-
Cytokine Release Assays: These assays measure the production of specific cytokines, most commonly IFN-γ, by T-cells following antigen stimulation. Enzyme-linked immunosorbent assays (ELISA) or enzyme-linked immunospot (ELISpot) techniques are used for quantification. These tests, such as the QuantiFERON-CMV assay, provide a functional readout of the T-cell response.[11][12][13]
| Feature | This compound DTH Skin Test | Lymphocyte Proliferation Assay (LPA) | Cytokine Release Assay (e.g., IFN-γ ELISA) |
| Test Type | In vivo | In vitro | In vitro |
| Principle | Measures delayed-type hypersensitivity reaction in the skin.[3] | Measures antigen-specific T-cell proliferation.[11][12] | Measures antigen-specific T-cell cytokine production.[11][12] |
| Endpoint | Induration diameter (mm).[6] | Proliferation index (e.g., counts per minute, dye dilution). | Cytokine concentration (e.g., pg/mL). |
| Time to Result | 48-72 hours.[3] | 5-7 days.[11][12] | 1-2 days. |
| Advantages | - Simple and inexpensive.- Assesses the entire CMI pathway.- Widely available. | - Quantitative.- Can differentiate between CD4+ and CD8+ T-cell responses. | - Quantitative and highly sensitive.- Not affected by patient's skin condition. |
| Disadvantages | - Subjective reading.- Can be influenced by observer variability.- Unstable measure in some populations.[10]- Risk of adverse skin reactions.[3] | - Technically complex and labor-intensive.- Requires specialized equipment (e.g., flow cytometer).- Use of radioactive materials in some methods. | - Measures only one aspect of T-cell function.- Requires fresh blood samples.- Can be more expensive. |
Conclusion
The this compound skin test remains a reliable, simple, and cost-effective tool for the general assessment of cell-mediated immunity. Its value lies in its ability to test the integrity of the entire DTH response pathway in vivo, from antigen presentation to T-cell activation and inflammatory cell recruitment. While it shows good performance in identifying immunocompetent individuals, its interpretation requires caution in specific populations, and it may not be as sensitive as more modern in vitro methods.
For more detailed and quantitative analysis of CMI, particularly for dissecting specific T-cell functions, in vitro methods like lymphocyte proliferation and cytokine release assays are superior. The choice of assay ultimately depends on the specific clinical or research question, available resources, and the patient population being studied. This compound is best utilized as a general screening tool for CMI competence, often in conjunction with other antigens, to provide a broad picture of a patient's cellular immune status.
References
- 1. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. drugs.com [drugs.com]
- 4. Adaptive immune responses to Candida albicans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Murine Candidiasis: Cell-Mediated Immunity After Cutaneous Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation [frontiersin.org]
- 12. Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Candidin Skin Test vs. In Vitro Lymphocyte Proliferation Assay for Cell-Mediated Immunity to Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods used to assess cell-mediated immunity (CMI) to Candida albicans: the in vivo Candidin skin test and the in vitro lymphocyte proliferation assay. Understanding the correlation, protocols, and performance of these assays is crucial for clinical research, drug development, and the immunological assessment of patient cohorts.
Introduction to CMI Assessment in Candidiasis
Candida albicans, a commensal yeast, can cause opportunistic infections, particularly in immunocompromised individuals. Effective host defense against Candida is primarily mediated by T-cells, making the assessment of CMI a critical component of immunological studies. The this compound skin test, a delayed-type hypersensitivity (DTH) assay, and the in vitro lymphocyte proliferation assay are two established methods for evaluating this aspect of the immune response. While both aim to measure the body's memory T-cell response to Candida antigens, they differ significantly in their methodology, application, and the nature of the data they provide.
Data Presentation: Performance and Correlation
A positive correlation has been observed between the induration size of the this compound skin test and the in vitro lymphocyte proliferative response to Candida antigens. A cutaneous reaction of ≥5 mm induration is generally indicative of an intact cellular immune response and often corresponds to a positive lymphocyte proliferation index.
| Parameter | This compound Skin Test | In Vitro Lymphocyte Proliferation Assay | Source |
| Principle | In vivo measurement of delayed-type hypersensitivity (DTH) | In vitro measurement of memory T-cell proliferation in response to an antigen | [1][2] |
| Positive Result | Induration of ≥5 mm at 48-72 hours | Stimulation Index (SI) ≥3 (variable by lab) | [1][3] |
| Correlation | A close correlation was found between cutaneous hypersensitivity (mean diameter of induration at 48 hours) and in-vitro lymphocytic proliferative response (r = 0.73, P < 0.001). | A cutaneous reaction of 5 mm or more of induration after injection of 0.1 ml of 1:100 Candida albicans extract corresponded to an in-vitro lymphocytic proliferative index of 5 or more (P < 0.005). | [4] |
| Sensitivity | In healthy infants over one year, the sensitivity was found to be 68-70%. | Generally considered more sensitive than the skin test, but no single laboratory test can definitively define impaired cellular immunity on its own. | [5] |
| Specificity | Not explicitly defined in the provided results. A positive test indicates prior sensitization and an intact CMI response. | The proliferative response to antigens is a more sensitive but less specific test for diagnosing infection susceptibility. | [6] |
| Application | Screening for anergy, assessing general CMI | In-depth evaluation of T-cell function, research, monitoring immune reconstitution | [7][8] |
| Advantages | Simple, cost-effective, provides a measure of the entire in vivo immune cascade | Quantitative, specific to lymphocyte function, not affected by in vivo factors like skin condition | [2][5] |
| Disadvantages | Subjective reading, can be affected by systemic inflammation, requires 48-72 hours for a result, risk of adverse skin reactions | Technically complex, expensive, requires specialized laboratory equipment, results can be affected by sample handling and transport | [2][6] |
Experimental Protocols
A clear understanding of the methodologies is essential for interpreting and comparing results from these two assays.
This compound Skin Test Protocol
The this compound skin test is an in vivo assay that assesses the delayed-type hypersensitivity response to Candida albicans antigens.[1]
Materials:
-
CANDIN® (Candida albicans Skin Test Antigen)[1]
-
Sterile 1 mL syringe with a 27-gauge needle
-
Alcohol swabs
-
Millimeter ruler
Procedure:
-
Site Preparation: Cleanse the volar surface of the forearm with a 70% alcohol swab and allow it to air dry.[4]
-
Administration: Administer 0.1 mL of CANDIN® intradermally, raising a distinct, sharply defined bleb.[1]
-
Reading: At 48 to 72 hours post-injection, measure the diameter of induration (not erythema) in two directions (longest and midpoint orthogonal) and calculate the mean.[4]
-
Interpretation: An induration of ≥5 mm is considered a positive result, indicative of a normal cell-mediated immune response to Candida.[1]
In Vitro Lymphocyte Proliferation Assay Protocol
This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to Candida antigens in a controlled laboratory setting.
Materials:
-
Sodium heparin collection tubes
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 culture medium supplemented with serum
-
Candida albicans antigen
-
96-well culture plates
-
[³H]-thymidine or non-radioactive proliferation dye (e.g., CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in 96-well plates in RPMI-1640 medium.
-
Antigen Stimulation: Add Candida albicans antigen to the designated wells. Include unstimulated (negative) and mitogen-stimulated (positive) controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[2]
-
Flow Cytometry: Alternatively, stain cells with a proliferation dye like CFSE before culture and analyze the dye dilution by flow cytometry after incubation.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) of antigen-stimulated cells to the mean CPM of unstimulated cells. An SI ≥ 3 is typically considered a positive response.[3]
Visualizing the Processes
To further elucidate the relationship and workflow of these assays, the following diagrams are provided.
Caption: Workflow comparison of the in vivo and in vitro assays.
Caption: Shared cellular mechanisms between the two assays.
Conclusion
The this compound skin test and the in vitro lymphocyte proliferation assay are valuable tools for assessing cell-mediated immunity to Candida albicans. The skin test offers a simple, cost-effective method for in vivo screening, while the lymphocyte proliferation assay provides a more quantitative and detailed in vitro assessment of T-cell function. The choice of assay depends on the specific research question, available resources, and the desired level of immunological detail. For a comprehensive understanding of a patient's or cohort's CMI status, the use of both assays can provide complementary and corroborative data.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. fda.gov [fda.gov]
- 5. ajol.info [ajol.info]
- 6. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nielsenbio.com [nielsenbio.com]
- 8. In vivo delayed-type hypersensitivity skin test anergy in human immunodeficiency virus type 1 infection is associated with T cell nonresponsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial Candidin Preparations for Delayed-Type Hypersensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available Candidin preparations used for in vivo delayed-type hypersensitivity (DTH) skin testing. This compound, a sterile extract of Candida albicans, is a crucial tool for assessing cell-mediated immunity. This document outlines the characteristics of key commercial preparations, presents available performance data, details experimental protocols for comparative studies, and illustrates the underlying immunological pathways.
Commercial this compound Preparations: A Comparative Overview
Direct head-to-head comparative studies with extensive quantitative data on the performance of all commercially available this compound preparations are limited in publicly accessible literature. However, by synthesizing product information from manufacturers and data from independent studies, a comparative overview can be constructed. The primary manufacturers identified for Candida albicans skin test antigens in the United States are Nielsen BioSciences, Greer Laboratories, and Hollister-Stier Laboratories.
Table 1: Comparison of Commercial this compound Preparations
| Feature | CANDIN® (Nielsen BioSciences) | CASTA (Greer Laboratories) | Candida albicans Allergenic Extract (Hollister-Stier) |
| FDA Licensed for DTH Testing | Yes[1] | Investigational use reported in studies[2] | Primarily marketed as an allergenic extract[3][4][5] |
| Potency Standardization | Standardized by DTH skin testing in humans for consistent potency.[1] | Ammonium sulfate fraction of an aqueous extract of lyophilized cells.[2] | Provided in weight/volume concentrations (e.g., 1:10 w/v).[3] |
| Composition | Culture filtrate and cells from two strains of Candida albicans.[6] | Aqueous extract of lyophilized C. albicans cells.[2] | Glycerinated extract of C. albicans.[4] |
| Reported Performance | High rate of positive responses in immunocompetent individuals.[7] | Demonstrated to be a potent DTH antigen in an HIV-infected adolescent population.[2] | Primarily used for allergy testing; DTH performance data is less documented. |
| Storage | Refrigerate at 2°C to 8°C (36°F to 46°F). Do not freeze.[6] | Requires refrigeration. | Requires refrigeration at 2°C to 8°C.[8] |
Performance Data Insights
-
CANDIN® (Nielsen BioSciences) is the only FDA-licensed Candida albicans extract-based skin testing antigen for assessing cell-mediated hypersensitivity.[1][9] Its potency is standardized through clinical testing in humans, ensuring lot-to-lot consistency.[1]
-
CASTA (Greer Laboratories) was found to be a more potent DTH antigen compared to tetanus toxoid and mumps antigens in a study of HIV-infected adolescents.[2] This suggests it is effective in eliciting a DTH response, at least in this specific patient population.
-
Hollister-Stier's product is marketed as an allergenic extract, with concentrations provided in weight-to-volume ratios.[3][4] While it can be used for skin testing, its primary focus is on allergy diagnostics rather than standardized DTH testing for cell-mediated immunity.
A study comparing a yeast cell suspension to a polysaccharide antigen from the same strains of Candida albicans found positivity rates of 69.0% and 61.0%, respectively, in 100 individuals, with 82.0% concordance.[10] This highlights that the composition of the extract can influence the outcome of the DTH test.
Experimental Protocols
To conduct a rigorous comparative analysis of different commercial this compound preparations, a standardized in vivo experimental protocol is essential.
Protocol: In Vivo Comparative Evaluation of this compound Preparations
1. Objective: To compare the potency and reliability of different commercial this compound preparations in eliciting a DTH response in a cohort of healthy volunteers.
2. Study Population:
- A minimum of 30 healthy adult volunteers with no known immunodeficiencies.
- Exclusion criteria: history of severe allergic reactions to Candida albicans, current use of immunosuppressive medications (e.g., corticosteroids), and acute illness.
3. Materials:
- Commercial this compound preparations to be tested (e.g., CANDIN®, CASTA, Hollister-Stier extract).
- Sterile 1 mL syringes with 27-gauge needles.
- 70% isopropyl alcohol swabs.
- Calibrated ruler or calipers for measuring induration.
- Emergency kit with epinephrine and antihistamines.
4. Procedure:
- Informed Consent: Obtain written informed consent from all participants.
- Site Preparation: Cleanse the volar surface of the forearms with 70% alcohol swabs and allow to air dry.
- Antigen Administration:
- Inject 0.1 mL of each this compound preparation intradermally into separate, marked sites on the forearms.[6]
- Ensure a distinct, sharply defined bleb forms at each injection site.[6]
- A negative control (0.1 mL of saline) should also be injected.
- Observation: Observe participants for at least 20 minutes post-injection for any immediate hypersensitivity reactions.[6]
5. Measurement and Interpretation:
- At 48 hours post-injection, measure the diameter of induration (not erythema) at each test site.[6]
- The mean of the longest and midpoint orthogonal diameters of the indurated area should be recorded.[11]
- A positive DTH reaction is generally defined as an induration of 5 mm or greater.[6][7]
6. Data Analysis:
- Compare the mean induration diameters for each preparation using appropriate statistical tests (e.g., ANOVA).
- Calculate the percentage of positive responders for each preparation.
- Assess the correlation of responses between the different preparations.
Signaling Pathways and Experimental Workflows
Delayed-Type Hypersensitivity (DTH) Signaling Pathway
The DTH reaction to this compound is a classic example of a Type IV hypersensitivity reaction, mediated by T-lymphocytes and macrophages.[12] The process unfolds in two phases: the sensitization phase and the elicitation phase. The diagram below illustrates the key cellular and molecular events in the elicitation phase following an intradermal injection of this compound in a sensitized individual.
Caption: DTH Signaling Pathway for this compound Skin Test.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comparative study of different this compound preparations.
Caption: Workflow for Comparative In Vivo this compound Study.
Conclusion
The selection of a commercial this compound preparation for DTH testing should be guided by the specific requirements of the research or clinical application. For applications requiring an FDA-licensed and potency-standardized product, CANDIN® by Nielsen BioSciences is the primary choice.[1][9] Greer Laboratories' CASTA has demonstrated potency in research settings and may be a suitable alternative, although it is not explicitly marketed as a standardized DTH testing agent.[2] Hollister-Stier's allergenic extract is another option, though its primary indication is for allergy testing.
To definitively determine the most suitable preparation for a specific research need, a direct, head-to-head comparative study following a rigorous experimental protocol, as outlined in this guide, is recommended. Such a study would provide valuable quantitative data on the relative potency and reliability of these important immunological tools.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. aplm [aplm.kglmeridian.com]
- 3. mountainside-medical.com [mountainside-medical.com]
- 4. 5053JL Candida Albicans Allergy Extract - Henry Schein Medical [henryschein.com]
- 5. Candida Albicans 1:1000 w/v 10 mL - McKesson [mms.mckesson.com]
- 6. drugs.com [drugs.com]
- 7. nielsenbio.com [nielsenbio.com]
- 8. HOLLISTER STIER LABORATORIES LLC CANDIDA SCRATCH TEST, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Candidin and Polysaccharide-Based Candida Antigens for Hypersensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Candidin, a traditional crude antigen preparation, and more defined polysaccharide-based antigens derived from Candida species for use in hypersensitivity testing. The focus is on delayed-type hypersensitivity (DTH), a key measure of cell-mediated immunity.
Introduction to Candida Antigens and Hypersensitivity
Candida albicans is a commensal yeast that can become an opportunistic pathogen. The host immune response to Candida is a critical area of study, particularly the cell-mediated arm, which is responsible for controlling fungal infections. Delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, is an inflammatory reaction mediated by T-cells and macrophages that typically develops 48-72 hours after exposure to an antigen.[1] Skin testing with Candida antigens is a common method to assess the integrity of a patient's cell-mediated immunity, using the commonality of prior exposure to this yeast as a basis for an expected positive reaction in immunocompetent individuals.[2][3]
The two primary types of antigens used for this purpose are:
-
This compound: A crude, complex mixture derived from C. albicans cultures.[4][5]
-
Polysaccharide-based Antigens: Purified components from the Candida cell wall, most notably mannan and β-glucan.[6][7]
This guide will compare their composition, performance, and the immunological pathways they trigger.
Antigen Composition and Characteristics
This compound is a sterile extract prepared from cultures of C. albicans.[4] Its composition is inherently complex and not fully defined, containing a broad array of proteins, glycoproteins, and polysaccharides.[5] This heterogeneity means it presents a wide range of potential epitopes to the immune system. While this can be an advantage for a general recall antigen, it can also lead to variability between batches and potentially non-specific reactions.
Polysaccharide-based antigens are purified from the fungal cell wall. The primary immunogenic polysaccharides are mannans and glucans, which are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system through various pattern recognition receptors (PRRs).[8][9]
-
Mannan: A major component of the outer cell wall, it is a key antigen in the host-fungus interaction.[6][10]
-
β-Glucan: An inner cell wall polysaccharide that is a potent stimulator of innate immune responses.[7]
The use of purified polysaccharides allows for a more standardized and specific reagent, facilitating more targeted immunological studies.[8]
Comparative Performance Data
Direct comparative data for DTH skin testing is limited. However, one study directly compared a whole yeast cell suspension (a form of this compound) with a polysaccharide antigen derived from the same C. albicans strains.
| Feature | This compound (Yeast Cell Suspension) | Polysaccharide-Based Antigen |
| Composition | Undefined mixture of proteins, glycoproteins, polysaccharides.[4][5] | Purified polysaccharide component (e.g., mannan).[5][10] |
| Primary Application | In vivo DTH skin testing to assess general cell-mediated immunity.[2][4] | Studied for DTH skin testing; also used in serological assays for diagnosing invasive candidiasis.[5][11] |
| DTH Positivity Rate | 69.0% | 61.0% |
| Concordance | 82.0% of individuals showed concordant results between the two antigen types.[5] | 82.0% of individuals showed concordant results between the two antigen types.[5] |
| Key Advantage | Elicits a response to a broad range of antigens, potentially increasing sensitivity as a general recall antigen.[12] | Defined composition provides higher specificity and reproducibility for targeted research.[8] |
| Key Disadvantage | Compositional variability can affect standardization.[5] | May not elicit a response in all individuals sensitized to Candida, as it lacks protein antigens.[5] |
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Skin Test Protocol (Mantoux Method)
This protocol is standard for commercially available this compound preparations and serves as a model for DTH testing with other Candida antigens.
-
Antigen Preparation: Use a sterile, standardized solution of the antigen (e.g., CANDIN®). Ensure the solution is at room temperature and visually inspect for particles or discoloration before use.[13]
-
Patient Preparation: Cleanse the skin on the volar surface of the forearm with 70% alcohol and allow it to dry.[2]
-
Administration: Using a sterile tuberculin syringe, draw up 0.1 mL of the antigen solution.[2][4] The injection must be administered intradermally as superficially as possible, creating a distinct, sharply defined bleb (a small blister-like elevation).[13] An unreliable reaction may occur if the antigen is injected subcutaneously.[13]
-
Observation: Patients should be observed for at least 20 minutes following administration to monitor for rare, immediate hypersensitivity reactions.[14]
-
Reading and Interpretation: The test site should be evaluated at 48 hours.[3][4]
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram outlines the standard workflow for performing a Candida DTH skin test.
Caption: Workflow for Candida DTH skin testing.
Immunological Signaling Pathway
The DTH reaction is a classic cell-mediated immune response that occurs in two phases. The diagram below illustrates the key cellular and molecular interactions following the intradermal injection of a Candida antigen in a previously sensitized individual.
Caption: Cellular mechanism of a DTH reaction.
The DTH response is initiated by antigen-presenting cells (APCs), such as macrophages and dendritic cells, which process the Candida antigen and present it to antigen-specific CD4+ T-helper cells.[1][15] In a sensitized individual, these are memory Th1 cells. These reactivated Th1 cells release a cascade of cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[15][16] These mediators orchestrate a local inflammatory response, recruiting and activating macrophages, which are the primary effector cells responsible for the characteristic induration.[1]
Conclusion
Both this compound and polysaccharide-based antigens are valuable tools for hypersensitivity testing, each with distinct advantages.
-
This compound serves as an effective, broad-spectrum recall antigen for assessing overall cell-mediated immunocompetence. Its undefined nature is a drawback for specific research but an advantage for general clinical screening.
-
Polysaccharide-based antigens (e.g., mannan) offer high purity, specificity, and reproducibility. This makes them superior for targeted research into the specific immune responses to carbohydrate epitopes and for the development of standardized diagnostic assays. While they may show slightly lower positivity rates in general DTH screening compared to crude extracts, their defined nature is critical for advancing our understanding of anti-Candida immunity and for developing next-generation diagnostics and immunotherapies.
The choice between these antigens should be guided by the specific goals of the study or clinical assessment, balancing the need for broad reactivity with the desire for antigenic specificity.
References
- 1. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]
- 3. drugs.com [drugs.com]
- 4. nielsenbio.com [nielsenbio.com]
- 5. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of immune responses by surface polysaccharides of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune Recognition of Fungal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Candida Antigenic Factors: Structure-Driven Immunomodulation Properties of Synthetically Prepared Mannooligosaccharides in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Characteristic and clinical relevance of Candida mannan test in the diagnosis of probable invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. nielsenbio.com [nielsenbio.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Type IV hypersensitivity - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility and Reliability of Candidin Skin Test Measurements
For researchers, scientists, and drug development professionals engaged in the assessment of cell-mediated immunity, the selection of a reliable and reproducible diagnostic tool is paramount. The Candidin® skin test, an intradermal antigen derived from Candida albicans, is a commonly utilized method for evaluating delayed-type hypersensitivity (DTH), a key indicator of T-cell function. This guide provides a comprehensive comparison of the this compound skin test with alternative methods, supported by available experimental data, to aid in the selection of the most appropriate assay for clinical and research applications.
The reliability of DTH skin testing, including the this compound test, has been a subject of discussion due to factors such as a lack of standardization of antigens and variability in administration and interpretation.[1] Studies have shown that while the prevalence of a negative Candida skin test may be similar across different time points, the agreement of the test upon repeat administration can be poor.[2] This highlights the need for standardized procedures and a thorough understanding of the test's limitations.
Comparison of Methods for Assessing Delayed-Type Hypersensitivity
The this compound skin test is often used as part of a panel of antigens to screen for anergy, a state of non-responsiveness of the immune system.[3][4] Alternatives to the this compound skin test for assessing DTH include other recall antigens and in-vitro assays.
| Test Method | Principle | Reproducibility & Reliability | Advantages | Disadvantages |
| This compound Skin Test | In vivo intradermal injection of Candida albicans antigen, eliciting a T-cell mediated inflammatory response (induration) in sensitized individuals.[5] | - Poor agreement on repeat testing (κ=0.11) has been reported in some studies.[2]- Inter-observer and intra-observer variability can be a factor, though this can be minimized with trained personnel.[6][7]- A study on intra-observer reliability for a lead technician measuring PPD and Candida responses showed a mean difference of 0.7 mm between two readings on the same day.[6] | - Inexpensive and relatively easy to perform.[1]- Provides a functional in vivo assessment of cellular immunity.[8] | - Lack of standardization across different antigen preparations can lead to variable results.[1][9]- Subject to reader variability in measuring induration.[10]- Anergy can be unstable, leading to fluctuating results.[6][11]- Not considered reliable in infants under one year of age.[8][12] |
| Other DTH Skin Tests (e.g., Mumps, Tetanus Toxoid, Trichophyton) | Similar to the this compound test, these in vivo tests use common recall antigens to assess DTH.[3][4][13] | - Reliability is subject to similar challenges as the this compound test, including antigen standardization and reader variability.[1] | - Using a panel of multiple antigens increases the likelihood of detecting a response in immunocompetent individuals.[3][4][14] | - Suffer from the same limitations regarding standardization and interpretation as the this compound test.[1] |
| Interferon-Gamma Release Assays (IGRAs) | In vitro blood test that measures the release of interferon-gamma (IFN-γ) from T-cells in response to specific antigens.[2][10] | - Generally considered to have higher specificity than skin tests, particularly in BCG-vaccinated populations for tuberculosis testing.[10]- However, IGRAs have shown significant limitations in serial testing due to spontaneous variability and a lack of validated definitions for conversion and reversion.[10] | - Objective, quantitative result.- Not affected by prior BCG vaccination (for TB testing).[10]- Requires a single patient visit. | - More expensive and technically complex than skin tests.[8]- Results can be variable in serial testing.[10] |
Experimental Protocols
This compound Skin Test Administration and Measurement
The following protocol is based on the Mantoux method, which is the standard for administering DTH skin tests.[13][15][16]
-
Antigen Preparation: Aseptically withdraw 0.1 mL of this compound® antigen into a sterile tuberculin syringe.
-
Injection Site: Select a site on the volar (inner) surface of the forearm. Cleanse the skin with 70% alcohol and allow it to dry.
-
Intradermal Injection: Insert the needle just under the superficial layer of the skin with the bevel facing upward. Inject the 0.1 mL of antigen to create a distinct, raised wheal 6 to 10 mm in diameter.[15][16] If a proper wheal is not formed, the test should be repeated at another site at least 5 cm away from the original site.
-
Reading the Reaction: The test site should be read between 48 and 72 hours after injection.[5]
-
Measurement: Using a caliper or a flexible ruler, measure the diameter of the induration (firm swelling) across the forearm (perpendicular to the long axis). Redness (erythema) alone is not considered a positive reaction.[16]
-
Interpretation: An induration of 5 mm or greater is considered a positive result, indicating a normal DTH response to Candida.[5][15]
Visualizing Experimental and Logical Workflows
Experimental Workflow for this compound Skin Testing
The following diagram illustrates the key steps in performing and evaluating a this compound skin test.
Experimental workflow for the this compound skin test.
Logical Framework for Assessing DTH Test Reliability
This diagram outlines the logical steps a researcher might take when evaluating the reliability of a DTH test like this compound.
References
- 1. Delayed cutaneous hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida Skin Testing is a Poor Adjunct to Tuberculin Skin Testing In International Adoptees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of skin test antigens to evaluate PPD anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. drugs.com [drugs.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Interobserver and method variability in tuberculin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Interferon-Gamma Release Assays versus Tuberculin Skin Testing for the Diagnosis of Latent Tuberculosis Infection: An Overview of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instability of tuberculin and Candida skin test reactivity in HIV-infected Ugandans. The Uganda-Case Western Reserve University Research Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purified Protein Derivative (PPD)-Tuberculin Anergy and HIV Infection: Guidelines For Anergy Testing And Management Of Anergic Persons At Risk Of Tuberculosis [cdc.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. fda.gov [fda.gov]
- 16. Clinical Testing Guidance for Tuberculosis: Tuberculin Skin Test | Tuberculosis (TB) | CDC [cdc.gov]
Comparative Analysis of Candidin and Flow Cytometry-Based Assays for T-Cell Function Assessment
This guide provides a detailed comparison of the traditional Candidin skin test with modern flow cytometry-based T-cell assays for evaluating cell-mediated immunity to Candida albicans. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data.
The this compound skin test is an in vivo method to assess delayed-type hypersensitivity (DTH), a classic measure of cell-mediated immunity.[1][2][3] A positive test indicates prior exposure to Candida antigens and an intact T-cell response.[1] In contrast, flow cytometry-based assays are in vitro methods that provide a more detailed and quantitative analysis of T-cell responses to Candida antigens, including proliferation, activation, and cytokine production.[4][5][6]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of this compound and various flow cytometry-based T-cell assays in response to Candida antigens.
| Feature | This compound Skin Test | Lymphocyte Proliferation Assay (Flow Cytometry) | T-Cell Activation Marker Assay (Flow Cytometry) | Intracellular Cytokine Staining (Flow Cytometry) |
| Assay Principle | In vivo delayed-type hypersensitivity (DTH) reaction.[1][2] | In vitro measurement of T-cell division in response to antigen.[4][7] | In vitro detection of activation markers (e.g., CD69, CD154) on T-cells.[5] | In vitro detection of cytokines (e.g., IFN-γ, IL-17) produced by T-cells.[6][8] |
| Primary Endpoint | Induration diameter at the injection site after 48 hours.[1][2] | Percentage of divided cells, proliferation index.[9] | Percentage of T-cells expressing activation markers.[5] | Percentage of T-cells producing specific cytokines.[8] |
| Typical Turnaround Time | 48-72 hours for result interpretation.[1][3] | 6-7 days.[4] | 5-24 hours.[5] | 16-24 hours.[6] |
| Sensitivity | Reported sensitivity of 68-70% in healthy individuals.[3] | High; can detect responses from a small number of antigen-specific T-cells. | High; sensitive detection of early T-cell activation.[5] | High; allows for single-cell level cytokine detection.[8] |
| Specificity | A positive test indicates prior sensitization, but a negative test does not rule out immunocompetence.[1][3] | High; specific to the stimulating antigen. | High; markers are upregulated upon specific antigen recognition.[5] | High; identifies specific cytokine profiles in response to the antigen.[6] |
| Quantitative Nature | Semi-quantitative (measurement of induration).[1] | Quantitative.[4] | Quantitative.[5] | Quantitative.[6] |
| Information Provided | General measure of cell-mediated immunity.[1][3] | T-cell memory and proliferative capacity.[7] | Early T-cell activation and interaction with antigen-presenting cells.[5] | T-cell functional phenotype (e.g., Th1, Th17).[6][10] |
| Limitations | Affected by user variability in administration and reading; can be suppressed by infections or vaccines.[1][3] | Longer assay time; results can be affected by specimen age.[4] | Autofluorescence can be an issue in some patient samples.[5][11] | Requires protein transport inhibitors that can affect cell viability and surface marker expression.[12] |
Experimental Protocols
The this compound skin test is performed using the Mantoux method.[2]
-
Antigen: CANDIN® (Candida albicans Skin Test Antigen) is a sterile aqueous solution prepared from cultures of two strains of Candida albicans.[1][2]
-
Administration: 0.1 mL of CANDIN® is injected intradermally into the volar surface of the forearm, creating a distinct bleb.[1][2] Care must be taken to avoid subcutaneous injection.[1]
-
Reading: The injection site is visually inspected and palpated at 48 hours.[1][2]
-
Interpretation: An induration (swelling) of 5 mm or greater in diameter is considered a positive DTH reaction, indicating intact cell-mediated immunity to Candida.[1][2]
The following provides a general workflow for in vitro T-cell assays using flow cytometry. Specific protocols for proliferation, activation, and cytokine staining will have variations.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[4]
-
Cell Culture and Stimulation: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) and stimulated with a Candida antigen (e.g., heat-killed C. albicans, Candida lysate) at a predetermined concentration.[4][6] Unstimulated and positive controls (e.g., phytohemagglutinin (PHA) or staphylococcal enterotoxin B (SEB)) are included.[3][5]
-
Incubation: Cells are incubated for a period ranging from a few hours to several days, depending on the specific assay.[4][5][6] For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) is added for the final hours of culture to allow cytokines to accumulate within the cells.[6][13]
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8) and, depending on the assay, intracellular cytokines (e.g., IFN-γ, IL-17) or activation markers.[6][13]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.[14]
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different T-cell populations and their responses to the Candida antigen.[15]
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. nielsenbio.com [nielsenbio.com]
- 3. ajol.info [ajol.info]
- 4. duke.testcatalog.org [duke.testcatalog.org]
- 5. Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candida skin test reagent as a novel adjuvant for a human papillomavirus peptide-based therapeutic vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Navigating the opportunities and challenges in analytical development of flowcytometry for T cell therapy [insights.bio]
- 15. B Cell Recognition of Candida albicans Hyphae via TLR 2 Promotes IgG1 and IL-6 Secretion for TH17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Candidin Response Across Diverse Patient Populations
For Immediate Release
This guide offers a detailed comparison of the immunological response to Candidin, a standardized skin test antigen derived from Candida albicans, across different patient populations. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of cell-mediated immunity as elicited by this common recall antigen. This document provides quantitative data on delayed-type hypersensitivity (DTH) reactions, in vitro lymphocyte proliferation, and cytokine profiles, supplemented with detailed experimental methodologies and pathway visualizations.
Introduction
This compound is widely used to assess the competence of the cellular immune system.[1] A positive response, characterized by induration at the injection site, indicates prior sensitization to Candida albicans and an intact cell-mediated immune response.[2] This response is primarily mediated by T-lymphocytes and macrophages.[3] However, the nature and magnitude of the response to this compound can vary significantly depending on the individual's immune status. This guide compares the this compound response in healthy individuals, atopic dermatitis patients, and immunocompromised individuals.
Data Presentation
Table 1: In Vivo Delayed-Type Hypersensitivity (DTH) Response to this compound
| Patient Population | Number of Subjects (n) | Positive Response Rate (%) | Mean Induration (mm) ± SD | Citation(s) |
| Healthy Controls | 95 | 92.6% (≥5 mm) | Not Specified | [4] |
| 143 (seronegative) | 67% (≥2 mm anergy panel) | Not Specified | [5] | |
| Atopic Dermatitis | Not Specified | Reduced DTH noted | Not Specified | [6] |
| Immunocompromised (HIV-infected) | 123 (adolescents) | 68% (≥5 mm) | Not Specified | [7] |
| 401 | 64% (DTH positivity) | Not Specified | [8] |
Table 2: In Vitro Lymphocyte Proliferation in Response to Candida Antigen
| Patient Population | Assay Method | Reported Metric | Results | Citation(s) |
| Healthy Controls | ³H-thymidine incorporation | Stimulation Index (SI) | ≥3 SI considered positive | [9] |
| Atopic Dermatitis | Not Specified | General Finding | No significant change in response index to phytohemagglutinin or pokeweed mitogen. Specific Candida antigen response data is limited. | [10] |
| Chronic Mucocutaneous Candidiasis (CMC) | Not Specified | General Finding | Lack of in vitro lymphocyte proliferation. | [11] |
Note: Quantitative data directly comparing the Stimulation Index for Candida antigen in atopic dermatitis versus healthy controls is not detailed in the provided search results. CMC, a severe form of immunocompromise related to Candida, shows a lack of proliferation.
Table 3: Cytokine Production in Response to Candida Antigens (pg/mL)
| Cytokine | Healthy Controls (pg/mL) | Atopic Dermatitis (PBMCs stimulated with CA) (pg/mL) | Candidemia Patients (serum) (pg/mL) | Citation(s) |
| IFN-γ | 20.4 (PBMC stimulation) | 8.1 (median) | Significantly elevated vs. controls | |
| IL-2 | Not Specified | Not Specified | Significantly elevated vs. bacteremia and controls | |
| IL-4 | 334.5 ± 202.7 (PBMC stimulation) | 359.1 ± 274.5 | Significantly elevated vs. controls | |
| IL-6 | Not Specified | Not Specified | Significantly elevated vs. bacteremia and controls | |
| IL-10 | Not Specified | Not Specified | Significantly elevated vs. bacteremia and controls | |
| IL-17A | Not Specified | Not Specified | Significantly elevated vs. bacteremia and controls |
CA: Candida albicans; PBMCs: Peripheral Blood Mononuclear Cells. Note: Data is compiled from different studies and methodologies (in vitro stimulation vs. serum from infected patients) and should be interpreted with caution.
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Skin Testing with this compound
This protocol outlines the standardized Mantoux method for assessing cell-mediated immunity using this compound.
-
Antigen and Administration : A sterile solution of this compound (Candida albicans skin test antigen) is used.[1] A dose of 0.1 mL is injected intradermally on the volar surface of the forearm. The injection should be performed as superficially as possible to create a distinct, sharply defined bleb.[2]
-
Reading the Test : The injection site is visually inspected and palpated 48 hours after administration.
-
Measurement : The diameter of induration (not erythema) is measured in millimeters. A positive DTH reaction is generally defined as an induration of 5 mm or greater.[2]
In Vitro Lymphocyte Proliferation Assay
This assay measures the proliferative response of T-lymphocytes to a specific antigen, indicating a memory response.
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture : PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum.
-
Antigen Stimulation : The cells are stimulated with a Candida antigen preparation. Unstimulated cells serve as a negative control.
-
Proliferation Measurement :
-
³H-Thymidine Incorporation : After a set incubation period (typically several days), tritiated ([³H]) thymidine is added to the cultures. Proliferating cells incorporate the radiolabeled thymidine into their DNA. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Flow Cytometry : Alternatively, proliferation can be assessed using dyes like carboxyfluorescein succinimidyl ester (CFSE) or by measuring the incorporation of analogs like 5-ethynyl-2´-deoxyuridine (EdU).
-
-
Data Analysis : Results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) in stimulated cultures to the mean CPM in unstimulated cultures. An SI greater than or equal to 3 is typically considered a positive response.[9]
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in biological samples.
-
Plate Coating : A 96-well microplate is coated with a capture antibody specific for the cytokine of interest. The plate is then incubated overnight.
-
Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin).
-
Sample and Standard Incubation : The standards (known concentrations of the cytokine) and samples (e.g., serum or cell culture supernatants) are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody : A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate : Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition : A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement : The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Mandatory Visualization
Caption: Signaling pathway of the delayed-type hypersensitivity response to this compound.
References
- 1. nielsenbio.com [nielsenbio.com]
- 2. Delayed hypersensitivity skin testing to mumps and Candida albicans antigens is normal in middle-aged HTLV-I- and-II-infected U.S. cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment of the role of Candida albicans antigen in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of increasing non-albicans Candida trends on diagnostics in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. An in vitro study of lymphocytes in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The role of lymphocyte proliferation tests in assessing occupational sensitization and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candidemia in critically ill immunocompromised patients: report of a retrospective multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphocyte Antigen Proliferation | ARUP Laboratories Test Directory [ltd.aruplab.com]
A Comparative Analysis of Immune Responses to Candidin and Other Recall Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immune responses induced by Candidin, a purified protein derivative from Candida albicans, with other commonly used recall antigens, namely Tetanus Toxoid (TT) and Purified Protein Derivative (PPD) of tuberculin. This analysis is supported by experimental data to assist researchers in selecting the appropriate antigen for assessing cell-mediated immunity in various clinical and research settings.
Introduction to Recall Antigens
Recall antigens are used to evaluate an individual's cell-mediated immunocompetence by eliciting a delayed-type hypersensitivity (DTH) reaction in individuals previously sensitized to the antigen through infection or vaccination. A positive response indicates a functional memory T-cell compartment. This compound, Tetanus Toxoid, and PPD are among the most frequently used recall antigens in clinical and research applications.
Delayed-Type Hypersensitivity (DTH) Response
The DTH reaction is the hallmark of a recall antigen response, characterized by localized induration and erythema at the injection site, peaking at 48-72 hours. This response is mediated by the infiltration of memory T-cells and macrophages.
| Antigen | Positivity Rate (%) | Median Induration Diameter (mm) |
| Candida albicans | 92.6 | 17.8 |
| Tetanus Toxoid | 83.2 | 14.0 |
| PPD | 82.1 | 12.5 |
Cellular and Cytokine Responses
The DTH reaction is orchestrated by a complex interplay of immune cells and signaling molecules. Upon intradermal injection, antigen-presenting cells (APCs) process and present the recall antigen to memory CD4+ T-helper (Th) cells. This interaction triggers the activation and proliferation of T-cells and the release of a cascade of cytokines.
While direct comparative studies simultaneously analyzing the full cytokine profile and T-cell proliferation for this compound, Tetanus Toxoid, and PPD in a single cohort are limited, existing literature provides insights into the typical responses elicited by each.
T-Cell Proliferation: Recall antigens induce the proliferation of antigen-specific memory T-cells. This response can be quantified using techniques like the lymphocyte proliferation assay, which measures the incorporation of a labeled nucleotide into the DNA of dividing cells. Studies have demonstrated that both this compound and Tetanus Toxoid are potent inducers of T-cell proliferation in previously sensitized individuals.[3]
Cytokine Profile: The cytokine milieu following recall antigen stimulation is crucial in modulating the immune response. Generally, a Th1-predominant profile, characterized by the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), is associated with a robust cell-mediated immune response.
-
This compound: The immune response to Candida albicans is known to be driven by both Th1 and Th17 cells. Key cytokines include IFN-γ, TNF-α, IL-2, IL-6, and IL-17.
-
Tetanus Toxoid: Tetanus toxoid vaccination typically elicits a strong Th1 and Th2 response, with the production of IFN-γ and IL-4. The recall response is often characterized by a significant production of IFN-γ.
-
PPD: The response to PPD in individuals with latent tuberculosis infection is classically defined by a strong Th1 response, with high levels of IFN-γ production by CD4+ T-cells.
Table 2: Summary of Cellular and Cytokine Responses to Recall Antigens (Synthesized from multiple sources)
| Immune Parameter | This compound | Tetanus Toxoid | PPD |
| Primary Responding T-Cell Subset | CD4+ (Th1/Th17) | CD4+ (Th1/Th2) | CD4+ (Th1) |
| Key Pro-inflammatory Cytokines | IFN-γ, TNF-α, IL-17 | IFN-γ, TNF-α | IFN-γ, TNF-α, IL-2 |
| Other Associated Cytokines | IL-2, IL-6, IL-10 | IL-4, IL-5, IL-10 | IL-12 |
| T-Cell Proliferation | Strong | Strong | Strong |
This table represents a synthesis of findings from various studies and is not based on a single direct comparative experiment.
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Skin Test
Objective: To assess the in vivo cell-mediated immune response to a recall antigen.
Materials:
-
Sterile solution of the recall antigen (e.g., this compound, Tetanus Toxoid, PPD) at the appropriate concentration.
-
Tuberculin syringes (1 mL) with a 27-gauge needle.
-
Alcohol swabs.
-
Millimeter ruler.
Procedure:
-
Select a test site on the volar surface of the forearm.
-
Cleanse the site with an alcohol swab and allow it to dry.
-
Intradermally inject 0.1 mL of the antigen solution, raising a small wheal.
-
After 48 to 72 hours, measure the diameter of induration (not erythema) in two perpendicular directions using a millimeter ruler.
-
Record the average of the two measurements. A positive reaction is generally defined as an induration of 5 mm or greater, though this can vary depending on the antigen and patient population.[1]
In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Test)
Objective: To measure the proliferation of lymphocytes in response to a recall antigen in vitro.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from heparinized blood.
-
Complete RPMI-1640 medium.
-
Recall antigen at the optimal concentration.
-
96-well flat-bottom culture plates.
-
[³H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE).
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine).
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the recall antigen at the desired concentration to the appropriate wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Results are often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Conclusion
This compound, Tetanus Toxoid, and PPD are all effective recall antigens for the assessment of cell-mediated immunity. The choice of antigen may depend on the specific research question and the patient population. This compound often shows a high rate of positivity in the general population. The immune response to all three antigens is characterized by a DTH reaction driven by memory T-cells and the production of a Th1-predominant cytokine profile, with IFN-γ being a key mediator. For a comprehensive evaluation of cell-mediated immunity, a panel of multiple recall antigens is often recommended.
References
- 1. Three suitable antigens for delayed-type hypersensitivity skin testing in a tropical country like Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Development of specific T-cell responses to Candida and tetanus antigens in partial DiGeorge syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Candidin: A Comprehensive Guide to Personal Protective Equipment and Disposal
A critical first step in ensuring laboratory safety is the precise identification of the substance being handled. The term "Candidin" can refer to several distinct products, each with unique handling requirements. This guide addresses the personal protective equipment (PPE), operational protocols, and disposal plans for three possibilities: the fungus Candida albicans, the skin test antigen Candin®, and the chemical compound Candicidin.
This document provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to researchers, scientists, and drug development professionals.
Handling Candida albicans (Biosafety Level 2)
Candida albicans is a common opportunistic fungus that is handled at Biosafety Level 2 (BSL-2), signifying a moderate potential hazard.[1][2] Transmission can occur through skin penetration, mucous membrane exposure, ingestion, or inhalation.[1]
Personal Protective Equipment (PPE) for C. albicans
A risk assessment should guide the selection of appropriate PPE. However, the following are standard for BSL-2 work with this organism.
| PPE Category | Specification | Rationale |
| Hand Protection | Gloves (consider double-gloving) | Prevents skin contact and contamination. |
| Body Protection | Lab coat[1] | Protects clothing and skin from splashes. |
| Eye Protection | Goggles or safety glasses with side shields[1] | Protects against splashes and aerosols. |
| Respiratory | N-99 respirator may be required for animal studies or when aerosols are likely outside of a BSC. | Minimizes risk of inhalation, especially with aerosol-generating procedures. |
Experimental Protocols & Operational Plans
A. Engineering Controls:
-
Biological Safety Cabinet (BSC): All procedures that could generate splashes or aerosols must be performed in a certified Class II BSC.[1]
-
Centrifugation: Use sealed centrifuge rotors or safety cups.[1]
-
Vacuum Lines: Must be equipped with an in-line HEPA filter and a disinfectant-filled vacuum flask.[1]
B. Handling Procedures:
-
Don all required PPE before entering the designated laboratory area.
-
Perform all manipulations of cultures, including pipetting, pouring, and aerating, gently and within a BSC to minimize aerosol creation.[1]
-
Use plastic aspiration pipettes instead of glass Pasteur pipettes to reduce sharps risk.[1]
-
Transport specimens outside of the lab in sealed, secondary containers.[1]
C. Spill Response:
-
Don PPE: Ensure you are wearing a lab coat, gloves, and eye protection.[1]
-
Contain: Cover the spill with paper towels soaked in a freshly prepared 1:10 bleach solution.[1][3]
-
Disinfect: Allow a contact time of at least 20 minutes.[1][3]
-
Clean: Wipe up the area, working from the perimeter inward, and discard materials in a biohazard waste container.[1]
-
Final Decontamination: Wipe the area again with disinfectant.[3]
-
Doff PPE and wash hands thoroughly.[1]
D. Decontamination & Disposal Plan: Work surfaces and equipment must be decontaminated daily and after each use with an appropriate disinfectant.
| Disinfectant | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 1:10 dilution (0.5%) | 15-30 minutes |
| Iodine / Potassium Iodide | 2% Iodine, 4% Potassium Iodide[2] | 30 seconds[2] |
| Ethanol | 70%[2][4] | N/A |
-
Liquid Waste: Decontaminate with a 1:10 bleach solution before disposal via the sanitary sewer.[1]
-
Non-Sharp Solid Waste: All cultures, stocks, and contaminated lab materials must be autoclaved before being placed in a double red bag-lined biohazard box.[1]
-
Sharps Waste: Needles, scalpels, and pipette tips must be disposed of in an approved, puncture-resistant sharps container.[1]
Handling Candin® (Skin Test Antigen)
Candin® is a sterile solution derived from Candida albicans used to assess cellular hypersensitivity.[5][6] While the risk of infection is negligible, the solution contains chemicals that require appropriate handling.
Personal Protective Equipment (PPE) for Candin®
The Safety Data Sheet (SDS) for Candin® recommends the following PPE based on a risk assessment of the handling procedures.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves[7] | To prevent skin contact with chemical components. |
| Body Protection | Lab coat or clean, body-covering clothing[7] | Protects clothing and skin from splashes. |
| Eye Protection | Chemical goggles if there is a potential for splashes[7] | Protects eyes from irritation due to chemical components. |
Occupational Exposure Limits
The Candin® solution contains phenol.[7] Adherence to established occupational exposure limits is mandatory.
| Component | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) |
| Phenol | 5 ppm[7] | 5 ppm[7] |
Operational and Disposal Plans
-
Handling: Use in a well-ventilated area.[7] Enclose operations to prevent aerosol generation where possible.[7] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store at 2-8°C (35-46°F) and do not freeze.[7]
-
Spills: Absorb with appropriate material and dispose of in accordance with local regulations. Prevent release to the environment.[8]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Do not flush to sewer or waterways.[7]
Handling Candicidin (Chemical)
Candicidin is a chemical substance that is harmful if swallowed, inhaled, or comes into contact with skin.[8]
Personal Protective Equipment (PPE) for Candicidin
The following PPE is required when handling Candicidin.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves[8] | Prevents skin absorption. |
| Body Protection | Protective clothing[8] | Prevents skin contact. |
| Eye/Face Protection | Eye and face protection[8] | Protects against dust, splashes, and vapors. |
Hazard Classification
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[8] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4)[8] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4)[8] |
Operational and Disposal Plans
-
Handling: Use only outdoors or in a well-ventilated area.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling and wash contaminated clothing before reuse.[8]
-
First Aid (Skin Contact): Wash with plenty of soap and water.[8]
-
First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Disposal: Dispose of contents and container in accordance with local regulations.[8]
Workflow for PPE Selection and Use
Caption: PPE workflow from substance identification to waste disposal.
References
- 1. cmu.edu [cmu.edu]
- 2. uttyler.edu [uttyler.edu]
- 3. uwm.edu [uwm.edu]
- 4. Pathogen Safety Data Sheets: Infectious Substances – Candida albicans - Canada.ca [canada.ca]
- 5. nielsenbio.com [nielsenbio.com]
- 6. fda.gov [fda.gov]
- 7. nielsenbio.com [nielsenbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
